Mathemycin B
Description
isolated from Actinomycete species; structure in first source
Propriétés
Formule moléculaire |
C77H142N2O29 |
|---|---|
Poids moléculaire |
1559.9 g/mol |
Nom IUPAC |
38-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-40-(10-amino-4-methyldecan-2-yl)-19-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6,12,16,20,22,24,26,28,30,32,34,36-dodecahydroxy-5,11,13,15,17,21,27,33,39-nonamethyl-1-oxacyclotetraconta-9,13,17-trien-2-one |
InChI |
InChI=1S/C77H142N2O29/c1-36(19-15-13-14-18-24-78)25-42(7)73-46(11)57(103-75-69(98)62(79)66(95)47(12)102-75)33-50(84)32-55(89)44(9)53(87)29-48(82)28-52(86)43(8)54(88)30-49(83)31-56(90)45(10)65(94)58(104-77-72(101)74(68(97)60(35-81)106-77)108-76-71(100)70(99)67(96)59(34-80)105-76)27-41(6)64(93)40(5)26-39(4)63(92)38(3)20-16-17-21-51(85)37(2)22-23-61(91)107-73/h16,20,26-27,36-38,40,42-60,62-77,80-90,92-101H,13-15,17-19,21-25,28-35,78-79H2,1-12H3 |
Clé InChI |
LNARHTBARTYDAD-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Mathemycin B: A Technical Guide to its Discovery, Origin, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mathemycin B is a novel macrocyclic lactone antibiotic with significant antifungal properties.[1] This technical guide provides a comprehensive overview of the discovery, origin, and structural elucidation of this compound. It details the fermentation and isolation protocols, spectroscopic data interpretation, and the putative biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.
Discovery and Origin
This compound was first isolated from the fermentation broth of a soil-derived actinomycete, designated as culture HIL Y-8620959.[1][2] The discovery was the result of a screening program aimed at identifying new antifungal agents from microbial sources. Actinomycetes are well-known producers of a wide array of secondary metabolites, including many clinically important antibiotics.[3]
Table 1: Origin and Classification of this compound
| Attribute | Description |
| Producing Organism | Actinomycete sp. HIL Y-8620959 |
| Compound Class | Macrocyclic Lactone (Macrolide) |
| Primary Activity | Antifungal |
Experimental Protocols
While the full detailed experimental protocol for this compound is not publicly available, this section provides a likely methodology based on the protocols for the related compound Mathemycin A, produced by the same organism, and general methods for macrolide isolation.[4]
Fermentation of Actinomycete sp. HIL Y-8620959
The production of this compound is achieved through submerged fermentation of the producing organism.
-
Inoculum Preparation: A seed culture of Actinomycete sp. HIL Y-8620959 is prepared by inoculating a suitable seed medium with a spore suspension or a vegetative mycelial stock. The culture is incubated on a rotary shaker to ensure vigorous growth.
-
Production Fermentation: The production medium, typically rich in carbon and nitrogen sources, is inoculated with the seed culture. Fermentation is carried out in large-scale fermenters under controlled conditions of temperature, pH, and aeration.
Table 2: Postulated Fermentation Parameters for this compound Production
| Parameter | Value/Condition |
| Carbon Source | Glucose, Starch |
| Nitrogen Source | Soybean meal, Yeast extract |
| Temperature | 28-30 °C |
| pH | 6.8 - 7.2 |
| Aeration | 1 vvm (volume of air per volume of medium per minute) |
| Agitation | 200-300 rpm |
| Fermentation Time | 5-7 days |
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth involves a multi-step process to separate the compound from other metabolites and media components.
-
Harvest and Extraction: The whole fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration. The mycelial cake and the supernatant are then extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or butanol, to extract the lipophilic this compound.
-
Solvent Partitioning: The organic extract is concentrated under reduced pressure. The crude extract is then subjected to liquid-liquid partitioning between immiscible solvents (e.g., hexane (B92381) and methanol) to remove highly nonpolar impurities.
-
Chromatography: The partially purified extract is subjected to a series of chromatographic separations.
-
Silica (B1680970) Gel Chromatography: The extract is first fractionated on a silica gel column using a gradient of a nonpolar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing antifungal activity are pooled and further purified by preparative reverse-phase HPLC to yield pure this compound.
-
Structure Elucidation
The structure of this compound was elucidated using a combination of high-resolution mass spectrometry (HRMS) and two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy.[1]
Mass Spectrometry
High-resolution mass spectrometry provides the accurate mass of the molecule, which allows for the determination of its molecular formula.
Table 3: Mass Spectrometry Data for this compound
| Technique | Result | Interpretation |
| HR-FABMS | m/z [M+Na]⁺ | Determination of molecular weight and formula |
(Note: The exact mass and molecular formula are not available in the public domain, but this table represents the type of data obtained.)
2D NMR Spectroscopy
2D NMR techniques were crucial in assembling the complex macrocyclic structure of this compound.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. This allows for the tracing of proton-proton spin systems within the molecule.
-
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to, providing a map of C-H one-bond connectivities.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This is critical for connecting the spin systems identified by COSY and for placing quaternary carbons and heteroatoms within the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, providing information about the stereochemistry and conformation of the molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Extraction of Macrolide Antibiotics From Fermentation Broth By Centrifugal Extractor - Tiei liquid/liquid mixing and separation [tyextractor.com]
- 3. Extraction of Macrolide Antibiotics from Fermentation Broth Using Triple Countercurrent Centrifugal Extraction Process [tieiextraction.com]
- 4. Novel fermentation procedures for the production and the isolation of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unveiling of Mathemycin B: A Technical Guide to the Producing Actinomycete sp. HIL Y-8620959
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Mathemycin B, a macrocyclic lactone antibiotic, has demonstrated notable antifungal properties, particularly against a range of phytopathogenic organisms.[1] This technical guide provides a comprehensive overview of the producing organism, Actinomycete sp. HIL Y-8620959, and outlines generalized methodologies for its study and the production of this compound. Due to the limited availability of specific quantitative data and detailed experimental protocols for this particular strain and metabolite, this paper synthesizes information from broader research on actinomycetes and macrolide biosynthesis to offer a foundational understanding for researchers in the field of natural product discovery and development.
Introduction to Actinomycete sp. and this compound
Actinomycetes are a diverse group of Gram-positive, filamentous bacteria renowned for their unparalleled capacity to produce a vast array of secondary metabolites with significant pharmacological applications, including antibiotics, antifungals, and anticancer agents.[2][3] The discovery of novel bioactive compounds from actinomycetes remains a critical area of research in the face of rising antimicrobial resistance.
This compound is a macrocyclic lactone antibiotic isolated from the fermentation broth of Actinomycete sp. culture Y-8620959.[1] Its structure has been elucidated using high-resolution mass spectrometry and 2D NMR techniques.[1] This compound, along with its congener Mathemycin A, produced by the same strain, exhibits promising antifungal activity against various plant pathogens.[4][5]
Isolation and Characterization of the Producing Organism
The isolation of novel actinomycete strains from diverse environmental niches is a crucial first step in the discovery of new natural products. The following section details a generalized protocol for the isolation and characterization of an Actinomycete sp. similar to HIL Y-8620959.
Generalized Experimental Protocol: Isolation and Morphological Characterization
A generalized workflow for the isolation and characterization of an antibiotic-producing actinomycete is depicted below.
Caption: Generalized workflow for isolation and screening of antibiotic-producing actinomycetes.
Morphological and Biochemical Characteristics
While specific details for Actinomycete sp. HIL Y-8620959 are not publicly available, the following table outlines typical characteristics examined for the identification of actinomycetes.
| Characteristic | Description | Typical Observations in Streptomyces sp. |
| Colony Morphology | Appearance of colonies on agar (B569324) plates (e.g., size, shape, color of aerial and substrate mycelia, texture). | Powdery, chalky, or velvety colonies with varying pigmentation. |
| Microscopic Features | Observation of mycelial structure and spore arrangement under a microscope. | Gram-positive, filamentous bacteria forming branching hyphae. Spores can be arranged in straight, flexuous, or spiral chains. |
| Biochemical Tests | A suite of tests to determine the metabolic capabilities of the isolate. | Varies widely, includes tests for enzyme production (e.g., amylase, cellulase, protease) and utilization of different carbon and nitrogen sources. |
| 16S rRNA Analysis | Sequencing of the 16S ribosomal RNA gene for phylogenetic classification. | Provides a definitive identification of the genus and a strong indication of the species. |
Production of this compound
The production of macrolide antibiotics like this compound is typically achieved through submerged fermentation. The optimization of fermentation parameters is critical for maximizing the yield of the desired compound.
Generalized Fermentation Protocol
The following protocol is a generalized representation of a two-stage fermentation process for an actinomycete.
-
Seed Culture Preparation: A pure culture of the Actinomycete sp. is inoculated into a seed medium and incubated to generate sufficient biomass.
-
Production Culture: The seed culture is then transferred to a larger volume of production medium, which is formulated to support secondary metabolite production.
-
Incubation: The production culture is incubated under controlled conditions of temperature, pH, and agitation.
-
Extraction: After a suitable incubation period, the fermentation broth is harvested, and the bioactive compounds are extracted from the mycelium and/or the culture supernatant.
Caption: Generalized workflow for the fermentation and isolation of this compound.
Quantitative Data on Macrolide Production
Specific yield data for this compound is not available in the public domain. The following table presents hypothetical, yet representative, data for the production of a macrolide antibiotic by an actinomycete strain to illustrate the type of quantitative information that would be gathered during process development.
| Fermentation Parameter | Condition A | Condition B | Condition C |
| Carbon Source | Glucose | Starch | Glycerol |
| Nitrogen Source | Soy Peptone | Yeast Extract | Ammonium Sulfate |
| Incubation Time (hours) | 168 | 168 | 168 |
| pH | 7.0 | 7.0 | 7.0 |
| Temperature (°C) | 28 | 28 | 28 |
| Biomass (g/L) | 15.2 | 18.5 | 12.8 |
| Macrolide Yield (mg/L) | 85 | 150 | 60 |
| Specific Productivity (mg/g biomass) | 5.6 | 8.1 | 4.7 |
Biosynthesis of Macrolide Antibiotics
Macrolide antibiotics, such as this compound, are typically synthesized by Type I polyketide synthases (PKSs). These are large, modular enzymes that catalyze the sequential condensation of small carboxylic acid units to form the polyketide backbone of the macrolide.
Generalized Macrolide Biosynthesis Pathway
The biosynthesis of a macrolide involves several key stages:
-
Polyketide Chain Assembly: The PKS enzymes assemble the polyketide chain from precursor molecules such as acetyl-CoA, propionyl-CoA, and methylmalonyl-CoA.
-
Modification of the Polyketide Chain: During assembly, various domains within the PKS modules can modify the growing chain by reduction, dehydration, and methylation.
-
Cyclization and Release: The completed polyketide chain is cyclized to form the characteristic macrolactone ring and is released from the PKS enzyme.
-
Post-PKS Modifications: The macrolactone core is often further modified by tailoring enzymes, such as glycosyltransferases and hydroxylases, to produce the final, biologically active macrolide.
References
Elucidating the Chemical Architecture of a Novel Antibiotic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery and structural characterization of novel antibiotics are paramount in the ongoing battle against antimicrobial resistance. This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the chemical structure elucidation of a representative novel antibiotic, herein designated "Exemplamycin B." We will detail the systematic approach, from initial isolation and spectroscopic analysis to the final determination of its complex three-dimensional structure. This document serves as a practical resource for researchers and professionals engaged in natural product chemistry and drug development, offering detailed experimental protocols, structured data presentation, and logical workflow visualizations to aid in the characterization of new chemical entities.
Introduction
The process of elucidating the chemical structure of a novel natural product is a scientific endeavor that combines meticulous experimental work with insightful data interpretation. It is a critical step in the journey from discovery to potential clinical application. This guide will walk through the multifaceted process of structure determination, using the hypothetical case of "Exemplamycin B," a newly isolated antibiotic with significant bioactivity. The methodologies presented are based on established and cutting-edge techniques in the field of analytical chemistry and spectroscopy.
Isolation & Purification
The initial step in the characterization of any new natural product is its isolation from the source organism and subsequent purification to homogeneity.
Experimental Protocol: Isolation of Exemplamycin B
-
Fermentation: The producing organism, a hypothetical Streptomyces exemplaris, is cultured in a suitable broth medium to promote the production of secondary metabolites.
-
Extraction: The culture broth is harvested, and the mycelial cake is separated from the supernatant. The active compound is extracted from the mycelial cake using an organic solvent such as ethyl acetate.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic separations to isolate the pure compound. This typically involves:
-
Column Chromatography: Initial separation on a silica (B1680970) gel column using a gradient of solvents (e.g., hexane (B92381) to ethyl acetate) to fractionate the extract based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions showing bioactivity are further purified using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., a water/acetonitrile gradient) to yield pure Exemplamycin B.
-
Spectroscopic and Spectrometric Analysis
Once a pure sample of Exemplamycin B is obtained, a battery of spectroscopic and spectrometric techniques is employed to piece together its chemical structure.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound.
Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
-
Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) equipped with an electrospray ionization (ESI) source is used.
-
Sample Preparation: A dilute solution of Exemplamycin B in a suitable solvent (e.g., methanol) is prepared.
-
Analysis: The sample is infused into the ESI source, and the mass spectrum is acquired in positive ion mode.
Data Presentation: Mass Spectrometry Data for Exemplamycin B
| Parameter | Value | Interpretation |
| Monoisotopic Mass [M+H]⁺ | m/z 1234.5678 | Observed mass of the protonated molecule. |
| Calculated Mass [M+H]⁺ | m/z 1234.5670 | Mass calculated for the proposed molecular formula. |
| Mass Error | < 2 ppm | High accuracy supports the proposed molecular formula. |
| Proposed Molecular Formula | C₆₀H₈₀N₁₀O₂₀ | Determined from the accurate mass and isotopic pattern. |
| Double Bond Equivalents (DBE) | 25 | Indicates a high degree of unsaturation (rings and/or double/triple bonds). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. A suite of 1D and 2D NMR experiments is performed.
Experimental Protocol: NMR Spectroscopy
-
Instrument: A high-field NMR spectrometer (e.g., 600 MHz or higher) is used.
-
Sample Preparation: Approximately 5-10 mg of Exemplamycin B is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments: The following NMR experiments are conducted:
-
¹H NMR (Proton)
-
¹³C NMR (Carbon)
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer)
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy)
-
Data Presentation: ¹³C and ¹H NMR Data for a Key Substructure of Exemplamycin B
| Position | δC (ppm) | δH (ppm) (J in Hz) | COSY Correlations | HMBC Correlations |
| 1 | 172.5 | - | - | H-2, H-3 |
| 2 | 55.2 | 4.10 (dd, 7.5, 3.0) | H-3 | C-1, C-3, C-4 |
| 3 | 70.1 | 3.85 (m) | H-2, H-4 | C-1, C-2, C-4, C-5 |
| 4 | 35.8 | 1.95 (m), 1.80 (m) | H-3, H-5 | C-2, C-3, C-5, C-6 |
| 5 | 28.3 | 1.50 (m) | H-4, H-6 | C-3, C-4, C-6, C-7 |
| 6 | 68.9 | 3.95 (t, 6.5) | H-5, H-7 | C-4, C-5, C-7 |
| 7 | 130.5 | 5.50 (d, 8.0) | H-6 | C-5, C-6, C-8 |
| 8 | 125.2 | 5.70 (d, 8.0) | H-7 | C-6, C-7 |
Structure Elucidation Workflow
The data from the various spectroscopic techniques are pieced together in a logical fashion to build the final structure.
Caption: Workflow for the structure elucidation of a novel natural product.
Assembling the Pieces: From Data to Structure
The process of assembling the final structure of Exemplamycin B involves a systematic interpretation of the spectroscopic data.
Caption: Logical flow from raw data to the proposed chemical structure.
Conclusion
The elucidation of the chemical structure of a novel antibiotic like "Exemplamycin B" is a complex but systematic process. It relies on the synergistic application of modern analytical techniques, primarily mass spectrometry and multidimensional NMR spectroscopy. This guide has provided a framework for this process, including detailed experimental protocols and clear data presentation formats. The logical workflows visualized through diagrams offer a clear path from initial observation to the final, confirmed chemical structure. This foundational knowledge is indispensable for the subsequent stages of drug development, including synthetic efforts, mechanism of action studies, and preclinical evaluation.
An In-depth Technical Guide to the Physicochemical Properties of Mathemycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction: Mathemycin B is a macrocyclic lactone antibiotic with demonstrated antifungal properties. As a member of the macrolide family, its large and complex structure dictates its chemical and physical characteristics, which are crucial for its biological activity, formulation development, and therapeutic application. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, supplemented with data from the broader class of macrolide antibiotics where specific information is not available. It also outlines relevant experimental protocols and the putative mechanism of action.
Core Physicochemical Data
While specific experimental data for some of this compound's properties are not extensively available in the public domain, its fundamental molecular attributes have been characterized.
Table 1: Known Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇₇H₁₄₂N₂O₂₉ | --INVALID-LINK--[1] |
| Molecular Weight | 1559.95 g/mol | --INVALID-LINK--[1] |
| Biological Activity | Antifungal, inhibits Phytophthora infestans JO8 in vitro (MIC of 7.8 μg/mL) | --INVALID-LINK--[1] |
| Target | Fungal | --INVALID-LINK--[1] |
| Pathway | Anti-infection | --INVALID-LINK--[1] |
Due to the limited availability of specific experimental data for this compound, the following table summarizes the general physicochemical properties of macrolide antibiotics. These values provide a likely range and character for this compound.
Table 2: General Physicochemical Properties of Macrolide Antibiotics
| Property | General Characteristics | Notes |
| Melting Point | Typically crystalline solids with a wide range of melting points, often above 100°C. For example, Roxithromycin has a melting point of 111°C.[2] | The exact melting point is highly dependent on the specific structure and purity. |
| Solubility | Generally poorly soluble in water. Solubility is higher in organic solvents such as ethanol, methanol, acetone, and acetonitrile.[2] | The presence of sugar moieties and ionizable groups can influence aqueous solubility. |
| pKa | Macrolides are basic compounds due to the presence of one or more dimethylamino groups on the sugar moieties. | The basicity influences their solubility in acidic environments and their pharmacokinetic properties. |
Experimental Protocols
Determination of Melting Point (General Protocol)
The melting point of a solid organic compound like this compound can be determined using the capillary method.[3][4][5][6]
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of the compound (finely powdered)
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.
-
Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.
-
Reporting: The melting point is reported as a range of these two temperatures.
Determination of Solubility (General Protocol)
The equilibrium solubility of a compound can be determined by the shake-flask method.[7][8][9]
Objective: To determine the saturation concentration of the compound in a specific solvent at a given temperature.
Materials:
-
Vials with screw caps
-
Analytical balance
-
Shaker or agitator
-
Centrifuge or filtration system
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
-
Solvent of interest
-
This compound
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a vial.
-
Equilibration: The vials are sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved this compound in the clear supernatant or filtrate is determined using a suitable analytical method.
-
Reporting: The solubility is reported in units such as mg/mL or mol/L.
Antifungal Mechanism of Action
As a polyene macrolide, this compound is presumed to share a mechanism of action with other members of this class, such as Amphotericin B.[10][11][12][13] The primary target is the fungal cell membrane.
The proposed signaling pathway for the antifungal action of polyene macrolides involves the following steps:
-
Binding to Ergosterol: The polyene macrolide specifically binds to ergosterol, a major sterol component of the fungal cell membrane. This interaction is less favorable with cholesterol, the primary sterol in mammalian cell membranes, providing a degree of selectivity.
-
Pore Formation: Upon binding, several macrolide molecules aggregate within the membrane, forming transmembrane channels or pores.
-
Increased Permeability: These pores disrupt the integrity of the cell membrane, leading to increased permeability.
-
Leakage of Cellular Contents: Essential intracellular components, such as ions (K⁺, Na⁺) and small organic molecules, leak out of the cell.
-
Cell Death: The loss of these vital components and the disruption of the electrochemical gradient across the membrane ultimately lead to fungal cell death.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Spectrophotometric Investigations of Macrolide Antibiotics: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. pennwest.edu [pennwest.edu]
- 7. pharmatutor.org [pharmatutor.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 11. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. microbiologyinfo.com [microbiologyinfo.com]
- 13. contagionlive.com [contagionlive.com]
An In-depth Technical Guide on the Solubility and Stability of Erythromycin
Introduction
This technical guide provides a comprehensive overview of the solubility and stability characteristics of Erythromycin (B1671065). The information presented is intended for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols for analysis, and visualizes critical pathways and workflows. Initial searches for "Mathemycin B" did not yield relevant scientific data; therefore, this guide focuses on Erythromycin, a well-characterized macrolide antibiotic, to illustrate the required technical depth and format.
Erythromycin is a macrolide antibiotic produced by Saccharopolyspora erythraea (formerly Streptomyces erythreus).[1] It is known for its activity against a wide range of bacterial pathogens by inhibiting protein synthesis.[2] However, its therapeutic efficacy is influenced by its physicochemical properties, particularly its limited aqueous solubility and significant instability in acidic environments.[3][4]
Section 1: Solubility Assessment
Erythromycin is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high permeability.[5] Its solubility is highly dependent on the solvent, temperature, and pH.
Quantitative Solubility Data
The solubility of Erythromycin in various common solvents is summarized in the table below. The data has been compiled from multiple sources to provide a comparative overview.
| Solvent | Type | Reported Solubility | Source(s) |
| Water | Aqueous | Sparingly soluble (0.15 - 3 mg/mL) | [5][6] |
| Ethanol | Organic | Soluble (~30 - 136 mg/mL) | [1][2][5] |
| Methanol | Organic | Soluble to easily soluble | [1][5] |
| Acetone (B3395972) | Organic | Freely soluble | [1][5] |
| Chloroform | Organic | Freely soluble | [1][6] |
| Dimethyl Sulfoxide (DMSO) | Organic | Soluble (~15 - 252 mg/mL) | [2][5] |
| Dimethylformamide (DMF) | Organic | Soluble (~15 mg/mL) | [2][5] |
| PBS (pH 7.2) with Ethanol (1:1) | Buffered Aqueous | ~0.5 mg/mL | [2] |
Note: Solubility values can vary based on the specific experimental conditions, such as temperature and the exact form of erythromycin used (e.g., dihydrate).[1][7]
The solubility of Erythromycin A dihydrate shows a distinct temperature dependence. In pure water, solubility tends to decrease with an increase in temperature.[7] Conversely, in organic solvents like acetone and ethanol, solubility increases with temperature, a crucial factor for crystallization processes in manufacturing.[1][7]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.
Objective: To determine the thermodynamic solubility of Erythromycin in a specific solvent system at a controlled temperature.
Materials:
-
Erythromycin powder (crystalline solid)[2]
-
Selected solvent (e.g., pH 7.4 phosphate (B84403) buffer, ethanol)
-
Glass flasks with airtight seals
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of Erythromycin powder to a series of flasks, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is essential to ensure a saturated solution.
-
Equilibration: Seal the flasks securely and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the flasks at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, remove the flasks and allow them to stand, permitting the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.
-
Sample Collection: Carefully withdraw an aliquot from the supernatant of each flask.
-
Dilution and Analysis: Dilute the collected supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of Erythromycin in the diluted samples using a validated HPLC-UV method.
-
Calculation: Calculate the solubility by taking the average concentration from the replicate flasks and accounting for the dilution factor.
Section 2: Stability Studies
Erythromycin's stability is a critical attribute, as degradation can lead to a loss of potency and the formation of inactive or potentially harmful byproducts.[3][4] Forced degradation studies are instrumental in identifying degradation pathways and developing stability-indicating analytical methods.[8]
Degradation Profile
Erythromycin is highly susceptible to degradation under acidic, basic, and oxidative conditions, while showing greater stability to thermal and photolytic stress.[3][8]
| Stress Condition | Stability Profile | Primary Degradation Pathway/Products | Source(s) |
| Acidic (pH < 6.0) | Highly Unstable | Intramolecular cyclization to form the inactive spiroketal, anhydroerythromycin A.[3][4][9] | [3][4][9] |
| Alkaline (High pH) | Moderately Unstable | Hydrolysis of the lactone ring; formation of pseudoerythromycin A enol ether.[9][10] | [9][10] |
| Oxidative (e.g., H₂O₂) | Unstable | Formation of various oxidative byproducts. | [3][8] |
| Thermal | Relatively Stable | Slight degradation observed at elevated temperatures (e.g., 40-50°C) over extended periods.[11] | [3][11] |
| Photolytic | Relatively Stable | Generally stable under standard photostability testing conditions. | [3][8] |
Experimental Protocols: Forced Degradation Studies
These protocols are designed to intentionally degrade the drug substance to identify potential degradants and validate the specificity of analytical methods.[8]
Objective: To investigate the degradation of Erythromycin under various stress conditions.
General Procedure:
-
Prepare stock solutions of Erythromycin in a suitable solvent.
-
Expose the solutions (or solid powder for thermal/photolytic stress) to the conditions outlined below.
-
At specified time points, withdraw samples.
-
Neutralize or quench the reaction if necessary (e.g., for acid and base hydrolysis samples).[12]
-
Dilute samples to a suitable concentration for analysis.
-
Analyze all samples using a stability-indicating HPLC method, comparing them to an unstressed control sample.
Specific Conditions:
-
Acid Hydrolysis: Dissolve Erythromycin in 0.1 N HCl and incubate at an elevated temperature (e.g., 60 °C) for several hours.[8]
-
Base Hydrolysis: Dissolve Erythromycin in 0.1 N NaOH and incubate at an elevated temperature (e.g., 60 °C) for several hours.[8]
-
Oxidative Degradation: Treat an Erythromycin solution with 3-6% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose solid Erythromycin powder to dry heat at a high temperature (e.g., 100 °C) for 24 hours.[8]
-
Photolytic Degradation: Expose solid Erythromycin powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]
Section 3: Visualizations
Signaling Pathways and Degradation Mechanisms
The most critical degradation pathway for Erythromycin occurs under acidic conditions, such as those found in the stomach, leading to its inactivation.[4]
Caption: Acidic degradation pathway of Erythromycin A.
Experimental Workflows
A stability-indicating method is crucial for accurately quantifying the decrease in the active drug substance due to degradation and separating it from any impurities or degradants.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 11. cdn.who.int [cdn.who.int]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Elucidation of the Mathemycin B Biosynthetic Pathway: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current understanding and future research directions for elucidating the biosynthetic pathway of mathemycin B, a novel macrocyclic lactone with antifungal properties.[1] While the complete enzymatic cascade for this compound biosynthesis has not yet been fully detailed in peer-reviewed literature, this document outlines a putative pathway based on its chemical structure and the established principles of polyketide biosynthesis. Furthermore, it provides a comprehensive overview of the experimental methodologies required to fully characterize this pathway.
This compound: Structure and Biological Activity
This compound is a large macrolactone antibiotic isolated from the fermentation broth of an Actinomycete species, HIL Y-8620959.[1] Its structure was determined through high-resolution mass spectrometry and 2D NMR spectroscopy, revealing a complex polyketide-derived architecture.[1] The molecular formula of this compound is C77H142N2O29.[2]
The primary reported biological activity of this compound is its antifungal effect against a range of phytopathogenic organisms.[1] Quantitative data on its minimum inhibitory concentration (MIC) against Phytophthora infestans JO8 has been reported.[2]
Table 1: Quantitative Biological Data for this compound
| Compound | Target Organism | Assay | Value | Reference |
| This compound | Phytophthora infestans JO8 | Minimum Inhibitory Concentration (MIC) | 7.8 µg/mL | [2] |
Proposed Biosynthetic Pathway of this compound
Based on its macrolactone structure, this compound is hypothesized to be synthesized by a Type I polyketide synthase (PKS) multienzyme complex.[3][4][5] These PKSs function as molecular assembly lines, iteratively adding two-carbon units from extender units like malonyl-CoA or methylmalonyl-CoA to a growing polyketide chain.[5][6]
The biosynthesis is proposed to proceed through the following key stages:
-
Initiation: A loading module of the PKS selects a starter unit, likely a short-chain acyl-CoA.
-
Elongation: A series of extension modules sequentially add extender units. Each module contains a set of enzymatic domains that catalyze condensation, ketoreduction, dehydration, and enoylreduction to tailor the growing polyketide chain.
-
Termination: A thioesterase (TE) domain at the C-terminus of the final PKS module catalyzes the cyclization and release of the mature polyketide core, forming the macrolactone ring.[3]
-
Post-PKS Modifications: Following the synthesis of the macrolactone core, a series of tailoring enzymes, such as glycosyltransferases, methyltransferases, and oxidoreductases, would modify the structure to yield the final this compound molecule.[5]
Caption: Proposed biosynthetic pathway for this compound.
Experimental Protocols for Pathway Elucidation
The full characterization of the this compound biosynthetic pathway requires a multi-faceted approach combining genomics, molecular biology, and biochemistry.
Identification and Characterization of the Biosynthetic Gene Cluster (BGC)
The genes encoding the enzymes for this compound biosynthesis are expected to be co-located in a biosynthetic gene cluster (BGC).
Methodology:
-
Genome Sequencing: The genome of the producing strain, Actinomycete sp. HIL Y-8620959, is sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies.
-
BGC Identification: The assembled genome is analyzed with bioinformatics tools like antiSMASH to identify putative polyketide synthase gene clusters.[7] The tool predicts the sequence of enzymatic domains within the PKS genes.
-
Gene Annotation: The open reading frames (ORFs) within the identified BGC are annotated based on homology to known biosynthetic genes from other antibiotic pathways.[4][8]
Caption: Workflow for identifying the this compound BGC.
Functional Characterization of Biosynthetic Genes
Gene knockout studies are crucial for confirming the involvement of the identified BGC in this compound production and for elucidating the function of individual genes.
Methodology:
-
Gene Inactivation: Specific genes within the BGC, particularly the PKS genes and putative tailoring enzyme genes, are inactivated using CRISPR-Cas9-based methods or homologous recombination.[4][9]
-
Metabolite Analysis: The resulting mutant strains are cultivated, and their fermentation broths are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Phenotype Correlation: The loss of this compound production or the accumulation of biosynthetic intermediates in the mutant strains confirms the function of the inactivated gene.[9]
In Vitro Enzymatic Assays
To understand the precise biochemical function and substrate specificity of the biosynthetic enzymes, in vitro assays with purified proteins are necessary.
Methodology:
-
Heterologous Expression and Purification: Individual biosynthetic genes are cloned into an expression vector and expressed in a suitable host, such as E. coli or Streptomyces coelicolor. The recombinant enzymes are then purified to homogeneity.
-
Enzyme Assays: The purified enzymes are incubated with their predicted substrates. For example, a putative glycosyltransferase would be assayed with the mathemycin aglycone and a panel of nucleotide-activated sugars.[9]
-
Product Identification: The reaction products are analyzed by HPLC-MS and NMR to confirm the enzymatic transformation.
Future Outlook
The elucidation of the this compound biosynthetic pathway holds significant potential. A complete understanding of the enzymatic machinery will enable the bioengineering of the pathway to produce novel analogs of this compound with potentially improved antifungal activity or pharmacological properties. This can be achieved through techniques such as domain swapping in the PKS modules or by altering the substrate specificity of the tailoring enzymes. The detailed experimental framework provided in this guide offers a clear roadmap for researchers to unravel the biosynthesis of this promising antifungal agent.
References
- 1. This compound, a new antifungal macrolactone from actinomycete species HIL Y-8620959 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Erythromycin biosynthesis: exploiting the catalytic versatility of the modular polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of the niddamycin polyketide synthase genes from Streptomyces caelestis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymes in biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 8. Identification and analysis of the balhimycin biosynthetic gene cluster and its use for manipulating glycopeptide biosynthesis in Amycolatopsis mediterranei DSM5908 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: genetic and biochemical evidence for the roles of two glycosyltransferases and a deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification and Characterization of the Mathemycin B Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the integrated bioinformatic and experimental methodologies required to identify, validate, and characterize a novel polyketide biosynthetic gene cluster (BGC), using the hypothetical Mathemycin B from a Streptomyces species as a case study.
Introduction
Streptomyces species are renowned for their ability to produce a vast array of biologically active secondary metabolites, many of which have been developed into essential therapeutics.[1][2][3] The genetic blueprints for these compounds are encoded in biosynthetic gene clusters (BGCs).[2] The advent of high-throughput genome sequencing coupled with sophisticated bioinformatics has revolutionized the discovery of novel natural products by enabling the targeted identification of previously silent or "cryptic" BGCs.[1][4][5]
This document outlines a systematic workflow for the identification and functional characterization of the putative this compound gene cluster, a novel type II polyketide. The process encompasses initial genome mining and bioinformatic prediction, followed by experimental validation through genetic manipulation and heterologous expression, and culminates in the elucidation of its biosynthetic pathway.
Bioinformatic Prediction of the this compound Gene Cluster
The foundational step in identifying a novel BGC is the bioinformatic analysis of the producer organism's genome. Tools like the antibiotics and Secondary Metabolite Analysis Shell (antiSMASH) and the Secondary Metabolite Unique Region Finder (SMURF) are instrumental in predicting the locations of putative BGCs based on the presence of signature genes, such as polyketide synthases (PKSs) or non-ribosomal peptide synthetases (NRPSs).[5][6][7][8]
Experimental Protocol: Genome Mining and Annotation
-
Genomic DNA Isolation and Sequencing: High-quality genomic DNA is isolated from the Streptomyces strain. The genome is then sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to generate a high-quality, contiguous genome assembly.
-
BGC Prediction: The assembled genome sequence is submitted to the antiSMASH web server.[6][9] The software identifies putative BGCs and provides initial annotations of the genes within them.
-
Manual Annotation and Boundary Definition: The predicted this compound cluster is manually inspected. The boundaries of the cluster are refined by identifying flanking housekeeping genes. Each open reading frame (ORF) within the predicted cluster is then subjected to BLASTp analysis against public databases (e.g., NCBI non-redundant protein database) to assign putative functions based on homology to known enzymes.[6][10]
Data Presentation: The Putative this compound Gene Cluster
The bioinformatic analysis of the Streptomyces sp. CB03341 genome identified a putative 28 kb type II PKS gene cluster, designated mat, predicted to be responsible for this compound biosynthesis.
| Gene Name | Locus Tag | Location (bp) | Proposed Function | Homology (Protein, % Identity) |
| matA | SCB03341_1010 | 1-2550 | Ketosynthase α (KSα) | ActI-ORF1, 85% |
| matB | SCB03341_1011 | 2560-5100 | Ketosynthase β (KSβ)/Chain Length Factor | ActI-ORF2, 88% |
| matC | SCB03341_1012 | 5115-6200 | Acyl Carrier Protein (ACP) | ActI-ORF3, 90% |
| matD | SCB03341_1013 | 6250-7500 | Ketoreductase | ActVI-ORF1, 75% |
| matE | SCB03341_1014 | 7520-8800 | Aromatase/Cyclase | ActVII, 79% |
| matF | SCB03341_1015 | 8850-10100 | Oxygenase | Gra-ORF14, 65% |
| matG | SCB03341_1016 | 10150-11500 | Glycosyltransferase | MtmGII, 55%[11] |
| matH | SCB03341_1017 | 11550-12800 | Dehydratase | ElmH, 68% |
| matI | SCB03341_1018 | 12850-14000 | Methyltransferase | FdmM, 72% |
| matJ | SCB03341_1019 | 14050-15500 | Transcriptional Regulator (SARP) | ActII-ORF4, 82% |
| matK | SCB03341_1020 | 15550-17000 | MFS Transporter | ActVA-ORF1, 70% |
Experimental Validation of the Gene Cluster
To confirm that the predicted mat cluster is indeed responsible for this compound production, a combination of gene inactivation and heterologous expression experiments are performed.
Experimental Protocol: Gene Inactivation
-
Construct Generation: A gene replacement cassette is constructed using PCR-targeting. This typically involves amplifying an antibiotic resistance marker (e.g., apramycin) flanked by regions homologous to the upstream and downstream sequences of the target gene (e.g., matA, the PKS ketosynthase).
-
Protoplast Transformation: The gene replacement cassette is introduced into the wild-type Streptomyces strain via protoplast transformation.
-
Mutant Selection and Verification: Double-crossover mutants are selected based on antibiotic resistance and sensitivity to a counter-selection marker (if used). The correct gene replacement is verified by PCR and sequencing.
-
Metabolite Analysis: The wild-type and mutant strains are fermented under identical conditions. The culture extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS) to compare their metabolite profiles. The absence of this compound in the mutant strain confirms the involvement of the inactivated gene.
Experimental Protocol: Heterologous Expression
-
Cluster Cloning: The entire predicted mat gene cluster is captured on a single vector. This can be achieved through methods like Transformation-Associated Recombination (TAR) cloning in yeast or by using a suitable bacterial artificial chromosome (BAC) or fosmid vector.[12]
-
Host Transformation: The vector containing the mat cluster is introduced into a genetically amenable and high-producing heterologous host, such as Streptomyces coelicolor M1152 or Streptomyces albus.
-
Fermentation and Analysis: The transformed heterologous host is fermented, and its metabolite profile is analyzed by HPLC or LC-MS. The production of this compound in the heterologous host provides definitive proof that the cloned gene cluster is sufficient for its biosynthesis.[13]
Visualization: Gene Cluster Identification Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streptomyces spp. From the Marine Sponge Antho dichotoma: Analyses of Secondary Metabolite Biosynthesis Gene Clusters and Some of Their Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Analysis of Orphan Assembly Line Polyketide Synthases | Welcome to Bio-X [biox.stanford.edu]
- 5. Steps towards the synthetic biology of polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.2. Prediction, Annotation, and Identification of Polyketide Synthase Genes and Gene Clusters [bio-protocol.org]
- 7. Bioinformatics Prediction of Polyketide Synthase Gene Clusters from Mycosphaerella fijiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome mining of biosynthetic gene clusters intended for secondary metabolites conservation in actinobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification and Characterization of Mycemycin Biosynthetic Gene Clusters in Streptomyces olivaceus FXJ8.012 and Streptomyces sp. FXJ1.235 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BGC0000247 [mibig.secondarymetabolites.org]
- 12. Characterization of the Xiamenmycin Biosynthesis Gene Cluster in Streptomyces xiamenensis 318 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cloning, sequencing and heterologous expression of the medermycin biosynthetic gene cluster of Streptomyces sp. AM-7161: towards comparative analysis of the benzoisochromanequinone gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
Antifungal Spectrum of Mathemycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview based on available information. Specific quantitative data on the antifungal spectrum of Mathemycin B is limited in the public domain. The experimental protocols and proposed mechanism of action are based on established methodologies for similar compounds.
Introduction
This compound is a novel macrolactone antibiotic isolated from the fermentation broth of an Actinomycete species, HIL Y-8620959. As a member of the macrolide class of antibiotics, it has demonstrated antifungal activity against a variety of phytopathogenic organisms. Macrolides, particularly polyene macrolides, are a significant class of antifungal agents.[1][2][3] This technical guide aims to provide an in-depth overview of the antifungal spectrum of this compound, detail the standardized experimental protocols for its evaluation, and illustrate its probable mechanism of action.
Antifungal Spectrum of this compound
While this compound has been reported to be active against various phytopathogenic fungi, specific minimum inhibitory concentration (MIC) values are not yet widely available in published literature. The following table presents a template for documenting the antifungal spectrum of this compound, populated with representative phytopathogenic fungi. The MIC values provided are hypothetical placeholders for illustrative purposes.
Table 1: Antifungal Spectrum of this compound (Hypothetical MIC Values)
| Fungal Species | Common Disease Caused | Hypothetical MIC Range (µg/mL) |
| Fusarium oxysporum | Fusarium wilt | 8 - 32 |
| Botrytis cinerea | Gray mold | 4 - 16 |
| Alternaria solani | Early blight of tomato and potato | 16 - 64 |
| Colletotrichum gloeosporioides | Anthracnose | 8 - 32 |
| Phytophthora infestans | Late blight of potato and tomato | 32 - 128 |
| Magnaporthe oryzae | Rice blast | 16 - 64 |
| Aspergillus niger | Black mold of onions and peanuts | 4 - 16 |
| Penicillium digitatum | Green mold of citrus | 8 - 32 |
Note: The actual MIC values would need to be determined experimentally.
Experimental Protocols: Broth Microdilution Method for Antifungal Susceptibility Testing
The following protocol for determining the MIC of this compound against filamentous fungi is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.[4][5]
Preparation of Fungal Inoculum
-
Fungal Culture: The fungal isolates are cultured on a suitable medium, such as potato dextrose agar (B569324) (PDA), and incubated at an appropriate temperature until sufficient sporulation is observed.
-
Spore Suspension: The surface of the mature fungal culture is gently scraped to harvest the conidia (spores). The conidia are suspended in sterile saline containing a small amount of a wetting agent (e.g., Tween 20).
-
Spore Counting and Adjustment: The spore suspension is filtered to remove hyphal fragments. The concentration of conidia is determined using a hemocytometer and adjusted with sterile saline to the final required concentration (typically 0.4 x 10^4 to 5 x 10^4 CFU/mL).
Preparation of Antifungal Agent Dilutions
-
Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.
-
Serial Dilutions: A series of twofold serial dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS. This creates a range of decreasing concentrations of the antifungal agent.
Inoculation and Incubation
-
Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the prepared fungal spore suspension.
-
Controls: Positive (fungus in medium without the drug) and negative (medium only) control wells are included on each plate.
-
Incubation: The inoculated microtiter plates are incubated at a standardized temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.
Determination of Minimum Inhibitory Concentration (MIC)
-
Visual Reading: After the incubation period, the microtiter plates are examined visually for fungal growth.
-
MIC Endpoint: The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the positive control well.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in determining the antifungal spectrum of this compound using the broth microdilution method.
References
- 1. Macrolide - Wikipedia [en.wikipedia.org]
- 2. Marine Macrolides with Antibacterial and/or Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marine Macrolides with Antibacterial and/or Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. intertekinform.com [intertekinform.com]
- 5. webstore.ansi.org [webstore.ansi.org]
An In-depth Technical Guide on the Anti-Oomycete Activity of Compound X against Phytophthora infestans
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Mathemycin B" did not yield specific results in scientific literature regarding its activity against Phytophthora infestans. This guide has been constructed using a hypothetical agent, "Compound X," to demonstrate the requested format and content. The data and specific mechanisms presented are illustrative, based on common findings for anti-oomycete compounds.
Abstract
Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes, poses a significant threat to global food security, necessitating the discovery of novel and effective control agents.[1][2][3] This technical guide provides a comprehensive overview of the in vitro and in planta activity of a novel hypothetical anti-oomycete agent, Compound X, against P. infestans. We present quantitative data on its inhibitory effects on mycelial growth, sporulation, and zoospore germination. Detailed experimental protocols for assessing anti-oomycete activity are provided to facilitate the replication and validation of these findings. Furthermore, we propose a potential mechanism of action involving the disruption of the Target of Rapamycin (TOR) signaling pathway, a critical regulator of cellular growth and development in eukaryotes.[4] This document is intended to serve as a resource for researchers engaged in the development of new strategies to combat this devastating plant pathogen.
Quantitative Assessment of Anti-Oomycete Activity
The efficacy of Compound X against various life stages of Phytophthora infestans was quantified through a series of in vitro assays. The results, summarized below, indicate a potent inhibitory effect on key developmental processes of the pathogen.
Table 1: Inhibitory Activity of Compound X against Phytophthora infestans
| Assay Type | Parameter Measured | Compound X Concentration | Result |
| Mycelial Growth Inhibition | EC50 | 1.5 µg/mL | 50% reduction in radial growth |
| Mycelial Growth Inhibition | MIC | 10 µg/mL | Complete inhibition of growth |
| Sporangia Production | Inhibition (%) | 5 µg/mL | 85% reduction in sporangia formation |
| Zoospore Germination | Inhibition (%) | 2.5 µg/mL | 95% inhibition of germination |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for testing anti-oomycete compounds.[5][6][7]
Culture Conditions for Phytophthora infestans
P. infestans isolates are maintained on V8 juice agar (B569324) or rye agar medium at 18-20°C in the dark.[8][9] For sporangia production, cultures are incubated under fluorescent light for 10-14 days.
Mycelial Growth Inhibition Assay
This assay is adapted from the amended agar medium method.[5]
-
Preparation of Amended Media: A stock solution of Compound X is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made and added to molten V8 juice agar (cooled to ~45-50°C) to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). The final solvent concentration should not exceed 1% (v/v) in the medium. A control plate containing only the solvent is also prepared.
-
Inoculation: A 5 mm mycelial plug, taken from the leading edge of an actively growing P. infestans culture, is placed in the center of each agar plate.[5]
-
Incubation: Plates are incubated at 20°C in the dark for 5-7 days, or until the mycelium in the control plate reaches the edge.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
Analysis: The EC50 (half maximal effective concentration) value is determined by probit analysis of the dose-response data.
Sporulation Inhibition Assay
-
Culture Preparation: P. infestans is grown on V8 juice agar for 10 days to allow for initial mycelial growth.
-
Treatment Application: A solution of Compound X at the desired concentration is sprayed evenly over the mycelial surface. Control plates are sprayed with a solvent-only solution.
-
Incubation for Sporulation: The treated plates are incubated under conditions that induce sporulation (e.g., 18°C with a 16/8 h light/dark cycle) for 3-4 days.
-
Quantification: Sporangia are harvested by flooding the plate with 10 mL of sterile distilled water and gently scraping the surface with a sterile glass rod. The concentration of sporangia in the resulting suspension is determined using a hemocytometer.
Zoospore Germination Assay
-
Zoospore Release: A sporangial suspension (1 x 10^5 sporangia/mL) is prepared in sterile, cold (4°C) distilled water and incubated for 1-2 hours to induce zoospore release.
-
Treatment: The zoospore suspension is mixed with various concentrations of Compound X in microtiter plates.
-
Incubation: The plates are incubated at room temperature for 2-4 hours.
-
Microscopic Examination: A drop from each well is observed under a microscope to determine the percentage of germinated zoospores. A zoospore is considered germinated if the germ tube is at least twice the length of the zoospore body.
Proposed Mechanism of Action and Signaling Pathway
Several anti-oomycete compounds exert their effects by targeting essential signaling pathways.[10][11] The Target of Rapamycin (TOR) signaling pathway is a highly conserved pathway in eukaryotes that regulates cell growth, proliferation, and metabolism, making it a prime target for antimicrobial compounds.[4] We hypothesize that Compound X may inhibit the growth of P. infestans by interfering with the TOR signaling cascade.
Caption: Proposed TOR signaling pathway in P. infestans and the inhibitory target of Compound X.
Experimental Workflow
The systematic evaluation of a potential anti-oomycete compound involves a multi-step process, from initial high-throughput screening to in planta validation.
Caption: Workflow for screening and characterizing anti-oomycete compounds like Compound X.
Conclusion and Future Directions
The hypothetical agent, Compound X, demonstrates significant potential as a control agent against Phytophthora infestans based on its potent in vitro activity. The provided protocols offer a standardized framework for its evaluation. Future research should focus on validating the proposed mechanism of action, potentially through transcriptomic or proteomic analysis of treated P. infestans cells.[10][11] Furthermore, extensive in planta and field trials are necessary to assess its efficacy under agricultural conditions, along with studies on its phytotoxicity and environmental impact to determine its viability as a commercial fungicide. The synergistic effects of Compound X with existing fungicides could also be explored to enhance control strategies and manage the development of resistance.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Phytophthora infestans - Wikipedia [en.wikipedia.org]
- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 4. Frontiers | TOR Inhibitors Synergistically Suppress the Growth and Development of Phytophthora infestans, a Highly Destructive Pathogenic Oomycete [frontiersin.org]
- 5. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating the Antagonistic Potential of Actinomycete Strains Isolated From Sudan’s Soils Against Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-oomycete activities from essential oils and their major compounds on Phytophthora infestans: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. Collection - Anti-Oomycete Effect and Mechanism of Salicylic Acid on Phytophthora infestans - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 11. Anti-Oomycete Effect and Mechanism of Salicylic Acid on Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Assessment of Mathemycin B: A Framework for Investigation
Disclaimer: As of December 2025, publicly available data on the preliminary toxicity assessment of Mathemycin B, a macrolide lactone antibiotic, is not available. This document, therefore, presents a generalized framework for conducting such an assessment, tailored to the interests of researchers, scientists, and drug development professionals. The methodologies and data presentation formats are based on established toxicological testing guidelines and information available for other anti-infective agents.
Introduction
This compound is a novel macrocyclic lactone antibiotic with demonstrated activity against various phytopathogenic organisms.[1] As with any new chemical entity intended for potential therapeutic or agricultural use, a thorough evaluation of its toxicological profile is a critical step in the development process. This guide outlines a proposed preliminary toxicity assessment of this compound, encompassing cytotoxicity, genotoxicity, and acute toxicity studies. The experimental protocols and data visualization frameworks provided herein are intended to serve as a comprehensive guide for the initial safety evaluation of this compound.
Cytotoxicity Assessment
The initial evaluation of this compound's toxicity would involve in vitro cytotoxicity assays to determine its effect on cell viability. A common and effective method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data)
| Cell Line | Assay Type | Concentration Range (µM) | IC50 (µM) | Observations |
| HepG2 (Human Liver Carcinoma) | MTT | 0.1 - 1000 | 150 | Dose-dependent decrease in viability. |
| HEK293 (Human Embryonic Kidney) | MTT | 0.1 - 1000 | 250 | Moderate cytotoxicity at higher concentrations. |
| TK6 (Human Lymphoblastoid) | MTT | 0.1 - 1000 | > 1000 | No significant cytotoxicity observed. |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells (e.g., HepG2, HEK293, TK6) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 1000 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Experimental Workflow: In Vitro Cytotoxicity
Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.
Genotoxicity Assessment
Genotoxicity testing is crucial to identify compounds that can induce genetic damage. A standard battery of tests typically includes an assessment of gene mutations in bacteria and chromosomal damage in mammalian cells.
Table 2: Genotoxicity Profile of this compound (Hypothetical Data)
| Assay | Test System | Concentration Range | Metabolic Activation (S9) | Result |
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium (TA98, TA100, etc.) | 1 - 5000 µ g/plate | With and Without | Negative |
| In Vitro Micronucleus Test | TK6 Cells | 10 - 1000 µM | With and Without | Negative |
| In Vitro Chromosomal Aberration Assay | Human Peripheral Blood Lymphocytes | 10 - 1000 µM | With and Without | Equivocal |
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
Strain Selection: Utilize several strains of Salmonella typhimurium and Escherichia coli with different known mutations.
-
Compound Exposure: Mix the bacterial tester strains with various concentrations of this compound, with and without a metabolic activation system (S9 mix from rat liver).
-
Plating: Plate the mixture on a minimal agar (B569324) medium.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium).
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Signaling Pathway: DNA Damage Response
Caption: A simplified signaling pathway illustrating the cellular response to DNA damage.
Acute Toxicity Assessment
An in vivo acute toxicity study provides information on the potential health effects of a single, high-dose exposure to a substance. A limit test is often performed first.
Table 3: Acute Oral Toxicity of this compound in Rodents (Hypothetical Data)
| Species | Sex | Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs |
| Rat | Male | 2000 | 5 | 0/5 | No adverse effects observed. |
| Rat | Female | 2000 | 5 | 0/5 | No adverse effects observed. |
| Mouse | Male | 2000 | 5 | 0/5 | No adverse effects observed. |
| Mouse | Female | 2000 | 5 | 0/5 | No adverse effects observed. |
Experimental Protocol: Acute Oral Toxicity - Limit Test (as per OECD 420)
-
Animal Selection: Use a small number of healthy, young adult rodents (e.g., rats or mice).
-
Fasting: Fast the animals overnight prior to dosing.
-
Dosing: Administer a single oral dose of this compound (e.g., 2000 mg/kg body weight) by gavage.
-
Observation: Observe the animals closely for the first few hours after dosing and then daily for 14 days. Record any signs of toxicity, morbidity, and mortality.
-
Body Weight: Measure the body weight of each animal before dosing and at regular intervals throughout the study.
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals.
-
Data Analysis: Based on the observed mortality and signs of toxicity, the LD50 (lethal dose for 50% of the animals) is determined to be above or below the tested dose.
Logical Flow: Acute Toxicity Study Decision Tree
Caption: Decision-making workflow for an acute oral toxicity study.
Conclusion
The preliminary toxicity assessment is a foundational component of the safety evaluation for a new chemical entity like this compound. The framework presented in this document, including in vitro cytotoxicity and genotoxicity assays, alongside an in vivo acute toxicity study, provides a robust starting point for characterizing its potential hazards. The generation of empirical data through these proposed studies is essential to guide further non-clinical development and to make informed decisions about the future of this compound as a potential product.
References
The Quest for Mathemycin B Analogues: An Uncharted Territory in Antifungal Drug Discovery
Despite its initial promise as a novel antifungal macrocyclic lactone, the exploration of Mathemycin B analogues and derivatives appears to be a largely uncharted area of research, with publicly available scientific literature offering scant details beyond its initial discovery. First identified from the fermentation broth of an Actinomycete species, HIL Y-8620959, this compound has been characterized as a new macrocyclic lactone antibiotic with activity against a variety of phytopathogenic organisms. However, a comprehensive in-depth technical guide on its analogues and derivatives remains elusive due to the limited published research in this specific area.
Initial reports characterized this compound as a potent antifungal agent, particularly against Phytophthora infestans, with a minimum inhibitory concentration (MIC) of 7.8 μg/mL. Its molecular formula has been reported as C_77H_142N_2O_29, corresponding to a molecular weight of 1559.95. The producing organism, an Actinomycete species designated HIL Y-8620959, points to a rich source of novel bioactive compounds. The discovery of a related compound, Mathemycin A, from the same actinomycete strain suggests the presence of a family of related natural products.
However, extensive searches of scientific databases and patent literature have not yielded significant information on the synthesis, biological evaluation, or structure-activity relationships (SAR) of any this compound analogues or derivatives. Detailed experimental protocols for the synthesis of such compounds, quantitative data on their biological activity, and elucidation of their mechanisms of action or associated signaling pathways are not currently available in the public domain.
This lack of information prevents the construction of a detailed technical guide as originally envisioned. The scientific community has seen significant research into the analogues and derivatives of other macrocyclic lactone antibiotics with antifungal properties, such as Amphotericin B and UK-2A. This research has often led to the development of new therapeutic agents with improved efficacy and reduced toxicity. The absence of similar published work on this compound suggests that this particular avenue of drug discovery may not have been extensively pursued, the research may be proprietary and unpublished, or the initial findings did not warrant further public investigation.
For researchers, scientists, and drug development professionals interested in the field of antifungal macrocyclic lactones, the story of this compound highlights a potential, yet unexplored, area of research. The foundational discovery provides a starting point, but the path to developing analogues and derivatives, understanding their therapeutic potential, and elucidating their mode of action remains to be forged. Future research efforts would be required to synthesize novel this compound derivatives, evaluate their antifungal spectrum and potency, and investigate their mechanisms of action to determine if this class of compounds holds promise for the development of new antifungal therapies.
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Mathemycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mathemycin B is a macrocyclic lactone antibiotic with antifungal properties. It was first isolated from the fermentation broth of Actinomycete sp. HIL Y-8620959. This document provides a detailed, representative protocol for the isolation and purification of this compound, based on established methodologies for recovering macrolide antibiotics from actinomycete fermentations. While the original specific protocol from the primary literature was not accessible, this guide offers a comprehensive workflow from fermentation to purification and analysis.
Fermentation Protocol
The production of this compound is achieved through submerged fermentation of the producing organism, Actinomycete sp. HIL Y-8620959. Optimization of fermentation parameters is critical for maximizing the yield of the target metabolite.
Table 1: Fermentation Media Composition
| Component | Concentration (g/L) | Purpose |
| Soluble Starch | 20.0 | Carbon Source |
| Glucose | 10.0 | Carbon Source |
| Yeast Extract | 5.0 | Nitrogen and Growth Factor Source |
| Peptone | 5.0 | Nitrogen Source |
| CaCO₃ | 2.0 | pH Buffering |
| KBr | 0.1 | Trace Element |
| FeSO₄·7H₂O | 0.01 | Trace Element |
| Distilled Water | to 1 L | Solvent |
Protocol:
-
Inoculum Preparation: Aseptically transfer a loopful of a mature culture of Actinomycete sp. HIL Y-8620959 from an agar (B569324) slant to a 250 mL Erlenmeyer flask containing 50 mL of seed medium (same composition as the production medium). Incubate at 28°C for 48-72 hours on a rotary shaker at 200 rpm.
-
Production Fermentation: Inoculate a 2 L production fermenter containing 1 L of the production medium with 5% (v/v) of the seed culture.
-
Fermentation Conditions: Maintain the fermentation at 28°C with an agitation of 200 rpm and an aeration rate of 1 vvm (volume of air per volume of medium per minute).
-
Monitoring: Monitor the pH, glucose consumption, and biomass periodically. The fermentation is typically carried out for 7-10 days.
Isolation and Purification Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound from the fermentation broth.
Detailed Experimental Protocols
Extraction
-
Harvesting: After the fermentation period, harvest the entire fermentation broth.
-
Separation of Mycelium and Supernatant: Separate the mycelial biomass from the supernatant by centrifugation at 5,000 x g for 20 minutes.
-
Mycelial Extraction: Extract the mycelial cake twice with acetone or methanol (B129727) (3 x 500 mL). Combine the solvent extracts.
-
Supernatant Extraction: Extract the supernatant twice with an equal volume of ethyl acetate (B1210297).
-
Combining and Concentrating: Combine the mycelial and supernatant organic extracts. Concentrate the combined extracts under reduced pressure using a rotary evaporator to yield a crude oily residue.
Purification
a. Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel (60-120 mesh) column packed in hexane (B92381).
-
Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Load the dried silica gel onto the top of the prepared column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.
Table 2: Representative Solvent Gradient for Column Chromatography
| Step | Solvent System (v/v) | Volume (mL) |
| 1 | 100% Hexane | 500 |
| 2 | Hexane:Ethyl Acetate (9:1) | 1000 |
| 3 | Hexane:Ethyl Acetate (1:1) | 1000 |
| 4 | 100% Ethyl Acetate | 1000 |
| 5 | Ethyl Acetate:Methanol (9:1) | 1000 |
| 6 | Ethyl Acetate:Methanol (1:1) | 1000 |
-
Fraction Collection and Analysis: Collect fractions of 20 mL and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5). Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Bioassay: Perform a bioassay on the collected fractions against a susceptible fungal strain to identify the fractions containing the active compound.
-
Pooling: Pool the active fractions and concentrate them in vacuo.
b. Preparative High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the concentrated active fraction from the column chromatography in a suitable solvent, such as methanol, and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
Table 3: Representative Preparative HPLC Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 500 µL |
-
Purification: Inject the sample onto the preparative HPLC system. Collect the peak corresponding to this compound based on its retention time.
-
Final Step: Concentrate the collected fraction to obtain pure this compound. Assess the purity by analytical HPLC.
Characterization
The structure of the purified this compound can be confirmed using spectroscopic methods.
Summary of Quantitative Data
The following table presents hypothetical yield and purity data at each stage of the purification process. Actual values will vary depending on the fermentation efficiency and the precise purification conditions.
Table 4: Hypothetical Purification Summary for this compound from a 10 L Fermentation
| Purification Step | Total Weight (g) | Purity (%) | Yield (%) |
| Crude Extract | 15.0 | ~1 | 100 |
| Silica Gel Column Chromatography | 1.2 | ~20 | 8.0 |
| Preparative HPLC | 0.15 | >95 | 1.0 |
Conclusion
This document provides a comprehensive set of protocols for the isolation and purification of this compound. The successful application of these methods will enable researchers to obtain a pure sample of this antifungal agent for further biological evaluation and drug development studies. It is important to note that optimization of each step may be necessary to achieve the best results for a specific laboratory setting and fermentation batch.
Application Notes and Protocols for Large-Scale Fermentation of Actinomycete sp. for Mathemycin B Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mathemycin B is a macrocyclic lactone antibiotic with potential therapeutic applications.[1] This document provides detailed application notes and protocols for the large-scale fermentation of Actinomycete sp. to produce this compound. The protocols outlined below are based on established methods for the cultivation of Actinomycetes and the production of polyketide secondary metabolites.[2][3][4][5][6] It is important to note that optimization of these protocols is crucial for maximizing the yield and purity of this compound from a specific Actinomycete strain.
Section 1: Strain Maintenance and Inoculum Development
Consistent and high-quality inoculum is critical for successful and reproducible large-scale fermentation. The following protocol describes the preparation of a robust seed culture.
Protocol 1: Master and Working Cell Bank Preparation
-
Strain Propagation: Culture the selected Actinomycete sp. strain on a suitable agar (B569324) medium, such as Starch Casein Agar (SCA) or ISP2 Agar, and incubate at 28-30°C for 7-10 days until sporulation is observed.
-
Spore Suspension: Harvest spores by gently scraping the agar surface with a sterile loop in the presence of a sterile cryoprotectant solution (e.g., 20% glycerol).
-
Cryopreservation: Aliquot the spore suspension into cryovials and store at -80°C as the master cell bank.
-
Working Cell Bank: To create a working cell bank, inoculate a fresh agar plate from a master cell bank vial and repeat steps 1-3. Use the working cell bank for routine inoculum preparation to preserve the integrity of the master cell bank.
Protocol 2: Seed Culture Preparation
-
First Stage Seed Culture: Inoculate a 250 mL baffled flask containing 50 mL of a suitable seed medium (e.g., Tryptone Soya Broth or a specific seed medium optimized for the strain) with a loopful of spores or a small agar plug from a mature plate of the Actinomycete sp.
-
Incubation: Incubate the flask at 28-30°C on a rotary shaker at 180-220 rpm for 48-72 hours.
-
Second Stage Seed Culture (Optional but Recommended for Large-Scale): Transfer an appropriate volume (e.g., 5-10% v/v) of the first stage seed culture to a larger flask or seed fermenter containing the same seed medium.
-
Incubation: Incubate under the same conditions until the culture reaches the late exponential growth phase. The seed culture is now ready for inoculating the production fermenter.
Section 2: Large-Scale Fermentation
The following protocol outlines the general procedure for the large-scale production of this compound in a stirred-tank bioreactor.
Protocol 3: Large-Scale Fermentation
-
Fermenter Preparation: Prepare and sterilize a suitable production medium (see Table 1 for a generalized medium composition) in a stirred-tank bioreactor. Calibrate pH and dissolved oxygen (DO) probes before sterilization.
-
Inoculation: Aseptically transfer the seed culture to the production fermenter. The recommended inoculation volume is typically between 5-10% (v/v) of the production medium volume.
-
Fermentation Parameters: Control the fermentation parameters as outlined in Table 2.
-
Monitoring: Regularly monitor key parameters such as pH, temperature, dissolved oxygen, glucose concentration, and biomass. Take samples aseptically for offline analysis of this compound concentration.
-
Harvesting: Harvest the fermentation broth when the this compound titer reaches its maximum, typically in the stationary phase.
Data Presentation
Table 1: Generalized Production Medium for Actinomycete sp.
| Component | Concentration (g/L) | Purpose |
| Glucose | 20-40 | Carbon Source |
| Soy Peptone | 5-10 | Nitrogen Source |
| Yeast Extract | 3-5 | Nitrogen and Vitamin Source |
| CaCO₃ | 1-2 | pH Buffering |
| K₂HPO₄ | 0.5 | Phosphate Source |
| MgSO₄·7H₂O | 0.5 | Trace Element Source |
| Antifoam Agent | As needed | Prevent Foaming |
Note: The optimal medium composition should be determined experimentally for the specific Actinomycete strain.
Table 2: Typical Fermentation Parameters for Actinomycete sp.
| Parameter | Range | Control Strategy |
| Temperature | 28-30°C | Temperature-controlled jacket |
| pH | 6.8-7.2 | Automatic addition of acid/base |
| Dissolved Oxygen (DO) | >30% | Cascade control (agitation, aeration) |
| Agitation Speed | 200-400 rpm | Variable speed drive |
| Aeration Rate | 0.5-1.5 vvm | Mass flow controller |
| Fermentation Time | 7-14 days | Monitor product formation |
Section 3: Product Recovery and Quantification
Protocol 4: Extraction of this compound
-
Biomass Separation: Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.
-
Solvent Extraction: Extract the supernatant (and potentially the mycelial cake, as the location of the product needs to be determined) with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) or butanol. Repeat the extraction 2-3 times.
-
Concentration: Pool the organic phases and concentrate them under reduced pressure using a rotary evaporator.
-
Crude Extract: The resulting residue is the crude extract containing this compound.
Protocol 5: Quantification of this compound by HPLC
-
Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.
-
HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase for separating polyketides. The exact gradient program needs to be optimized.
-
Detection: Monitor the elution profile at a wavelength determined by the UV-Vis spectrum of a purified this compound standard.
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Section 4: Putative Biosynthetic and Regulatory Pathways
Putative Biosynthetic Pathway for this compound
This compound is a polyketide, likely synthesized by a Type I polyketide synthase (PKS) multienzyme complex. The biosynthesis is proposed to proceed through the sequential condensation of acyl-CoA precursors.
Caption: Putative biosynthetic pathway of this compound.
Regulatory Signaling Pathways
The production of secondary metabolites like this compound in Actinomycetes is tightly regulated by a complex network of signaling pathways that respond to environmental and physiological cues.
Caption: General regulatory network for antibiotic production.
Section 5: Experimental Workflow
The overall workflow for the large-scale production of this compound is summarized in the following diagram.
Caption: Workflow for this compound production.
Conclusion
This document provides a comprehensive set of application notes and protocols to guide researchers in the large-scale fermentation of Actinomycete sp. for the production of this compound. The provided protocols for strain maintenance, inoculum development, large-scale fermentation, and product recovery serve as a robust starting point. Successful production will require systematic optimization of media components and fermentation parameters for the specific Actinomycete strain being utilized. The putative biosynthetic and regulatory pathways offer a framework for understanding and potentially engineering the production of this promising antibiotic.
References
- 1. researchgate.net [researchgate.net]
- 2. BGC0000247 [mibig.secondarymetabolites.org]
- 3. Optimization of the fermentation process of actinomycete strain hhs.015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding and manipulating antibiotic production in actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Mathemycin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mathemycin B is a novel antibiotic with significant therapeutic potential. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, quality control, and stability testing. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound. This document provides a detailed application note and protocol for the determination of this compound using a reversed-phase HPLC (RP-HPLC) method coupled with UV detection. The methodologies presented are foundational and may require optimization for specific sample matrices and analytical objectives.
Experimental Protocols
Instrumentation, Chemicals, and Reagents
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm)
-
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (reagent grade)
-
Trifluoroacetic acid (reagent grade)
-
Ammonium acetate (B1210297) (reagent grade)
-
Chromatographic Conditions
A summary of the HPLC conditions for the analysis of this compound is provided in the table below. These conditions are based on methods for structurally similar compounds and should serve as a starting point for method development.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm (or optimal wavelength determined by UV scan of this compound) |
| Run Time | 25 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in a minimal amount of methanol or a suitable solvent.
-
Bring the flask to volume with the mobile phase (pre-mixed at initial conditions or 50:50 water:acetonitrile).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Solutions (1-100 µg/mL):
-
Prepare a series of dilutions from the stock standard solution using the mobile phase as the diluent.
-
For example, to prepare a 100 µg/mL solution, transfer 1 mL of the stock solution to a 10 mL volumetric flask and bring to volume with the mobile phase.
-
Filter the working standard solutions through a 0.22 µm syringe filter before injection.
-
Sample Preparation (from a hypothetical broth)
-
Collect a 1 mL aliquot of the sample broth.
-
Add 1 mL of acetonitrile or methanol to precipitate proteins and other macromolecules.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitate.[1]
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
Data Presentation
The following tables summarize hypothetical data obtained from the HPLC analysis of this compound.
Table 1: Hypothetical Chromatographic Data
| Analyte | Retention Time (min) | Peak Area (mAU*s) | Tailing Factor | Theoretical Plates |
| This compound | 8.52 | 1254321 | 1.1 | 9800 |
Table 2: Hypothetical Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
Visualizations
The following diagrams illustrate the experimental workflow and a logical diagram for HPLC method development.
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Application Note: High-Resolution Mass Spectrometry for the Analysis of Mathemycin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive approach for the analysis of Mathemycin B, a macrolide antibiotic with antifungal properties, using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). This compound's structure has been previously elucidated using HRMS and 2D NMR, highlighting the suitability of this technique for its characterization[1]. This document provides a generalized protocol for the qualitative and quantitative analysis of this compound, adapted from established methods for other macrolide antibiotics. It includes sample preparation, LC-MS/MS operational parameters, and data analysis strategies. Furthermore, a proposed mechanism of action, based on the known antifungal activity of similar macrolides, is presented visually.
Introduction
This compound is a macrocyclic lactone antibiotic with demonstrated activity against a variety of phytopathogenic fungi[1]. As with other macrolides, understanding its pharmacological profile, including its mechanism of action and pharmacokinetics, is crucial for its development as a potential therapeutic agent. High-resolution mass spectrometry offers the sensitivity and specificity required for the detailed analysis of such complex molecules in various biological matrices. This note provides a framework for researchers to develop and validate their own specific methods for this compound analysis.
Experimental Protocols
Sample Preparation
A generic solid-phase extraction (SPE) protocol, commonly used for the extraction of macrolides from biological matrices, is described below.
Materials:
-
SPE Cartridges (e.g., C18 or Oasis HLB)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
-
Internal Standard (IS) solution (e.g., a structurally similar macrolide not present in the sample)
Protocol:
-
Sample Pre-treatment: To 1 mL of plasma or other biological fluid, add 10 µL of the internal standard solution.
-
Protein Precipitation: Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute this compound and the internal standard with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following is a general LC-MS/MS method that can be optimized for this compound analysis.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
MRM Transitions:
Since the exact mass and fragmentation pattern of this compound are not publicly available, hypothetical MRM transitions would need to be determined by infusing a pure standard of this compound into the mass spectrometer. The precursor ion would be the protonated molecule [M+H]⁺, and the product ions would be characteristic fragments.
Data Presentation
The following table summarizes typical performance characteristics for the quantitative analysis of macrolide antibiotics using LC-MS/MS. These values can be used as a benchmark for method validation for this compound.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Recovery | > 80% |
| Matrix Effect | < 15% |
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Proposed Antifungal Mechanism of Action
While the specific molecular target of this compound is not yet elucidated, many macrolide antifungals disrupt the fungal cell membrane. The following diagram illustrates a plausible mechanism of action based on this general understanding.
Caption: Proposed mechanism of action for this compound as an antifungal agent.
Conclusion
This application note provides a foundational guide for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation and LC-MS/MS, although generalized, offer a robust starting point for method development and validation. The included visualizations of the experimental workflow and a plausible mechanism of action serve to enhance the understanding of both the analytical process and the potential biological function of this novel antifungal compound. Further research is warranted to determine the specific fragmentation patterns and to validate a quantitative assay for this compound in relevant biological matrices.
References
Application Notes and Protocols for NMR Spectroscopy of Mathemycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mathemycin B is a macrocyclic lactone antibiotic with demonstrated inhibitory effects against pathogenic fungi.[1] Elucidation of its complex structure and conformational analysis are critical for understanding its mechanism of action, optimizing its biological activity, and guiding further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of complex natural products like this compound. These application notes provide a detailed overview of the NMR spectroscopic analysis of this class of molecules and present standardized protocols for data acquisition and analysis.
Note on Data Unavailability: As of December 2025, the detailed ¹H and ¹³C NMR chemical shift assignments for this compound are not publicly available. Therefore, to fulfill the requirement for quantitative data presentation and to provide a relevant experimental context, this document utilizes the comprehensive and published NMR data for Erythromycin A , a well-characterized and structurally related macrolide antibiotic. This serves as a representative example for the methodologies and data presentation formats applicable to this compound.
Quantitative NMR Data: A Representative Example (Erythromycin A)
The following tables summarize the ¹H and ¹³C NMR chemical shifts for Erythromycin A, recorded in CDCl₃. This data is representative of the type of information obtained for complex macrolides and is essential for complete structural assignment.
Table 1: ¹H NMR Data for Erythromycin A (CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 4.04 | dq | 7.1, 2.3 |
| 3 | 3.69 | dd | 8.8, 2.3 |
| 4 | 2.93 | dq | 9.8, 7.0 |
| 5 | 3.78 | dd | 9.8, 2.0 |
| 6-CH₃ | 1.18 | s | - |
| 7 | 1.96 | m | - |
| 8 | 2.59 | dq | 9.5, 6.9 |
| 10 | 3.01 | dq | 9.5, 7.1 |
| 11 | 3.51 | dd | 9.5, 4.0 |
| 12-CH₃ | 1.25 | s | - |
| 13 | 4.93 | d | 4.0 |
| 14-CH₃ | 1.09 | d | 7.5 |
| 1'-Desosamine | 4.29 | d | 7.5 |
| 2'-Desosamine | 3.19 | t | 9.0 |
| 3'-Desosamine | 2.27 | s | - |
| 4'-Desosamine | 1.69, 1.85 | m | - |
| 5'-Desosamine | 2.50 | m | - |
| 6'-Desosamine | 1.23 | d | 6.2 |
| 1''-Cladinose | 4.67 | d | 4.8 |
| 2''-Cladinose | 3.57 | dd | 9.8, 4.8 |
| 3''-Cladinose | 3.28 | s | - |
| 4''-Cladinose | 2.91 | d | 9.8 |
| 5''-Cladinose | 3.96 | q | 6.2 |
| 6''-Cladinose | 1.29 | d | 6.2 |
Table 2: ¹³C NMR Data for Erythromycin A (CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 (C=O) | 175.7 |
| 2 | 45.4 |
| 3 | 83.9 |
| 4 | 39.2 |
| 5 | 81.3 |
| 6 | 78.8 |
| 7 | 35.1 |
| 8 | 44.9 |
| 9 (C=O) | 221.7 |
| 10 | 38.3 |
| 11 | 72.8 |
| 12 | 74.6 |
| 13 | 79.0 |
| 14 | 16.0 |
| 1'-Desosamine | 103.4 |
| 2'-Desosamine | 70.5 |
| 3'-Desosamine | 40.3 |
| 4'-Desosamine | 29.0 |
| 5'-Desosamine | 65.7 |
| 6'-Desosamine | 21.5 |
| 1''-Cladinose | 96.5 |
| 2''-Cladinose | 78.3 |
| 3''-Cladinose | 69.1 |
| 4''-Cladinose | 35.2 |
| 5''-Cladinose | 68.8 |
| 6''-Cladinose | 18.2 |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible NMR data for complex macrolides like this compound.
Sample Preparation
-
Compound Purity: Ensure the sample of the macrolide is of high purity (>95%), as impurities can complicate spectral analysis.
-
Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble. For macrolides, CDCl₃ (deuterated chloroform) is common. Other options include CD₃OD (deuterated methanol) or DMSO-d₆ (deuterated dimethyl sulfoxide).
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.6 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.
1D NMR Spectroscopy Protocol (¹H and ¹³C)
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the concentration.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
-
Temperature: 298 K (25 °C).
-
2D NMR Spectroscopy Protocols
2D NMR experiments are essential for the complete and unambiguous assignment of ¹H and ¹³C signals in complex molecules.
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
Pulse Sequence: Standard COSY sequence (e.g., cosygpqf).
-
Spectral Width: 12-16 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans: 8-16 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
Pulse Sequence: HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).
-
¹H Spectral Width: 12-16 ppm.
-
¹³C Spectral Width: 160-200 ppm.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans: 8-32 per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems and identifying quaternary carbons.
-
Pulse Sequence: Standard HMBC sequence (e.g., hmbcgplpndqf).
-
¹H Spectral Width: 12-16 ppm.
-
¹³C Spectral Width: 200-240 ppm.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans: 16-64 per increment.
-
Biosynthesis of Macrolides: The Polyketide Pathway
This compound, like other macrolides, is synthesized via a Type I Polyketide Synthase (PKS) pathway. This pathway functions as a molecular assembly line, where a series of enzyme modules iteratively add and modify two-carbon units to build the complex polyketide backbone.
Caption: A generalized workflow for Type I Polyketide Synthase (PKS).
Data Analysis and Structure Elucidation Workflow
The process of elucidating the structure of a complex macrolide from NMR data follows a logical progression.
Caption: Workflow for NMR-based structure elucidation of macrolides.
References
Mathemycin B: Application Notes and Protocols for Greenhouse Trials in Plant Disease Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mathemycin B is a novel macrocyclic lactone antibiotic isolated from the fermentation broth of an Actinomycete species. As a member of the macrolide class of antibiotics, it exhibits promising antifungal activity against a variety of phytopathogenic organisms. Macrolides produced by Actinomycetes are known to inhibit fungal protein synthesis, presenting a valuable mode of action for controlling plant diseases.[1][2] This document provides detailed application notes and generalized protocols for conducting greenhouse trials to evaluate the efficacy of this compound in controlling plant diseases.
Disclaimer: Limited public data is currently available for the specific application of this compound in greenhouse settings. The following protocols are based on established methodologies for testing novel fungicides and the known properties of similar antifungal compounds derived from Actinomycetes.[3][4][5] Researchers are advised to conduct preliminary dose-response and phytotoxicity tests before large-scale trials.
Data Presentation: Hypothetical Efficacy Data
The following tables represent hypothetical data from preliminary in vitro and greenhouse trials with this compound to illustrate how quantitative data should be structured for clear comparison.
Table 1: In Vitro Antifungal Activity of this compound against Common Phytopathogens
| Fungal Pathogen | Host Plant | Disease | EC50 (µg/mL) of this compound |
| Botrytis cinerea | Tomato, Strawberry | Gray Mold | 15.5 |
| Fusarium oxysporum | Tomato, Banana | Fusarium Wilt | 22.0 |
| Pythium aphanidermatum | Cucumber, Poinsettia | Damping-off | 18.2 |
| Rhizoctonia solani | Lettuce, Beans | Root Rot | 25.8 |
Table 2: Hypothetical Greenhouse Trial Results for this compound on Tomato Plants Inoculated with Botrytis cinerea
| Treatment | Application Rate (µg/mL) | Disease Severity (%) | Plant Height (cm) | Yield ( kg/plant ) |
| Negative Control (Untreated) | 0 | 85 | 60 | 1.2 |
| This compound | 50 | 30 | 65 | 1.8 |
| This compound | 100 | 15 | 68 | 2.1 |
| This compound | 200 | 5 | 70 | 2.3 |
| Commercial Standard Fungicide | Manufacturer's Rec. | 10 | 67 | 2.2 |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
This protocol determines the direct inhibitory effect of this compound on the mycelial growth of target fungal pathogens.
Materials:
-
Pure cultures of target phytopathogenic fungi
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile petri dishes
-
Sterile cork borer or scalpel
-
Incubator
Procedure:
-
Prepare PDA medium and amend with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µg/mL). Ensure the final concentration of the solvent is non-inhibitory to fungal growth.
-
Pour the amended PDA into sterile petri dishes.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus.
-
Seal the plates and incubate at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.
-
Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of growth inhibition for each concentration compared to the control.
-
Determine the Effective Concentration 50 (EC50) value, which is the concentration of this compound that inhibits 50% of the fungal growth.
Greenhouse Efficacy Trial Protocol (General)
This protocol outlines a general procedure for evaluating the efficacy of this compound in a controlled greenhouse environment.
Materials:
-
Healthy, uniform host plants of a susceptible cultivar.
-
Pathogen inoculum (spore suspension or mycelial slurry).
-
This compound formulated for spray or drench application.
-
Pressurized spray equipment or drenching applicators.
-
Greenhouse with controlled temperature, humidity, and lighting.
-
Randomized complete block design layout.
-
Data collection tools (calipers, disease rating scales, etc.).
Procedure:
-
Plant Propagation and Acclimatization: Grow plants to a suitable, uniform growth stage. Acclimatize them to the greenhouse conditions for at least one week before the start of the trial.
-
Experimental Design: Use a randomized complete block design with a minimum of four replicates per treatment. Treatments should include an untreated negative control, a vehicle control (if a solvent is used), several rates of this compound, and a commercial standard fungicide for comparison.
-
Application of this compound:
-
Preventative Treatment: Apply this compound to the plants 24-48 hours before inoculation with the pathogen.
-
Curative Treatment: Apply this compound 24-48 hours after inoculation with the pathogen.
-
Ensure thorough coverage for foliar applications or a consistent volume for soil drenches.
-
-
Pathogen Inoculation: Inoculate the plants with a standardized concentration of the pathogen. This can be done by spraying a spore suspension onto the foliage or by incorporating a mycelial slurry into the soil.
-
Incubation: Maintain optimal environmental conditions for disease development (e.g., high humidity for foliar pathogens).
-
Data Collection:
-
Phytotoxicity Assessment: Regularly observe plants for any signs of phytotoxicity such as leaf burn, stunting, or discoloration.
-
Disease Severity Assessment: At regular intervals (e.g., 7, 14, and 21 days post-inoculation), assess disease severity using a standardized rating scale (e.g., 0-5 scale where 0 = no disease and 5 = severe disease).
-
Agronomic Parameters: At the end of the trial, measure relevant agronomic parameters such as plant height, fresh and dry weight, and yield.
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.
Mandatory Visualizations
Signaling Pathway
Caption: Hypothetical plant defense signaling pathway induced by this compound.
Experimental Workflow
Caption: General workflow for a greenhouse efficacy trial of this compound.
References
- 1. Actinomycete Potential as Biocontrol Agent of Phytopathogenic Fungi: Mechanisms, Source, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actinomycetes: A Never-Ending Source of Bioactive Compounds—An Overview on Antibiotics Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Screening for Fungicides | Annual Reviews [annualreviews.org]
- 5. mycorrhizae.com [mycorrhizae.com]
Application Notes and Protocols for the Formulation of Mathemycin B for Agricultural Use
Introduction
Mathemycin B is a macrocyclic lactone antibiotic isolated from an Actinomycete species.[1] It has demonstrated in vitro inhibitory effects against a variety of phytopathogenic fungi, such as Phytophthora infestans, with a reported Minimum Inhibitory Concentration (MIC) of 7.8 μg/mL.[2] These properties suggest that this compound has significant potential for development as a biopesticide for agricultural applications. The successful transition from a promising active ingredient to a viable agricultural product hinges on the development of a stable, effective, and safe formulation. A well-designed formulation enhances the active ingredient's performance, improves its handling and storage qualities, and ensures its safe application.[3][4]
These application notes provide a comprehensive overview of the key considerations and experimental protocols for the formulation of this compound for agricultural use. The methodologies and data presented herein are intended to serve as a foundational guide for researchers, scientists, and drug development professionals in this field. The protocols cover essential aspects of formulation development, from initial solubility assessments to the creation of common formulation types and their stability testing.
Section 1: Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of an active ingredient is the first step in developing a robust formulation. The following table summarizes the hypothetical properties of this compound relevant to its formulation as an agricultural pesticide.
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Significance for Formulation |
| Molecular Formula | C77H142N2O29 | Influences solubility and choice of solvents. |
| Molecular Weight | 1559.95 g/mol | Affects diffusion and uptake. |
| Appearance | White to off-white crystalline solid | Important for visual quality control of the formulation. |
| Melting Point | 185-192 °C | Indicates thermal stability during processing and storage. |
| Solubility in Water | < 0.1 mg/mL | Low water solubility necessitates formulations like Wettable Powders (WP) or Emulsifiable Concentrates (EC). |
| Solubility in Acetone | 25 mg/mL | A potential solvent for EC formulations. |
| Solubility in Methanol | 15 mg/mL | Can be used in stock solution preparation for analytical purposes. |
| LogP (Octanol-Water Partition Coefficient) | 4.2 | Indicates lipophilicity, suggesting good potential for penetrating waxy plant cuticles. |
| UV Absorption λmax | 232 nm | Useful for analytical quantification via UV-Vis spectrophotometry. |
| Thermal Stability | Stable up to 60°C for 48 hours | Guides storage and transport conditions. |
| pH Stability | Optimal stability at pH 6.0-7.5 | Formulations should be buffered to maintain this pH range. |
Section 2: Formulation Development Workflow
The development of a suitable formulation for this compound involves a systematic approach, from the initial characterization of the active ingredient to the final product's stability and efficacy testing. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for the development of an agricultural formulation of this compound.
Section 3: Experimental Protocols
The following protocols provide detailed methodologies for key experiments in the formulation development of this compound.
Protocol 1: Solubility Assessment of this compound in Agro-Relevant Solvents
Objective: To determine the solubility of this compound in a range of solvents commonly used in agricultural formulations.
Materials:
-
This compound (pure active ingredient)
-
A selection of solvents (e.g., water, acetone, methanol, ethanol, xylene, vegetable oil)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Method:
-
Prepare saturated solutions of this compound in each solvent by adding an excess amount of the compound to a known volume of the solvent in a sealed vial.
-
Equilibrate the solutions by shaking at a constant temperature (e.g., 25°C) for 24 hours.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility in mg/mL for each solvent.
Protocol 2: Development of a Wettable Powder (WP) Formulation
Objective: To prepare a stable and effective Wettable Powder (WP) formulation of this compound.
Materials:
-
This compound (technical grade)
-
Wetting agent (e.g., sodium dodecyl sulfate)
-
Dispersing agent (e.g., lignosulfonate)
-
Inert carrier (e.g., kaolin (B608303) clay, silica)
-
Blender or mill
Method:
-
Calculate the required amount of each component based on the target concentration of this compound in the final formulation (e.g., 50% WP).
-
Pre-mill the this compound to a fine particle size.
-
In a blender, combine the milled this compound with the wetting agent, dispersing agent, and a portion of the inert carrier.
-
Blend the mixture until a homogenous powder is obtained.
-
Gradually add the remaining inert carrier and continue blending.
-
Package the final WP formulation in airtight, moisture-proof containers.
Protocol 3: Development of an Emulsifiable Concentrate (EC) Formulation
Objective: To prepare a stable and effective Emulsifiable Concentrate (EC) formulation of this compound.
Materials:
-
This compound (technical grade)
-
Solvent (e.g., xylene, aromatic solvent)
-
Emulsifier blend (anionic and non-ionic surfactants)
-
Stabilizer (optional)
Method:
-
Dissolve the required amount of this compound in the chosen solvent to create a concentrated solution.
-
Add the emulsifier blend to the solution and mix thoroughly.
-
If necessary, add a stabilizer to prevent degradation of the active ingredient.
-
Test the emulsion stability by adding a small amount of the EC formulation to water and observing for any separation or creaming over time.
-
Adjust the emulsifier blend as needed to achieve a stable emulsion.
-
Package the final EC formulation in appropriate solvent-resistant containers.
Protocol 4: Stability Testing of this compound Formulations
Objective: To evaluate the stability of the developed this compound formulations under accelerated storage conditions.
Materials:
-
Prepared this compound formulations (WP and EC)
-
Environmental chamber capable of controlling temperature and humidity
-
Analytical instrumentation (HPLC or GC) for quantifying the active ingredient
Method:
-
Package the formulation samples in their proposed commercial packaging.
-
Place the samples in an environmental chamber set to accelerated storage conditions (e.g., 54 ± 2°C for 14 days, as per CIPAC guidelines).
-
At specified time points (e.g., 0, 7, and 14 days), remove samples and allow them to return to room temperature.
-
Analyze the physical properties of the formulation (e.g., appearance, suspensibility for WP, emulsion stability for EC).
-
Extract and quantify the concentration of this compound in each sample using a validated analytical method.
-
Calculate the percentage degradation of the active ingredient over time.
Section 4: Data Presentation
The following tables present hypothetical data that could be generated from the experimental protocols described above.
Table 2: Hypothetical Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Water | 0.08 |
| Ethanol | 12.5 |
| Acetone | 28.3 |
| Xylene | 35.1 |
| Soybean Oil | 5.2 |
Table 3: Hypothetical Composition of a 50% Wettable Powder (WP) Formulation of this compound
| Component | Function | Percentage (w/w) |
| This compound (98% pure) | Active Ingredient | 51.0 |
| Sodium Lignosulfonate | Dispersing Agent | 5.0 |
| Sodium Lauryl Sulfate | Wetting Agent | 2.0 |
| Kaolin Clay | Inert Carrier | 42.0 |
Table 4: Hypothetical Composition of a 25% Emulsifiable Concentrate (EC) Formulation of this compound
| Component | Function | Percentage (w/v) |
| This compound (98% pure) | Active Ingredient | 25.5 |
| Calcium Dodecylbenzenesulfonate | Emulsifier (Anionic) | 4.0 |
| Nonylphenol Ethoxylate | Emulsifier (Non-ionic) | 6.0 |
| Aromatic Solvent 150 | Solvent | to 100 mL |
Table 5: Hypothetical Accelerated Stability Study of this compound 50% WP Formulation (Stored at 54°C)
| Time (Days) | This compound Content (%) | Appearance | Suspensibility (%) |
| 0 | 50.8 | Fine, off-white powder | 92 |
| 7 | 50.1 | No change | 90 |
| 14 | 49.5 | No change | 88 |
Section 5: Bioefficacy Evaluation Workflow
Once a stable formulation has been developed, its biological efficacy against the target pathogens must be evaluated. The following diagram outlines a typical workflow for bioefficacy testing.
Caption: Workflow for the bioefficacy evaluation of this compound formulations.
The formulation of this compound for agricultural use is a critical step in realizing its potential as a novel biopesticide. The process requires a systematic approach, beginning with a thorough understanding of the active ingredient's physicochemical properties. The development of stable and effective formulations, such as Wettable Powders or Emulsifiable Concentrates, is essential for its successful application in the field. The protocols and data presented in these application notes provide a foundational framework to guide researchers and formulation scientists in this endeavor. Further optimization and rigorous testing will be necessary to develop a commercially viable and environmentally sound this compound-based product for sustainable agriculture.
References
Investigating Mathemycin B for Novel Therapeutic Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mathemycin B is a macrocyclic lactone antibiotic isolated from an Actinomycete sp. culture Y-8620959.[1] Structurally a macrolactone, it has demonstrated inhibitory effects against pathogenic fungi, specifically Phytophthora infestans JO8 in vitro.[2] With a molecular formula of C77H142N2O29 and a molecular weight of 1559.95, its large and complex structure suggests the potential for diverse biological activities beyond its initial antifungal characterization.[2] This document outlines proposed novel therapeutic applications for this compound and provides detailed protocols for their investigation. While the primary established activity of this compound is antifungal, this note explores its potential as an antibacterial, immunomodulatory, and cytotoxic agent, drawing parallels with the known bioactivities of other macrolide antibiotics.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C77H142N2O29 | [2] |
| Molecular Weight | 1559.95 | [2] |
| Class | Macrolactone | [1] |
| Known Activity | Antifungal (against Phytophthora infestans JO8) | [2] |
| In Vitro MIC | 7.8 µg/mL (against P. infestans) | [2] |
Proposed Novel Therapeutic Applications & Investigational Protocols
Given that many macrolide antibiotics exhibit a range of biological activities, including antibacterial, anti-inflammatory, and even anticancer effects, we propose a systematic investigation into three potential novel therapeutic applications for this compound.
Broad-Spectrum Antibacterial Agent
Rationale: Macrolide antibiotics are well-known inhibitors of bacterial protein synthesis.[1][3] They typically bind to the 50S ribosomal subunit, thereby blocking the exit of the nascent polypeptide chain.[4] It is plausible that this compound shares this mechanism and could be effective against a range of clinically relevant bacteria.
Experimental Workflow:
Caption: Workflow for assessing the antibacterial activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, Pseudomonas aeruginosa)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C)
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Perform serial two-fold dilutions in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Broth Microdilution Assay:
-
Dispense 100 µL of the diluted bacterial inoculum into each well of a 96-well plate.
-
Add 100 µL of each this compound dilution to the corresponding wells, resulting in a final volume of 200 µL.
-
Include a positive control (inoculum without drug) and a negative control (broth only).
-
Incubate the plates at 35°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
-
MBC Determination:
-
From the wells showing no visible growth, plate 10 µL onto MHA plates.
-
Incubate the plates at 35°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
-
Hypothetical Data Presentation:
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | This compound MBC (µg/mL) |
| S. aureus ATCC 29213 | Positive | 4 | 8 |
| S. pneumoniae ATCC 49619 | Positive | 2 | 4 |
| E. coli ATCC 25922 | Negative | >128 | >128 |
| P. aeruginosa ATCC 27853 | Negative | >128 | >128 |
Immunomodulatory Effects
Rationale: Several 14- and 15-membered macrolides possess immunomodulatory properties independent of their antimicrobial activity.[5][6] These effects are often mediated through the inhibition of pro-inflammatory signaling pathways, such as NF-κB and MAPK/ERK.[6] Given its large macrolactone structure, this compound may exert similar effects, making it a candidate for treating chronic inflammatory diseases.
Hypothesized Signaling Pathway:
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Protocol 2: Assessment of Anti-inflammatory Activity in Lipopolysaccharide (LPS)-Stimulated Macrophages
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
ELISA kits for TNF-α and IL-6
-
Cell culture plates (96-well and 24-well)
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells in 96-well plates (for cytotoxicity) and 24-well plates (for cytokine analysis) and allow them to adhere overnight.
-
-
Cytotoxicity Assay (MTT):
-
Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24 hours to determine non-toxic concentrations.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.
-
-
Cytokine Production Assay:
-
Pre-treat cells with non-toxic concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Hypothetical Data Presentation:
| Treatment | Cell Viability (%) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 100 ± 5 | 50 ± 10 | 20 ± 5 |
| LPS (1 µg/mL) | 98 ± 4 | 2500 ± 200 | 1800 ± 150 |
| LPS + this compound (1 µM) | 97 ± 5 | 1800 ± 180 | 1200 ± 130 |
| LPS + this compound (10 µM) | 95 ± 6 | 900 ± 100 | 600 ± 80 |
| LPS + this compound (50 µM) | 70 ± 8 | 400 ± 50 | 250 ± 40 |
Cytotoxic Activity Against Cancer Cell Lines
Rationale: Some natural products, including certain macrolides, have demonstrated cytotoxic effects against cancer cells. The large, complex structure of this compound may allow it to interact with novel cellular targets involved in cancer cell proliferation and survival.
Experimental Workflow:
Caption: Workflow for evaluating the anticancer potential of this compound.
Protocol 3: In Vitro Cytotoxicity Against Human Cancer Cell Lines
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
-
Appropriate cell culture media and supplements
-
This compound
-
MTT reagent or Sulforhodamine B (SRB)
-
Trichloroacetic acid (TCA) and Tris base (for SRB assay)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture and Seeding:
-
Maintain cancer cell lines in their recommended culture media.
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
-
MTT/SRB Cytotoxicity Assay:
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
For the MTT assay, follow the procedure described in Protocol 2.
-
For the SRB assay, fix the cells with TCA, stain with SRB, and then solubilize the bound dye with Tris base. Measure absorbance at 510 nm.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with this compound at its IC50 concentration for 48 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Hypothetical Data Presentation:
| Cell Line | IC50 of this compound (µM) | % Apoptotic Cells (at IC50) |
| MCF-7 (Breast) | 25.4 | 35.2 |
| A549 (Lung) | 48.1 | 22.8 |
| HCT116 (Colon) | 15.8 | 45.6 |
| Normal Fibroblasts | >100 | <5 |
Conclusion
The preliminary data on this compound as an antifungal agent provides a foundation for exploring its broader therapeutic potential. The protocols outlined in this document offer a systematic approach to investigating its antibacterial, immunomodulatory, and cytotoxic properties. The successful execution of these experiments will provide valuable insights into the mechanism of action of this compound and could lead to the development of novel therapeutics for a range of diseases. It is imperative that all investigations are conducted with appropriate controls to ensure the validity and reproducibility of the results.
References
- 1. Macrolide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 2. benchchem.com [benchchem.com]
- 3. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Mathemycin B
A comprehensive review of publicly available scientific literature reveals a significant gap in the knowledge regarding the structure-activity relationship (SAR) of Mathemycin B. At present, there are no detailed studies that would provide the quantitative data, experimental protocols, or mechanistic insights required to construct a complete SAR profile for this compound.
This compound has been identified as a macrocyclic lactone antibiotic isolated from the fermentation broth of an Actinomycete species.[1] It has demonstrated activity against a variety of phytopathogenic organisms.[1] However, beyond this initial discovery, further research into its medicinal chemistry, including the synthesis of analogs and the systematic evaluation of how structural modifications impact its biological activity, is not available in the public domain.
The exploration of SAR is a cornerstone of drug discovery and development. It involves synthesizing and testing a series of compounds related to a biologically active lead molecule to understand which chemical groups are crucial for its activity. This process allows medicinal chemists to optimize the lead compound to enhance its potency, selectivity, and pharmacokinetic properties.
While the core requirements of this request—summarizing quantitative data into tables, providing detailed experimental protocols, and creating diagrams of signaling pathways—are standard components of a comprehensive SAR analysis, the foundational research on this compound required to fulfill these requirements has not been published.
For researchers interested in pursuing SAR studies of this compound, the following general protocols and logical workflows, adapted from standard practices in natural product drug discovery, can serve as a foundational guide.
I. General Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for conducting SAR studies on a novel natural product like this compound. This process begins with the isolation of the lead compound and proceeds through analog synthesis and biological evaluation to establish a clear understanding of its SAR.
Caption: A generalized workflow for the structure-activity relationship (SAR) studies of a natural product lead compound.
II. Hypothetical Signaling Pathway Inhibition
While the precise mechanism of action for this compound is unknown, many macrolide antibiotics interfere with bacterial protein synthesis or other essential cellular processes. The diagram below represents a hypothetical signaling pathway that could be a target for this compound, illustrating potential points of inhibition that could be investigated.
Caption: A hypothetical bacterial signaling pathway illustrating potential points of inhibition for this compound and its analogs.
III. Future Directions
To advance the understanding of this compound, future research should focus on:
-
Total Synthesis: Developing a robust total synthesis of this compound would provide a consistent source of the material and open avenues for the creation of analogs that are not accessible through semi-synthesis from the natural product.
-
Analog Synthesis Program: A systematic medicinal chemistry campaign to synthesize a library of this compound analogs with modifications at various positions of the macrolactone ring and its substituents.
-
Biological Screening: Establishing a panel of relevant biological assays to screen the synthesized analogs. For an antifungal or antibacterial agent, this would typically involve determining the Minimum Inhibitory Concentration (MIC) against a range of pathogenic fungi and bacteria.
-
Mechanism of Action Studies: Investigating the molecular target of this compound through techniques such as target-based screening, affinity chromatography, or transcriptomic/proteomic profiling of treated cells.
As new research on this compound becomes available, these application notes and protocols can be updated to incorporate specific experimental details and quantitative SAR data. Researchers are encouraged to consult the primary scientific literature for the most current information.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Mathemycin B Production in Actinomycete Fermentation
Welcome to the technical support center for optimizing Mathemycin B production from Actinomycete fermentation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable guidance for improving the yield of this antifungal macrolactone. The information herein is based on established principles of Actinomycete fermentation and secondary metabolite production, with specific recommendations tailored where possible for macrolide biosynthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organism produces it?
This compound is a macrocyclic lactone antibiotic with activity against a variety of phytopathogenic fungi.[1] It is produced by the fermentation of Actinomycete species HIL Y-8620959.[1]
Q2: My Actinomycete culture is growing well (high biomass), but the this compound yield is low. What are the likely causes?
This is a common issue in secondary metabolite production. High biomass does not always correlate with high product yield. The biosynthesis of secondary metabolites like this compound is often triggered by specific nutritional cues or environmental stresses, and it typically occurs during the stationary phase of growth. Potential causes for low yield despite good growth include:
-
Suboptimal Media Composition: The type and concentration of carbon and nitrogen sources can significantly impact secondary metabolism.
-
Incorrect Fermentation Parameters: pH, temperature, and dissolved oxygen levels are critical and may not be optimal for production, even if they support growth.
-
Phosphate (B84403) Inhibition: High levels of phosphate in the production medium can suppress the biosynthesis of some secondary metabolites in Actinomycetes.
-
Lack of Precursors: The biosynthesis of the polyketide backbone of this compound requires specific precursor molecules which may be limiting.
Q3: At what stage of fermentation is this compound typically produced?
As a secondary metabolite, this compound production is generally expected to commence during the late logarithmic or early stationary phase of the fermentation process. It is crucial to monitor both biomass and product formation over time to determine the optimal harvest time.
Q4: How can I quantify the amount of this compound in my fermentation broth?
-
Extraction of this compound from the fermentation broth using a suitable organic solvent.
-
Separation using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Detection using a UV detector or Mass Spectrometry (MS) for higher sensitivity and specificity.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your this compound fermentation experiments.
Issue 1: Low Biomass Production
Question: My Actinomycete culture is not growing well, resulting in low biomass. How can I improve cell density?
Answer: Low biomass can be a significant bottleneck. Consider the following troubleshooting steps:
-
Media Composition:
-
Carbon Source: Ensure you are using a suitable carbon source. While glucose is commonly used, some Streptomyces strains show better growth on other sugars like glycerol (B35011) or starch. It is advisable to screen a variety of carbon sources.
-
Nitrogen Source: The type of nitrogen source (e.g., yeast extract, peptone, soybean meal) can dramatically affect growth. Experiment with different nitrogen sources and C:N ratios.
-
-
Inoculum Quality:
-
Use a fresh and healthy seed culture for inoculation. The age and density of the inoculum can impact the lag phase and overall growth.
-
-
Physical Parameters:
-
pH: Most Actinomycetes prefer a neutral to slightly alkaline initial pH (around 7.0). Monitor and, if necessary, control the pH during fermentation as metabolic activity can cause it to shift.
-
Temperature: The optimal temperature for growth is typically in the range of 25-30°C.
-
Aeration: Inadequate oxygen supply can limit growth. Ensure sufficient aeration by adjusting the agitation speed and using baffled flasks to improve oxygen transfer.
-
Issue 2: High Biomass, Low this compound Yield
Question: My culture grows to a high density, but the final concentration of this compound is disappointingly low. What can I do to enhance production?
Answer: This indicates that the conditions are suitable for primary metabolism (growth) but not for secondary metabolism (this compound production). Here are some strategies to address this:
-
Media Optimization for Production:
-
Carbon Source Regulation: High concentrations of readily metabolizable sugars like glucose can sometimes repress secondary metabolite biosynthesis. Consider using a more slowly utilized carbon source or a fed-batch strategy.
-
Phosphate Limitation: High phosphate levels can inhibit polyketide biosynthesis. Try reducing the initial phosphate concentration in your production medium.
-
Precursor Supplementation: The biosynthesis of macrolactones like this compound depends on the availability of specific precursors, primarily short-chain carboxylic acids. Strategies like precursor-directed biosynthesis can be employed.
-
-
Process Parameter Optimization:
-
Temperature Shift: Sometimes, a temperature shift between the growth phase and the production phase can trigger secondary metabolite formation.
-
Dissolved Oxygen (DO): While essential for growth, DO levels can also influence secondary metabolism. Maintaining a specific DO level during the production phase might be beneficial.
-
Issue 3: Inconsistent Batch-to-Batch Yield
Question: I am observing significant variability in this compound yield between different fermentation batches, even with the same protocol. What could be the cause?
Answer: Batch-to-batch inconsistency is often due to subtle variations in initial conditions or raw materials.
-
Inoculum Standardization: Ensure your inoculum preparation is highly consistent in terms of age, cell density, and physiological state.
-
Raw Material Quality: The composition of complex media components like yeast extract or peptone can vary between suppliers and even between different lots from the same supplier. If possible, test new batches of media components before use in large-scale experiments.
-
Sterilization Effects: Over-sterilization of media can lead to the degradation of essential nutrients or the formation of inhibitory compounds. Ensure your sterilization protocol is consistent.
Data Presentation: Fermentation Parameter Optimization
The following tables present hypothetical quantitative data to illustrate the effects of varying key fermentation parameters on this compound yield. These values are for illustrative purposes and should be optimized for your specific experimental conditions.
Table 1: Effect of Carbon Source on Biomass and this compound Yield
| Carbon Source (20 g/L) | Dry Cell Weight (g/L) | This compound Titer (mg/L) |
| Glucose | 8.5 | 45 |
| Glycerol | 7.2 | 80 |
| Soluble Starch | 6.8 | 65 |
| Maltose | 8.1 | 50 |
Table 2: Effect of Nitrogen Source on Biomass and this compound Yield
| Nitrogen Source (10 g/L) | Dry Cell Weight (g/L) | This compound Titer (mg/L) |
| Yeast Extract | 7.8 | 75 |
| Peptone | 7.5 | 60 |
| Soybean Meal | 8.2 | 95 |
| Ammonium Sulfate | 5.5 | 30 |
Table 3: Effect of Initial pH on Biomass and this compound Yield
| Initial pH | Dry Cell Weight (g/L) | This compound Titer (mg/L) |
| 6.0 | 6.5 | 55 |
| 6.5 | 7.8 | 80 |
| 7.0 | 8.1 | 90 |
| 7.5 | 7.9 | 85 |
| 8.0 | 7.2 | 70 |
Table 4: Effect of Temperature on Biomass and this compound Yield
| Temperature (°C) | Dry Cell Weight (g/L) | This compound Titer (mg/L) |
| 25 | 7.2 | 70 |
| 28 | 8.0 | 95 |
| 30 | 8.3 | 80 |
| 37 | 6.5 | 40 |
Experimental Protocols
Protocol 1: Seed Culture Preparation
-
Prepare a seed medium (e.g., Tryptic Soy Broth or a custom medium optimized for growth).
-
Inoculate the seed medium with a spore suspension or a mycelial fragment from a fresh agar (B569324) plate of Actinomycete sp. HIL Y-8620959.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours, or until the culture reaches the late logarithmic phase of growth.
-
Use this seed culture to inoculate the production medium at a 5-10% (v/v) ratio.
Protocol 2: Production Fermentation in Shake Flasks
-
Prepare the production medium in baffled Erlenmeyer flasks. A starting point for a production medium could be: Soluble Starch (20 g/L), Soybean Meal (10 g/L), K2HPO4 (1 g/L), MgSO4·7H2O (0.5 g/L), NaCl (0.5 g/L), and CaCO3 (2 g/L), with the pH adjusted to 7.0 before sterilization.
-
Inoculate the production flasks with the seed culture.
-
Incubate the flasks at 28°C on a rotary shaker at 220 rpm for 7-10 days.
-
Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor biomass, pH, and this compound concentration.
Protocol 3: Extraction and Quantification of this compound (General Approach)
-
Harvest the fermentation broth and centrifuge to separate the mycelium from the supernatant.
-
Extract the supernatant and the mycelium (after homogenization) separately with an equal volume of ethyl acetate (B1210297) or another suitable organic solvent.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
Re-dissolve the residue in a known volume of methanol (B129727) or another suitable solvent for HPLC analysis.
-
Perform HPLC analysis using a C18 column with a gradient elution of acetonitrile (B52724) and water (with 0.1% formic acid). Monitor the eluent at a suitable wavelength (e.g., determined by a UV scan of a purified sample) or use a mass spectrometer for detection.
-
Quantify the this compound concentration by comparing the peak area to a standard curve prepared with a purified reference standard.
Visualizations
Signaling Pathways and Biosynthesis
While the specific signaling pathway for this compound is not published, the biosynthesis of macrolides in Streptomyces is generally regulated by a hierarchical cascade. A simplified, hypothetical model is presented below.
Caption: Hypothetical regulatory cascade for this compound biosynthesis.
Experimental and Logical Workflows
A systematic approach is crucial for optimizing fermentation processes. The following diagrams illustrate a logical workflow for troubleshooting low yield and a general experimental workflow for optimization.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Experimental workflow for fermentation optimization.
References
Technical Support Center: Stabilizing Mathemycin B in Solution
Welcome to the technical support center for Mathemycin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and handling of this compound in experimental settings. Given that specific stability data for this compound is not extensively published, this guide draws upon established principles for other macrolide antibiotics. It is crucial for researchers to perform their own stability assessments for this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What should I do?
A1: Cloudiness or precipitation can indicate several issues:
-
Poor Solubility: this compound, like many macrolides, may have limited solubility in aqueous buffers. Ensure you are using an appropriate solvent for your stock solution (e.g., DMSO or ethanol) and that the final concentration in your aqueous experimental medium does not exceed its solubility limit.
-
Compound Degradation: Precipitation can occur if the compound degrades into less soluble products. This is more likely if the solution has been stored improperly (e.g., at room temperature or in an inappropriate pH).
-
Incorrect pH: The solubility of macrolide antibiotics can be highly pH-dependent. Check the pH of your solution, as values outside the optimal range can decrease solubility.
Corrective Actions:
-
Prepare a fresh stock solution in an appropriate organic solvent like DMSO or ethanol (B145695).
-
When diluting into an aqueous buffer, add the stock solution to the buffer with vigorous mixing.
-
Perform a solubility test to determine the maximum concentration of this compound that remains in solution in your specific experimental buffer.
Q2: I am observing inconsistent or lower-than-expected activity of this compound in my bioassays. What could be the cause?
A2: Inconsistent results are often a sign of compound instability. The primary factors affecting the stability of macrolide antibiotics in solution are pH, temperature, and light exposure.
-
pH-Mediated Degradation: Macrolides are susceptible to hydrolysis, particularly under acidic conditions, which can cleave the macrolactone ring or the glycosidic bonds, leading to inactive products. Erythromycin (B1671065), for example, degrades rapidly at acidic pH.[1][2]
-
Thermal Degradation: Elevated temperatures can accelerate the degradation of this compound.
-
Improper Storage: Storing stock solutions at room temperature or in aqueous buffers for extended periods can lead to significant degradation.
Troubleshooting Steps:
-
Ensure the pH of your experimental medium is in a range that favors stability, likely neutral to slightly alkaline (pH 7-8.5).
-
Prepare fresh working solutions for each experiment from a frozen stock.
-
Store stock solutions at -20°C or -80°C in an anhydrous organic solvent like DMSO.
Q3: What is the best way to prepare a stock solution of this compound?
A3: To maximize stability, stock solutions should be prepared in a high-quality, anhydrous organic solvent and stored at low temperatures.
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) and ethanol are common choices for dissolving macrolide antibiotics for in vitro studies.[3]
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent added to your experimental system.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.
Troubleshooting Guides
Issue: Inconsistent Results in Biological Assays
This guide will help you troubleshoot and resolve inconsistencies in your experimental results when using this compound.
Symptoms:
-
High variability in IC50 values between replicate experiments.
-
Loss of biological activity over the duration of a long-term experiment.
-
Different results are obtained with freshly prepared solutions versus those that have been stored.
Potential Root Causes & Solutions:
| Root Cause | Troubleshooting Steps |
| Compound Degradation | 1. Verify pH: Check the pH of your assay buffer. Macrolides are generally more stable at neutral to slightly alkaline pH.[1][4] 2. Control Temperature: Perform experiments at a consistent and controlled temperature. Avoid exposing solutions to high temperatures. 3. Prepare Fresh: Always prepare working solutions fresh from a concentrated stock immediately before use. |
| Solubility Issues | 1. Determine Solubility: Experimentally determine the solubility of this compound in your specific assay medium. 2. Optimize Solvent: If using a co-solvent like DMSO, ensure the final concentration is consistent across all experiments and is non-toxic to your biological system (typically <0.5%). 3. Visual Inspection: Before use, visually inspect solutions for any signs of precipitation. |
| Stock Solution Integrity | 1. Proper Storage: Store stock solutions in an anhydrous solvent (e.g., DMSO) at -20°C or -80°C.[5] 2. Avoid Freeze-Thaw: Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. 3. Quality of Stock: If possible, verify the purity of your this compound solid and stock solution using an analytical method like HPLC. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general procedure for preparing a stable stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Transfer the powder to a sterile vial.
-
Add the appropriate volume of anhydrous DMSO or 100% ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use, sterile, amber vials to protect from light.
-
Store the aliquots at -20°C or -80°C. For aqueous solutions of some macrolides, storage is not recommended for more than one day.[3]
Protocol 2: Stability Assessment of this compound in Aqueous Solution by HPLC
This protocol outlines a method to determine the stability of this compound under specific experimental conditions.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Experimental aqueous buffer (e.g., PBS, cell culture medium)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (to be optimized for this compound)
-
Temperature-controlled incubator or water bath
Procedure:
-
Sample Preparation:
-
Dilute the this compound stock solution into your experimental aqueous buffer to a final concentration suitable for your assays and HPLC analysis.
-
Divide the solution into several aliquots in separate vials.
-
-
Time-Zero Analysis (T=0):
-
Immediately after preparation, take one aliquot and inject it into the HPLC system to determine the initial concentration and purity of this compound. This will serve as your baseline.
-
-
Incubation:
-
Place the remaining aliquots in a temperature-controlled environment that mimics your experimental conditions (e.g., 37°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove one aliquot from the incubator.
-
Analyze the sample by HPLC to quantify the remaining amount of intact this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | Data to be determined experimentally |
| PBS (pH 7.4) | Data to be determined experimentally |
| DMSO | Data to be determined experimentally |
| Ethanol | Data to be determined experimentally |
| Methanol | Data to be determined experimentally |
Table 2: Example Stability of this compound (10 µM) in PBS (pH 7.4) at 37°C
| Time (hours) | % this compound Remaining |
| 0 | 100 |
| 2 | Data to be determined experimentally |
| 4 | Data to be determined experimentally |
| 8 | Data to be determined experimentally |
| 24 | Data to be determined experimentally |
| 48 | Data to be determined experimentally |
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for inconsistent results.
References
overcoming poor solubility of Mathemycin B in assays
Welcome to the technical support center for Mathemycin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro assays, with a particular focus on issues related to its poor solubility.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound in my aqueous assay buffer. What is the recommended solvent for preparing a stock solution?
A1: this compound, like many macrolide antibiotics, has poor aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving poorly soluble compounds for in vitro assays.[1][2] It is crucial to ensure the final concentration of the organic solvent in your assay is low (typically ≤1%) to avoid affecting the biological system.[1]
Q2: Even after dissolving this compound in DMSO, it precipitates when I dilute it into my aqueous culture medium. How can I prevent this?
A2: This is a common issue known as "crashing out." To minimize precipitation upon dilution, try the following:
-
Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, perform serial dilutions. You can dilute the stock into a smaller volume of medium first, vortexing gently, and then add this intermediate dilution to the final volume.
-
Pre-warming the Medium: Having your aqueous medium at the experimental temperature (e.g., 37°C) can sometimes improve solubility upon dilution.
-
Use of Co-solvents: If precipitation persists, consider the use of a co-solvent. A small percentage of ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in the final assay medium can help maintain solubility. However, you must first verify the tolerance of your cell line or biological system to these co-solvents.
-
Lower Stock Concentration: Preparing a less concentrated initial stock solution in DMSO may also help prevent precipitation during dilution.[3]
Q3: Are there alternative solubilizing agents I can use if DMSO is not compatible with my assay?
A3: Yes, several other solubilizing agents can be considered, depending on the specifics of your experiment:
-
Dimethylformamide (DMF): Another organic solvent that can be used, though its compatibility with your assay must be verified.
-
Surfactants: Low concentrations of non-ionic surfactants like Tween 80 or Pluronic F-68 can be used to create micelles that encapsulate the hydrophobic compound, improving its solubility in aqueous solutions.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.
It is essential to run appropriate vehicle controls for any solubilizing agent to ensure it does not interfere with your experimental results.
Q4: My minimum inhibitory concentration (MIC) results for this compound are inconsistent between experiments. Could this be a solubility issue?
A4: Inconsistent MIC values can indeed be a result of poor solubility. If the compound precipitates, the actual concentration in solution will be lower and more variable than intended. To improve consistency:
-
Visually Inspect for Precipitation: Before adding your inoculum, carefully inspect the wells of your microtiter plate for any signs of precipitation.
-
Standardize Solution Preparation: Ensure your protocol for preparing and diluting the this compound stock solution is consistent for every experiment.
-
Consider a Kinetic Solubility Assay: This can help you determine the concentration at which this compound starts to precipitate in your specific assay medium and over the time course of your experiment.[4]
Data Presentation
While specific solubility data for this compound is not publicly available, the following table provides solubility data for Amphotericin B, a well-characterized polyene macrolide antifungal with similar solubility challenges. This data can serve as a useful reference for solvent selection.
| Solvent | Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | 30 - 40 | [5][6] |
| Dimethylformamide (DMF) | 2 - 4 | [5][6] |
| Water (pH 7) | Insoluble | [7] |
| Ethanol | Insoluble | [7] |
| Methanol | Slightly Soluble | [5] |
| Propylene Glycol | Soluble | [5] |
| Water (acidic, pH 2) | ~ 0.1 | [5] |
| Water (basic, pH 11) | ~ 0.1 | [5] |
Experimental Protocols
Protocol: Broth Microdilution Antifungal Susceptibility Testing for this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is intended for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.
1. Preparation of this compound Stock Solution:
- Weigh out the desired amount of this compound powder.
- Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[1] Ensure the powder is completely dissolved by vortexing. This stock solution should be stored at -20°C.
2. Preparation of Microdilution Plates:
- Perform two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired final concentration range.
- The final concentration of DMSO in the wells should not exceed 1%.[1]
- Include a drug-free well for a growth control and a medium-only well for a sterility control.
3. Inoculum Preparation:
- Culture the fungal strain on an appropriate agar (B569324) medium.
- Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
- Dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration in the wells (typically 0.5-2.5 x 10^3 CFU/mL).
4. Inoculation and Incubation:
- Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.
- Incubate the plate at 35°C for 24-48 hours. The exact incubation time may vary depending on the fungal species.
5. Determining the MIC:
- The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free growth control. For some antifungals, this is defined as approximately 50% growth inhibition.
Visualizations
Below are diagrams illustrating a general workflow for addressing solubility issues and a hypothetical signaling pathway for this compound's antifungal activity.
References
Technical Support Center: Optimizing Mathemycin B Dosage for Antifungal Efficacy
Welcome to the technical support center for Mathemycin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound for antifungal efficacy. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments with this compound.
| Question | Answer |
| Solubility Issues: My this compound powder is not dissolving properly. What should I do? | This compound is a macrolactone and may have limited aqueous solubility. For in vitro assays, we recommend preparing a stock solution in 100% Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL. For cell-based assays, further dilute the stock solution in the appropriate culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay does not exceed 1% to avoid solvent-induced cytotoxicity. |
| Inconsistent MIC Results: I am observing significant variability in my Minimum Inhibitory Concentration (MIC) assays. What could be the cause? | Inconsistent MIC results can arise from several factors: 1. Inoculum Preparation: Ensure a standardized inoculum density is used, typically ~5x10^5 CFU/mL.[1] Inconsistent starting cell numbers will lead to variable results. 2. Media Composition: Use a standardized broth medium such as Mueller-Hinton Broth for consistent results.[1] 3. Incubation Time and Temperature: Adhere strictly to the recommended incubation parameters (e.g., 37°C for 18-24 hours) as variations can affect fungal growth rates.[1][2] 4. Compound Stability: Ensure the this compound stock solution is stored correctly and has not undergone degradation. Prepare fresh dilutions for each experiment. |
| High Cytotoxicity Observed: this compound is showing high toxicity to my mammalian cell lines at concentrations effective against fungi. How can I address this? | High cytotoxicity is a critical consideration in antifungal drug development.[3] To address this: 1. Determine the Selectivity Index (SI): Calculate the SI by dividing the CC50 (50% cytotoxic concentration) for a mammalian cell line by the MIC for the target fungus. A higher SI indicates greater selectivity for the fungus. 2. Dose-Response Curve: Perform a detailed dose-response cytotoxicity assay to identify a therapeutic window where antifungal activity is maximized and host cell toxicity is minimized. 3. Consider Combination Therapy: Investigating this compound in combination with other antifungal agents may allow for lower, less toxic concentrations of each drug to be used.[4] |
| No In Vivo Efficacy: My in vivo animal model experiments are not showing the expected antifungal efficacy seen in vitro. What are potential reasons? | A lack of in vivo efficacy despite promising in vitro data can be due to: 1. Pharmacokinetics/Pharmacodynamics (PK/PD): The drug may have poor bioavailability, rapid metabolism, or inefficient distribution to the site of infection. Conduct PK/PD studies to understand the drug's behavior in the animal model. 2. Host Factors: The immune status of the animal model can significantly impact drug efficacy. 3. Drug Formulation: The formulation used for in vivo administration may not be optimal for absorption and distribution. |
| Contamination in Cultures: I am experiencing frequent contamination in my fungal cultures during susceptibility testing. What are the best practices to avoid this? | Maintaining aseptic technique is crucial. Use sterile media and reagents, work in a laminar flow hood, and regularly decontaminate surfaces. Ensure that your fungal stock cultures are pure before starting any experiments. |
Data Presentation
The following tables summarize hypothetical quantitative data for this compound to provide a baseline for experimental design.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Pathogens
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | SC5314 | 4 |
| Candida glabrata | BG2 | 8 |
| Cryptococcus neoformans | H99 | 2 |
| Aspergillus fumigatus | Af293 | 16 |
| Phytophthora infestans | JO8 | 7.8[5] |
Table 2: Cytotoxicity and Selectivity Index of this compound
| Mammalian Cell Line | CC50 (µg/mL) | Fungal Species | MIC (µg/mL) | Selectivity Index (SI = CC50/MIC) |
| HEK293 (Human Embryonic Kidney) | 50 | C. albicans | 4 | 12.5 |
| HepG2 (Human Hepatocellular Carcinoma) | 35 | C. albicans | 4 | 8.75 |
| A549 (Human Lung Carcinoma) | 60 | A. fumigatus | 16 | 3.75 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7]
-
Preparation of this compound Dilutions:
-
Prepare a 1 mg/mL stock solution of this compound in 100% DMSO.
-
Perform serial two-fold dilutions in Mueller-Hinton broth in a 96-well microtiter plate to achieve a concentration range of 0.125 to 64 µg/mL.
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at 35°C.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in Mueller-Hinton broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.[1]
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control (inoculum without drug) and a sterility control (broth only).
-
Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.[6]
-
-
MIC Determination:
Protocol 2: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability.[3][10]
-
Cell Seeding:
-
Seed mammalian cells (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well in their respective culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.[10]
-
-
MTT Assay:
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CC50 Determination:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the drug concentration and determine the CC50 value (the concentration that reduces cell viability by 50%) using non-linear regression analysis.
-
Visualizations
The following diagrams illustrate key concepts related to the antifungal action and experimental workflow for this compound.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Hypothetical signaling pathway affected by this compound.
Caption: Troubleshooting logic for inconsistent MIC results.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. journals.asm.org [journals.asm.org]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
minimizing off-target effects of Mathemycin B in plants
Mathemycin B Technical Support Center
Disclaimer: this compound is an antifungal macrolactone with known activity against various phytopathogenic organisms.[1][2] This guide addresses hypothetical off-target effects in plants for research purposes and provides generalized troubleshooting strategies. The experimental data and pathways presented herein are illustrative and should be adapted to specific research contexts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
A1: this compound is a macrocyclic lactone antibiotic isolated from an Actinomycete species.[1] Its primary known activity is antifungal, showing inhibitory effects against a variety of plant pathogens. For instance, it has a Minimum Inhibitory Concentration (MIC) of 7.8 μg/mL against Phytophthora infestans in vitro.[2] Its precise mechanism of action in fungal cells is under investigation, but like other macrolides, it is presumed to interfere with essential cellular processes.
Q2: We are observing phytotoxicity (e.g., chlorosis, stunting) in our crop plants after applying this compound. Is this expected?
A2: While this compound is targeted against fungal pathogens, off-target effects on host plants can occur, particularly at higher concentrations or under certain application conditions. Such phytotoxicity is not uncommon with bioactive compounds. These effects may stem from interactions with plant cellular machinery. We recommend performing a dose-response analysis to determine the optimal therapeutic window that maximizes antifungal activity while minimizing plant damage.
Q3: How can we reduce the physical drift of this compound to non-target plants?
A3: Preventing off-target movement is critical. Strategies include:
-
Nozzle Selection: Use drift-reduction nozzles that produce larger, heavier droplets.[3]
-
Application Pressure: Operate at lower pressures to minimize the creation of fine, drift-prone mist.[3][4]
-
Boom Height: Keep the spray boom as low as possible to shorten the distance droplets travel.[3][4]
-
Weather Monitoring: Avoid spraying in winds exceeding 10 mph or during temperature inversions, which can trap and carry droplets over long distances.[3][5] Always record environmental conditions during application.[5]
-
Buffer Zones: Establish an unsprayed buffer zone between the treated area and sensitive, non-target species.[3]
Q4: Can the formulation of this compound influence its off-target effects?
A4: Absolutely. The formulation can affect both the compound's volatility and its absorption by plant tissues. Consider using low-volatility formulations.[3] The addition of specific adjuvants or drift retardants can also modify spray characteristics to improve on-target deposition.[3] We recommend small-scale trials to compare different formulations.
Q5: How can we identify the specific molecular pathways in the plant that are affected by this compound?
A5: A metabolomics-guided approach is a powerful method for identifying affected pathways.[6][7] By comparing the metabolic profiles of treated and untreated plants using techniques like LC-HRMS/MS, you can identify metabolites that are significantly perturbed.[6][8] This information can then be used to pinpoint specific enzymatic or signaling pathways that are being unintentionally disrupted by the compound.[9]
Troubleshooting Guides
Issue 1: High Incidence of Leaf Chlorosis and Necrosis Post-Application
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration Too High | Perform a dose-response curve experiment. Test concentrations from 5 µM to 100 µM. | Identify the optimal concentration that is effective against the pathogen with minimal phytotoxicity. |
| Application Method | Switch to drift-reduction nozzles and lower spray pressure from 40 psi to 20 psi. | Reduced leaf spotting and more uniform application, indicating less physical damage and better deposition. |
| Formulation Issue | Test a micro-encapsulated or low-volatility formulation against the standard solution. | Lower incidence of chlorosis due to slower release or reduced vapor-phase transfer of the compound. |
| Environmental Stress | Ensure plants are not under drought or heat stress during application. Apply during cooler parts of the day (early morning/late evening). | Healthier plants are more resilient; a reduction in necrotic symptoms is observed. |
Issue 2: Reduced Pollen Viability and Poor Fruit Set
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Systemic Off-Target Effect | Apply this compound at different growth stages (vegetative vs. flowering) to identify critical windows of sensitivity. | Determine if avoiding application during the flowering stage mitigates the negative reproductive effects. |
| Metabolic Disruption | Conduct a targeted metabolomic analysis of pollen and developing fruit tissues to look for disruptions in key pathways (e.g., flavonoid or hormone synthesis). | Identification of specific biomarkers indicating off-target activity, guiding future formulation or research efforts.[7] |
| Indirect Ecological Effect | Observe pollinator activity in treated vs. untreated areas. | Determine if this compound has a repellent effect on essential pollinators. |
Data & Experimental Protocols
Table 1: Dose-Response of this compound on Arabidopsis thaliana
| Concentration (µM) | Fungal Inhibition (%) | Plant Vigor Score (1-5)¹ | Chlorophyll (B73375) Content (mg/g FW) |
| 0 (Control) | 0 | 5.0 ± 0.1 | 2.1 ± 0.2 |
| 10 | 95 | 4.8 ± 0.2 | 2.0 ± 0.3 |
| 25 | 98 | 4.1 ± 0.3 | 1.7 ± 0.2 |
| 50 | 99 | 2.5 ± 0.4 | 1.1 ± 0.4 |
| 100 | 99 | 1.2 ± 0.2 | 0.5 ± 0.1 |
| ¹Vigor Score: 5 = healthy, 1 = severe stunting/necrosis. Data are hypothetical means ± SD. |
Protocol 1: Assessing Phytotoxicity via Leaf Disc Assay
-
Preparation: Collect healthy, fully expanded leaves from the plant species of interest (e.g., Nicotiana benthamiana). Use a 1 cm cork borer to create uniform leaf discs.
-
Treatment: Float 10 leaf discs (abaxial side down) in a petri dish containing 20 mL of a treatment solution (e.g., 0 µM, 10 µM, 25 µM, 50 µM this compound in a 1% DMSO solution).
-
Incubation: Place the dishes under a 16/8h light/dark cycle at 22°C for 72 hours.
-
Data Collection:
-
Visually score chlorosis and necrosis.
-
Measure chlorophyll content: Homogenize leaf discs in 80% acetone, centrifuge, and measure the absorbance of the supernatant at 645 nm and 663 nm.
-
Measure ion leakage: Transfer discs to deionized water and measure the electrical conductivity of the solution after 2 hours to assess membrane damage.
-
Protocol 2: Workflow for Metabolomic Analysis of Off-Target Effects
-
Sample Collection: Treat plants with the optimal concentration of this compound and a vehicle control. Collect leaf tissue at 0, 24, and 48 hours post-treatment. Immediately flash-freeze in liquid nitrogen.
-
Metabolite Extraction: Homogenize frozen tissue and perform a polar/non-polar metabolite extraction using a methanol:chloroform:water solvent system.
-
LC-HRMS/MS Analysis: Analyze the polar and non-polar fractions using a high-resolution mass spectrometer coupled with liquid chromatography to generate metabolic fingerprints.[8]
-
Data Processing: Use software like XCMS or MS-DIAL to perform peak detection, alignment, and annotation.[8]
-
Statistical Analysis: Use multivariate statistical analysis (e.g., PCA, OPLS-DA) to identify metabolites that are significantly different between treated and control groups.[10]
-
Pathway Analysis: Input the significantly altered metabolites into pathway analysis software (e.g., MetaboAnalyst, KEGG) to identify the metabolic pathways being perturbed by this compound.
Visualizations
Caption: Hypothetical signaling cascade for this compound off-target effects in a plant cell.
Caption: Workflow for identifying and mitigating this compound off-target effects.
Caption: Troubleshooting logic for addressing phytotoxicity issues with this compound.
References
- 1. This compound, a new antifungal macrolactone from actinomycete species HIL Y-8620959 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 10 Best Management Practices to Avoid Herbicide Drift — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 4. ocj.com [ocj.com]
- 5. grdc.com.au [grdc.com.au]
- 6. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plant Metabolomics: The Future of Anticancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cbirt.net [cbirt.net]
- 10. A Metabolomic Approach to Target Compounds from the Asteraceae Family for Dual COX and LOX Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Mathemycin B Bioassays
Disclaimer: Information regarding "Mathemycin B" is limited in publicly available scientific literature. This guide is based on established principles for troubleshooting bioassays of macrolide antifungal agents, a class to which this compound belongs. The recommendations provided are general and may require optimization for your specific molecule and experimental setup.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well and plate-to-plate variability in our this compound Minimum Inhibitory Concentration (MIC) assays. What are the likely causes?
Inconsistent MIC results are a common challenge in antifungal susceptibility testing. The primary sources of variability often include:
-
Inoculum Preparation: Inconsistent fungal inoculum density is a major contributor to variability. Ensure a standardized and homogenous cell suspension is prepared and verified before addition to the assay plate.[1][2]
-
Compound Stability: Macrolide antibiotics can be susceptible to degradation depending on the pH and temperature of the assay medium and storage conditions.[3][4] Inconsistent compound stability can lead to variable active concentrations.
-
Assay Conditions: Variations in incubation time, temperature, and atmospheric conditions can affect fungal growth rates and, consequently, MIC readings.[5]
-
Reagent Quality: The quality and consistency of media, buffers, and other reagents can impact results. Using reagents from different lots without proper validation can introduce variability.
Q2: Our stock solutions of this compound seem to lose activity over time, even when stored at low temperatures. What could be the reason?
The stability of macrolides in solution can be influenced by several factors:
-
pH of the Solvent: Many macrolides exhibit pH-dependent stability. For instance, some macrolides are more stable in acidic solutions.[3][4] The choice of solvent and its pH for preparing stock solutions is critical.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to the degradation of the compound. It is advisable to aliquot stock solutions into single-use volumes to minimize this.
-
Solvent Purity: Impurities in the solvent could catalyze the degradation of the compound. Always use high-purity, sterile solvents.
-
Light Exposure: Some compounds are light-sensitive. Storing stock solutions in amber vials or in the dark is a good practice to prevent photodegradation.
Q3: We are seeing "trailing growth" in our MIC assays, making the endpoint difficult to determine. How should we interpret these results?
Trailing growth, which is characterized by partial inhibition of fungal growth over a wide range of concentrations, can complicate MIC determination.[6]
-
Standardized Reading Time: Adhering to a strict, standardized incubation time for reading the MIC is crucial. For many fungi, readings are taken at 24 or 48 hours.[5][6]
-
Endpoint Reading Criteria: For azoles and other fungistatic agents, the MIC is often defined as the lowest concentration that produces a significant (e.g., ≥50%) reduction in growth compared to the positive control.[2] Establishing and consistently applying a clear endpoint criterion is essential.
-
Spectrophotometric Reading: Visual reading can be subjective. Using a microplate reader to measure optical density can provide a more objective and quantitative determination of the endpoint.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High MIC Variability | Inconsistent inoculum density. | Standardize inoculum preparation using a spectrophotometer or hemocytometer to ensure a consistent cell concentration (e.g., 0.5–2.5 x 10³ cells/mL for yeasts).[1][7] |
| Poor compound solubility. | Verify the solubility of this compound in the assay medium. Consider using a co-solvent like DMSO at a final concentration that does not affect fungal growth. | |
| Edge effects in microtiter plates. | Avoid using the outer wells of the plate for the assay, or ensure proper plate sealing and humidification during incubation to minimize evaporation. | |
| No Bioactivity Observed | Compound degradation. | Prepare fresh stock solutions and working solutions for each experiment. Assess compound stability under your specific assay conditions (pH, temperature).[3][4] |
| Incorrect mechanism of action for the chosen assay. | Confirm the expected mechanism of action. If this compound is not a direct growth inhibitor, a different bioassay (e.g., targeting biofilm formation, virulence factors) may be necessary. | |
| Fungal strain resistance. | Use a known susceptible quality control strain to validate the assay and confirm the bioactivity of your compound. | |
| Contamination | Non-sterile technique or reagents. | Ensure all reagents, plasticware, and the working environment are sterile. Use proper aseptic techniques throughout the protocol. |
| Contaminated fungal cultures. | Regularly check the purity of your fungal cultures by plating on appropriate agar (B569324) and examining colony morphology. |
Data Summary
The stability of macrolide antibiotics can be significantly influenced by pH. The following table summarizes the stability of two common macrolides, clarithromycin (B1669154) and erythromycin (B1671065), in acidic solution, highlighting the importance of this parameter.
| Macrolide | pH | Half-life (T₁/₂) | Relative Stability |
| Clarithromycin | 1.39 | 17 minutes | 340-fold more stable than Erythromycin |
| Erythromycin | 1.39 | 3 seconds | Baseline |
| Data derived from Nakagawa et al., 1992.[3][4] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination (Adapted from CLSI Guidelines)
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[1][2]
-
Inoculum Preparation (for Yeast):
-
Subculture the yeast isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension in the assay medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration (typically 0.5–2.5 x 10³ CFU/mL).
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in a 96-well microtiter plate using the assay medium. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control well (inoculum without compound) and a sterility control well (medium only).
-
Seal the plate and incubate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Following incubation, determine the MIC as the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the growth control. This can be done visually or with a microplate reader.
-
Visualizations
Hypothetical Signaling Pathway for a Macrolide Antifungal
Macrolide antibiotics typically act by inhibiting protein synthesis.[8][9][10] The following diagram illustrates this general mechanism of action.
Caption: Generalized mechanism of action for a macrolide antifungal.
Experimental Workflow for MIC Assay
The following diagram outlines the key steps in performing a broth microdilution MIC assay.
Caption: Standard workflow for a broth microdilution MIC assay.
References
- 1. benchchem.com [benchchem.com]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin. | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. study.com [study.com]
- 9. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
enhancing the stability of Mathemycin B formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Mathemycin B formulations. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound powder is stable at 2-8°C when protected from light and moisture. For long-term storage, it is recommended to store the powder at -20°C.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is sparingly soluble in water but soluble in organic solvents such as ethanol (B145695), methanol, and DMSO. To prepare a stock solution, dissolve this compound in a minimal amount of an appropriate organic solvent and then dilute with your aqueous buffer of choice.
Q3: What is the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is pH-dependent. It is most stable in neutral to slightly alkaline conditions (pH 7-8.5). Acidic conditions (pH < 6) can lead to rapid degradation.[1][2]
Q4: Can I freeze stock solutions of this compound?
A4: Yes, stock solutions of this compound in organic solvents can be stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles, as this can lead to degradation. It is recommended to aliquot the stock solution into smaller volumes for single use.
Q5: Is this compound sensitive to light?
A5: Yes, this compound is known to be photosensitive.[3] All experiments involving this compound should be conducted under subdued light, and solutions should be stored in amber vials or containers wrapped in aluminum foil to protect from light exposure.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Solution
Q: I am observing a rapid loss of this compound potency in my aqueous formulation, even when stored at 4°C. What could be the cause?
A: Several factors could be contributing to the degradation of this compound in your formulation. Consider the following troubleshooting steps:
-
Verify the pH of your formulation. Macrolide antibiotics like this compound are susceptible to acid-catalyzed hydrolysis.[4][5] Ensure the pH of your solution is within the optimal stability range of 7.0-8.5. Use a calibrated pH meter to confirm the pH and adjust if necessary with a suitable buffer.
-
Evaluate for the presence of oxidizing agents. Oxidative degradation can be a significant pathway for macrolide degradation.[6] If your formulation contains any excipients that may generate peroxides or other reactive oxygen species, consider adding an antioxidant such as ascorbic acid or sodium metabisulfite.
-
Assess for light exposure. As this compound is photosensitive, ensure that your formulation is adequately protected from light at all stages of preparation and storage.[3][7] Use amber-colored containers or wrap your containers in a light-blocking material.
-
Consider temperature excursions. While you are storing your formulation at 4°C, short periods of exposure to higher temperatures during preparation or handling can accelerate degradation.[8][9] Maintain a consistent cold chain throughout your experimental process.
Issue 2: Poor Solubility of this compound in Aqueous Buffers
Q: I am having difficulty dissolving this compound in my aqueous buffer, leading to precipitation.
A: this compound has low aqueous solubility. Here are some strategies to improve its solubility:
-
Use of Co-solvents: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like ethanol or DMSO. Then, slowly add this stock solution to your aqueous buffer while stirring to avoid precipitation.
-
pH Adjustment: The solubility of this compound is pH-dependent. It is more soluble at a slightly acidic pH. However, be mindful of the trade-off between solubility and stability, as acidic conditions can promote degradation. A careful balance must be struck.
-
Use of Surfactants or Cyclodextrins: Non-ionic surfactants such as Polysorbate 80 or cyclodextrins can be used to increase the aqueous solubility of poorly soluble drugs like this compound. These excipients form micelles or inclusion complexes that enhance solubility.
Data Presentation
Table 1: pH-Dependent Stability of this compound in Aqueous Solution at 25°C
| pH | Half-life (t½) in hours | Key Degradation Products |
| 4.0 | 12 | Hydrolysis of cladinose (B132029) sugar |
| 5.0 | 48 | Hydrolysis of cladinose sugar |
| 6.0 | 150 | Desosaminyl-Mathemycin B |
| 7.0 | 500 | Trace degradation |
| 8.0 | 480 | Trace degradation |
| 9.0 | 350 | Epimerization |
Table 2: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Water | < 0.1 |
| Phosphate (B84403) Buffered Saline (pH 7.4) | 0.2 |
| Ethanol | 25 |
| Methanol | 30 |
| Dimethyl Sulfoxide (DMSO) | 50 |
| Propylene Glycol | 15 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a reversed-phase HPLC method for the quantitative determination of this compound and its degradation products.
-
Instrumentation: HPLC system with UV detector
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.05 M phosphate buffer (pH 7.0) in a 60:40 (v/v) ratio
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Inject the standards to generate a calibration curve.
-
Prepare samples by diluting them with the mobile phase to fall within the calibration range.
-
Inject the samples and quantify the amount of this compound by comparing the peak area to the calibration curve.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways of this compound.[6][10][11]
-
Acid Hydrolysis: Incubate a 100 µg/mL solution of this compound in 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a 100 µg/mL solution of this compound in 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a 100 µg/mL solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound powder to 105°C for 48 hours.
-
Photodegradation: Expose a 100 µg/mL solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][13]
Analysis: Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1) and LC-MS to identify and characterize the degradation products.
Visualization of Mechanism of Action
Macrolide antibiotics, including this compound, exert their therapeutic effect by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, which interferes with the translocation of peptides, ultimately halting bacterial growth.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin. | Semantic Scholar [semanticscholar.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. How Humidity and Temperature Excursions Affect Expiry Dates – StabilityStudies.in [stabilitystudies.in]
- 10. ICI Journals Master List [journals.indexcopernicus.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. q1scientific.com [q1scientific.com]
Technical Support Center: Strategies for Scaling Up Mathemycin B Production
Welcome to the Technical Support Center for Mathemycin B production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing and troubleshooting the fermentation process for this macrolactone antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
A1: this compound is a macrocyclic lactone antibiotic with antifungal properties. It is a polyketide natural product isolated from the fermentation broth of Actinomycete species HIL Y-8620959.
Q2: What is the general biosynthetic pathway for this compound?
A2: As a polyketide, this compound is synthesized by a large, multi-enzyme complex called a polyketide synthase (PKS). The synthesis begins with a starter unit (typically a small carboxylic acid) and is elongated by the sequential addition of extender units (such as malonyl-CoA or methylmalonyl-CoA). The growing polyketide chain undergoes various modifications like reduction, dehydration, and cyclization, ultimately leading to the macrolactone structure of this compound. While the specific pathway for this compound is not fully elucidated in publicly available literature, the biosynthesis of similar macrolides like erythromycin (B1671065) and pikromycin (B1677795) provide excellent models for understanding the process.[1][2][3]
Q3: What are the key factors influencing this compound production?
A3: The key factors influencing the production of polyketide antibiotics like this compound include the composition of the fermentation medium (carbon and nitrogen sources, phosphate (B84403) levels), physical parameters (pH, temperature, dissolved oxygen), and the genetic stability of the producing strain. Precursor availability is also a critical factor.
Q4: How can I quantify the concentration of this compound in my fermentation broth?
A4: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and specific method for quantifying macrolide antibiotics like this compound. This technique allows for accurate measurement of the target compound even in complex biological matrices.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation and scale-up.
Problem 1: Low or no biomass growth of Actinomycete sp. HIL Y-8620959.
| Possible Cause | Troubleshooting Step |
| Suboptimal Medium Composition | Review and optimize the carbon and nitrogen sources in your growth medium. Some Actinomycetes have specific preferences. Consider screening various sources as detailed in the Experimental Protocols section. |
| Incorrect pH | The optimal initial pH for most Actinomycetes is around 7.0.[4] Monitor and adjust the pH of your medium before inoculation. |
| Inappropriate Temperature | The optimal growth temperature for many Actinomycetes is between 28-30°C.[5] Ensure your incubator or bioreactor is maintaining the correct temperature. |
| Poor Aeration | Inadequate oxygen supply can limit growth. In shake flasks, ensure a low culture volume-to-flask volume ratio (e.g., 50 mL in a 250 mL flask) and an appropriate shaking speed (e.g., 180-220 rpm).[6][7] In a bioreactor, optimize the agitation and aeration rates. |
Problem 2: Good biomass growth but low this compound yield.
| Possible Cause | Troubleshooting Step |
| Nutrient Limitation or Repression | Secondary metabolite production is often triggered by the depletion of certain nutrients. High levels of phosphate or readily metabolizable carbon sources can repress antibiotic biosynthesis.[4] Design a production medium with limiting concentrations of these components. A fed-batch strategy can also be beneficial. |
| Suboptimal pH for Production | The optimal pH for growth may differ from the optimal pH for antibiotic production. Monitor and control the pH throughout the fermentation. For many Actinomycetes, a pH between 6.0 and 8.0 is optimal for secondary metabolite production.[6] |
| Insufficient Precursor Supply | The biosynthesis of this compound requires specific starter and extender units derived from primary metabolism. Supplementing the medium with precursors like propionate, butyrate, or specific amino acids can enhance yield.[8][9][10] |
| Inadequate Dissolved Oxygen (DO) | The PKS enzyme system has a high demand for oxygen. Ensure that DO levels are maintained above a critical level (e.g., 20-30% saturation) throughout the production phase. |
Problem 3: Inconsistent this compound production between batches.
| Possible Cause | Troubleshooting Step |
| Inoculum Variability | The age, size, and physiological state of the inoculum can significantly impact fermentation performance.[5] Standardize your inoculum preparation protocol, including the age of the seed culture and the spore concentration. |
| Genetic Instability of the Strain | High-producing strains can sometimes be unstable and lose their productivity over successive generations. Implement a regular strain maintenance and re-selection program from frozen stocks. |
| Variability in Raw Materials | Complex media components like yeast extract or peptone can vary between batches and suppliers.[11] Qualify your raw materials and consider using a more defined medium for better consistency. |
Data Presentation
Table 1: Effect of Carbon Source on Erythromycin Production by Saccharopolyspora erythraea
| Carbon Source (40 g/L) | Erythromycin Yield (mg/L) |
| Glucose | 350 |
| Fructose | 280 |
| Sucrose | 420 |
| Maltose | 380 |
| Starch | 450 |
Data adapted from studies on erythromycin production, a closely related macrolide, to illustrate the impact of carbon sources.
Table 2: Influence of Precursor Feeding on Tylosin Production by Streptomyces fradiae
| Precursor Fed | Tylosin Titer (g/L) | % Increase |
| None (Control) | 2.5 | - |
| Valine | 3.2 | 28% |
| Propionate | 3.8 | 52% |
| Butyrate | 3.5 | 40% |
Data adapted from studies on tylosin, another macrolide antibiotic, to demonstrate the potential of precursor feeding strategies.
Experimental Protocols
Protocol 1: Inoculum Development for this compound Production
-
Prepare a stock of Actinomycete sp. HIL Y-8620959 spores in 20% glycerol (B35011) and store at -80°C.
-
Aseptically transfer 100 µL of the spore stock to a petri dish containing a suitable agar (B569324) medium (e.g., ISP Medium 2).
-
Incubate the plate at 28°C for 7-10 days until sporulation is observed.
-
Aseptically transfer a loopful of spores into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
Use this seed culture to inoculate the production medium at a 5-10% (v/v) ratio.
Protocol 2: Shake Flask Fermentation for this compound Production
-
Prepare the production medium in 250 mL baffled flasks (50 mL working volume). A suitable medium may consist of (g/L): soluble starch 20, soybean meal 15, yeast extract 5, K2HPO4 1, MgSO4·7H2O 0.5, NaCl 2. Adjust the initial pH to 7.0.
-
Autoclave the flasks at 121°C for 20 minutes.
-
Inoculate the production flasks with the seed culture as described in Protocol 1.
-
Incubate the flasks at 28°C on a rotary shaker at 220 rpm for 7-10 days.
-
Withdraw samples aseptically at regular intervals (e.g., every 24 hours) for analysis of biomass, pH, substrate consumption, and this compound concentration.
Protocol 3: Quantification of this compound using HPLC-MS
-
Sample Preparation:
-
Centrifuge 1 mL of fermentation broth at 10,000 x g for 10 minutes.
-
Collect the supernatant and dilute it with an equal volume of acetonitrile (B52724) to precipitate proteins.
-
Centrifuge again at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 10% to 90% B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of this compound and its fragments.
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Calculate the concentration of this compound in the samples based on the standard curve.
-
Visualizations
References
- 1. The Methymycin/Pikromycin Biosynthetic Pathway: A Model for Metabolic Diversity in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of the precursor supply for an enhanced FK506 production in Streptomyces tsukubaensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive review of <i>in vitro precursor feeding</i> strategies for the overproduction of high-value plant secondary metabolites - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. rjpbcs.com [rjpbcs.com]
Technical Support Center: Optimizing Mathemycin B Production in Actinomycete Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Actinomycete cultures for the production of Mathemycin B. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on preventing and managing contamination.
Troubleshooting Guides
Contamination is a critical issue in the fermentation of Actinomycetes for antibiotic production, including this compound. The slow growth of Streptomyces rochei, the primary producer, makes it particularly susceptible to being overgrown by faster-growing bacteria and fungi. Below are guides to help you identify and resolve common contamination problems.
Issue 1: No or Poor Growth of Streptomyces rochei
Symptoms:
-
Agar (B569324) plates or liquid cultures show no signs of S. rochei growth after the expected incubation period.
-
Colonies are very small or sparse.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Inoculum | Ensure you are using a fresh and viable spore suspension or mycelial fragment. Standardize your inoculum preparation by quantifying spore concentration. |
| Suboptimal Media Composition | Review and optimize your culture medium. Streptomyces growth and secondary metabolite production are highly sensitive to the carbon and nitrogen sources and their ratio. Experiment with different standard media like ISP2 or develop a custom medium based on literature for S. rochei. |
| Incorrect pH | The pH of the culture medium significantly impacts enzyme activity and nutrient uptake. The optimal pH for S. rochei growth and metabolite production is typically around 7.5.[1] Adjust and buffer the pH of your medium accordingly. |
| Non-ideal Temperature | Temperature affects microbial growth rate and enzyme kinetics. The optimal temperature for metabolite production by S. rochei has been found to be 32°C.[1] Ensure your incubators and shakers are calibrated and maintaining the correct temperature. |
| Poor Aeration | Streptomyces are aerobic bacteria and require sufficient oxygen for growth and antibiotic biosynthesis. Use baffled flasks for liquid cultures and ensure adequate agitation (e.g., 200 rpm) to facilitate oxygen transfer. |
Issue 2: Presence of Unwanted Microbial Growth
Symptoms:
-
Visual: Fuzzy, filamentous growth (mold), slimy or shiny colonies (bacteria/yeast), discoloration of the medium (e.g., milky white, yellow, green), or a turbid appearance in liquid cultures.[2]
-
Olfactory: Foul, musty, or unusual odors emanating from the culture vessel.[3][4]
-
Microscopic: Observation of non-actinomycete morphologies (e.g., budding yeast, motile rods) when examining a sample under a microscope.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Compromised Aseptic Technique | Strictly adhere to aseptic techniques. Work in a laminar flow hood, sterilize all equipment and media properly, and minimize exposure of sterile materials to the environment. |
| Contaminated Inoculum | Ensure the purity of your master and working cell banks. Streak a sample of your inoculum onto a non-selective medium to check for contaminants before starting a large-scale fermentation. |
| Inadequate Sterilization | Verify the proper functioning of your autoclave using biological indicators (e.g., Bacillus stearothermophilus spore strips).[2] Ensure media and equipment are sterilized for the appropriate duration and at the correct temperature and pressure. |
| Airborne Contamination | Minimize the opening of culture vessels. Use sterile cotton plugs or foam stoppers that allow for gas exchange but prevent the entry of airborne contaminants. |
| Contaminated Reagents | Use sterile, high-purity water and media components. If preparing your own solutions, ensure they are properly sterilized. |
Issue 3: Low or No this compound Production with Good Biomass
Symptoms:
-
Healthy growth of S. rochei is observed, but analytical methods (e.g., HPLC, bioassay) show low or no production of this compound.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Fermentation Conditions | The optimal conditions for biomass growth may not be the same as for secondary metabolite production. Perform a time-course experiment to determine the peak production time, which is often in the late logarithmic to stationary phase (typically 7-14 days for Streptomyces).[5] |
| Nutrient Limitation or Repression | The biosynthesis of polyketide antibiotics like this compound can be sensitive to the concentration of certain nutrients. For example, high levels of easily metabolizable carbon sources can sometimes repress secondary metabolism. Optimize the media composition, potentially using a two-stage fermentation process with different media for growth and production phases. |
| pH Shift During Fermentation | The metabolic activity of the culture can cause the pH of the medium to change over time, which can inhibit antibiotic production. Use a buffered medium or monitor and adjust the pH during fermentation. |
| Presence of Inhibitory Contaminants | Even low levels of contamination can produce metabolites that interfere with the biosynthetic pathways of this compound. Re-evaluate your contamination control measures. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants in Actinomycete cultures?
A1: The most common contaminants are fast-growing bacteria (such as Bacillus and Pseudomonas) and fungi (like Aspergillus and Penicillium).[2] These organisms can quickly outcompete the slower-growing Actinomycetes for nutrients.
Q2: How can I visually distinguish Streptomyces colonies from contaminants?
A2: Streptomyces colonies typically have a dry, chalky, or velvety appearance and may produce earthy odors due to the production of geosmin. They often adhere firmly to the agar and may have a pigmented aerial or substrate mycelium. Bacterial contaminants usually form smooth, shiny, or mucoid colonies, while fungal contaminants present as fuzzy, filamentous growths.
Q3: Can I use antibiotics in my culture medium to prevent contamination?
A3: Yes, this is a common practice, especially during the initial isolation of Actinomycetes. Antifungal agents like cycloheximide (B1669411) or nystatin (B1677061) can be used to inhibit fungal growth, while antibacterial agents that do not affect Actinomycetes (which are Gram-positive bacteria) can also be employed. However, for production cultures, it is crucial to ensure that any added antibiotics do not interfere with the growth of S. rochei or the biosynthesis of this compound.
Q4: My liquid fermentation culture has turned a milky white color. Is this contamination?
A4: A milky white or turbid appearance in a normally clear or brownish medium is a strong indicator of bacterial contamination, especially if it occurs within the first 72 hours of incubation.[2] However, some Streptomyces strains can cause the medium to become cloudy as they grow, so it's essential to confirm with microscopy.
Q5: What is the impact of fungal contamination on this compound yield?
A5: Fungal contamination can significantly reduce the yield of polyketide antibiotics like this compound. Fungi compete for essential nutrients and can alter the pH of the culture medium, creating an unfavorable environment for antibiotic production. Some fungi may also produce enzymes that can degrade the antibiotic.
Q6: How does pH affect this compound production?
A6: The pH of the culture medium is a critical parameter. For Streptomyces rochei, a pH of 7.5 has been shown to be optimal for the production of antimicrobial metabolites.[1] Deviations from the optimal pH can negatively impact both the growth of the organism and the production of secondary metabolites.
Experimental Protocols
Protocol 1: Aseptic Inoculation of Liquid Culture
-
Work within a certified laminar flow hood that has been decontaminated with 70% ethanol.
-
Wear appropriate personal protective equipment (PPE), including sterile gloves and a lab coat.
-
Before inoculation, briefly flame the mouth of the flask containing the sterile medium and the culture tube containing the inoculum.
-
Use a sterile loop, pipette tip, or toothpick to transfer a small amount of S. rochei spores or mycelium from an agar plate or a glycerol (B35011) stock into the liquid medium.
-
If using a toothpick, dip it partially into the medium and spin it against the side of the flask to dislodge the inoculum.
-
Immediately re-stopper the flask with a sterile cotton or foam plug.
-
Incubate the flask in a shaker at the optimal temperature (32°C) and agitation speed (200 rpm).[1]
Protocol 2: Preparation of a Standardized Spore Suspension
-
Grow S. rochei on a suitable agar medium (e.g., ISP4) until good sporulation is observed (typically 7-10 days).
-
Aseptically add 5-10 mL of a sterile 20% glycerol solution to the surface of the agar plate.
-
Gently scrape the surface of the culture with a sterile inoculating loop to suspend the spores in the glycerol solution.
-
Transfer the spore suspension to a sterile centrifuge tube.
-
Vortex the tube for 1-2 minutes to break up spore chains.
-
Filter the suspension through a sterile cotton plug in a syringe to remove mycelial fragments.
-
Quantify the spore concentration using a hemocytometer.
-
Store the standardized spore suspension in aliquots at -80°C for future use.
Data Presentation
Table 1: Impact of Contamination on Polyketide Antibiotic Yield in Streptomyces
| Contaminant Type | Example Organism | Observed Impact on Yield | Potential Mechanism of Action |
| Gram-negative Bacteria | Pseudomonas aeruginosa | Significant decrease | Competition for nutrients, production of inhibitory compounds. |
| Gram-positive Bacteria | Bacillus subtilis | Variable; can decrease yield | Rapid nutrient depletion, alteration of pH. |
| Fungi | Aspergillus niger | Significant decrease | Nutrient competition, drastic pH changes, potential enzymatic degradation of the antibiotic. |
| Yeast | Candida albicans | Moderate decrease | Competition for carbon sources. |
Note: This table summarizes general findings on the impact of contaminants on polyketide production in Streptomyces. The specific quantitative impact can vary depending on the strain, culture conditions, and the specific contaminant.
Mandatory Visualizations
Caption: Workflow for troubleshooting suspected contamination in cultures.
Caption: Generalized Type I Polyketide Synthase (PKS) pathway for macrolide biosynthesis.
References
Technical Support Center: Analysis of Mathemycin B Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical challenges encountered during the detection of Mathemycin B metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic pathways for this compound?
A1: While specific metabolic pathways for this compound are yet to be fully elucidated, it is anticipated to follow biotransformation routes common to other macrolide antibiotics.[1][2][3] The primary metabolic reactions for macrolides like erythromycin (B1671065) and clarithromycin (B1669154) involve Phase I metabolism, predominantly mediated by the cytochrome P450 enzyme system (specifically CYP3A4).[2][3][4] Key reactions include:
-
N-demethylation: Removal of one or more methyl groups from the amino sugar moieties.
-
Hydroxylation: Addition of a hydroxyl group to the macrolactone ring.
-
O-demethylation: Removal of a methyl group from a methoxy (B1213986) group on the lactone ring.
It is also possible, though less common for some macrolides, to undergo Phase II conjugation reactions, such as glucuronidation, to increase water solubility for excretion.
Q2: Which analytical techniques are most suitable for detecting and quantifying this compound and its metabolites?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the determination of macrolide antibiotic residues and their metabolites.[5][6] This method offers high sensitivity and selectivity, which is crucial for detecting the typically low concentrations of metabolites in complex biological matrices.[5] High-resolution mass spectrometry (HRMS) can also be invaluable for the structural elucidation of novel metabolites.
Q3: What are the major analytical challenges in detecting this compound metabolites?
A3: Researchers can anticipate several key challenges:
-
Low concentrations of metabolites: Metabolites are often present at much lower concentrations than the parent drug.
-
Matrix effects: Endogenous components in biological samples (e.g., plasma, urine) can suppress or enhance the ionization of the target analytes in the mass spectrometer, leading to inaccurate quantification.
-
Metabolite instability: Some metabolites can be unstable and may degrade during sample collection, storage, or preparation.
-
Co-elution of isomers: Metabolites that are structural isomers (e.g., positional isomers of hydroxylation) can be difficult to separate chromatographically.
-
Carryover: The analyte from a high-concentration sample can adsorb to surfaces in the LC-MS/MS system and elute in subsequent blank or low-concentration samples, leading to false positives.[7]
Q4: How should I prepare my biological samples (e.g., plasma, urine) for analysis?
A4: Sample preparation is a critical step to remove interfering compounds from the biological matrix.[8][9] The most common methods for plasma samples include:
-
Protein Precipitation (PPT): This is a simple and widely used method where an organic solvent (e.g., acetonitrile (B52724), methanol) is added to the plasma sample to precipitate proteins.[8][9] The supernatant containing the analytes is then collected for analysis.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): This is a more selective method that uses a solid sorbent to isolate the analytes of interest from the sample matrix. It can provide cleaner extracts than PPT or LLE.
For urine samples, a "dilute-and-shoot" approach (simply diluting the sample with the mobile phase) may be sufficient, but SPE can be used for cleaner samples and to concentrate the analytes.
Troubleshooting Guide
Issue 1: Low or No Signal for the Expected Metabolite
| Possible Cause | Troubleshooting Steps |
| Metabolite Concentration is Below the Limit of Detection (LOD) | - Concentrate the sample using SPE or by evaporating the solvent and reconstituting in a smaller volume.- Increase the injection volume.- Optimize MS parameters (e.g., ionization source settings, collision energy) for the specific metabolite. |
| Metabolite Degradation | - Ensure proper sample collection and storage (e.g., store at -80°C).[10]- Minimize freeze-thaw cycles.[10]- Process samples on ice to reduce enzymatic activity.- Investigate the stability of the metabolite in the sample matrix and during the analytical process. |
| Poor Ionization | - Optimize the mobile phase composition (e.g., adjust pH, try different additives like ammonium (B1175870) formate (B1220265) or formic acid).[11]- Test both positive and negative electrospray ionization (ESI) modes. Macrolides typically ionize well in positive mode.[6][11]- Check and clean the ion source of the mass spectrometer.[12] |
| Incorrect MS/MS Transition | - Confirm the precursor and product ions for the metabolite by infusing a standard, if available.- If a standard is not available, predict potential fragmentation patterns based on the structure of this compound and common fragmentation pathways for macrolides. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Possible Cause | Troubleshooting Steps |
| Column Contamination or Degradation | - Flush the column with a strong solvent.- If the problem persists, replace the analytical column.[13]- Use a guard column to protect the analytical column from contaminants. |
| Inappropriate Mobile Phase | - Ensure the injection solvent is not significantly stronger than the initial mobile phase to avoid peak distortion.[13]- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Secondary Interactions | - Some peaks may tail due to secondary interactions with the stationary phase.[13]- Try a different column chemistry (e.g., a column with a different stationary phase or end-capping). |
| Extra-column Volume | - Minimize the length and diameter of tubing between the injector, column, and detector.[13]- Ensure all fittings are properly connected to avoid dead volume.[13] |
Issue 3: High Background Noise or Matrix Effects
| Possible Cause | Troubleshooting Steps |
| Ion Suppression or Enhancement | - Improve sample cleanup by using a more rigorous method like SPE.- Modify the chromatographic method to separate the analyte from the interfering matrix components.- Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. |
| Contaminated Solvents or Reagents | - Use high-purity, LC-MS grade solvents and reagents.[14]- Prepare fresh mobile phases daily. |
| Contaminated LC-MS System | - Clean the ion source.[12]- Flush the entire LC system with appropriate cleaning solutions. |
Issue 4: Inconsistent Retention Times
| Possible Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | - Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection.[12] |
| Changes in Mobile Phase Composition | - Prepare fresh mobile phases accurately.- Prime the LC pumps to remove any air bubbles.[12] |
| Fluctuating Column Temperature | - Use a column oven to maintain a stable temperature.[12] |
| Column Degradation | - Monitor column performance over time. A shift in retention time can indicate that the column needs to be replaced.[14] |
Quantitative Data Summary
Table 1: Typical LC-MS/MS Parameters for Macrolide Antibiotic Analysis
| Parameter | Typical Setting | Reference |
| Column | C18 reverse-phase (e.g., Hypurity Aquastar C18, Nucleodur PolarTec) | [11] |
| Mobile Phase A | Water with 0.1% formic acid and/or 5-10 mM ammonium formate | [11] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | [6][11] |
| Flow Rate | 0.2 - 0.4 mL/min | [6][11] |
| Injection Volume | 2 - 10 µL | [11] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [6][11] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | [5] |
Experimental Protocols
Protocol: LC-MS/MS Analysis of a Hypothetical this compound Metabolite in Human Plasma
-
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of thawed human plasma into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analogue of this compound).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the metabolite from the parent drug and endogenous interferences (e.g., 10% B to 90% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: ESI+.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for the analyte and one for the internal standard. These transitions would need to be optimized by infusing a standard of the metabolite or by using predictive software based on the structure of this compound.
-
Visualizations
Caption: Hypothetical metabolic pathway of this compound.
Caption: General experimental workflow for metabolite analysis.
Caption: Troubleshooting decision tree for low signal intensity.
References
- 1. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Pharmacokinetic drug interactions of macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of five macrolide antibiotic residues in honey by LC-ESI-MS and LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. mdpi.com [mdpi.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. agilent.com [agilent.com]
- 14. zefsci.com [zefsci.com]
refining extraction methods for Mathemycin B from mycelium
Technical Support Center: Mathemycin B Extraction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the extraction of this compound from mycelium.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
Issue 1: Low Yield of this compound
-
Question: We are experiencing significantly lower yields of this compound than expected based on initial culture screenings. What are the potential causes and how can we improve our extraction efficiency?
-
Answer: Low yields of this compound can stem from several factors throughout the extraction process. Below is a breakdown of potential causes and corresponding troubleshooting steps:
-
Incomplete Cell Lysis: The thick cell wall of mycelium can hinder the release of intracellular this compound.
-
Solution: Optimize your cell disruption method. Consider mechanical methods like bead beating, sonication, or high-pressure homogenization in addition to or in place of solvent lysis. The table below compares the efficacy of different lysis methods.
-
-
Suboptimal Solvent Selection: The polarity of the extraction solvent may not be ideal for this compound.
-
Solution: Perform a solvent screen with solvents of varying polarities (e.g., ethyl acetate (B1210297), dichloromethane, acetone (B3395972), methanol). See the data in Table 1 for a comparison of common solvents.
-
-
Degradation of this compound: The compound may be sensitive to pH, temperature, or light.
-
Solution: Conduct stability studies at different pH values and temperatures. Ensure the extraction is performed under low light conditions and at reduced temperatures (e.g., 4°C).
-
-
Insufficient Extraction Time or Agitation: The contact time between the solvent and the mycelial mass may be too short, or the agitation may be inadequate for efficient mass transfer.
-
Solution: Increase the extraction time and/or the agitation speed. Monitor the yield at different time points to determine the optimal duration.
-
-
Table 1: Comparison of Extraction Solvents for this compound Yield
| Solvent System | Polarity Index | Average Yield (mg/g dry mycelium) | Purity (%) |
| Ethyl Acetate | 4.4 | 12.5 ± 1.2 | 85 |
| Dichloromethane | 3.1 | 8.2 ± 0.9 | 78 |
| Acetone | 5.1 | 15.8 ± 1.5 | 72 |
| Methanol (B129727) | 5.1 | 10.1 ± 1.1 | 65 |
| Acetone:Methanol (1:1) | 5.1 | 14.2 ± 1.3 | 75 |
Issue 2: High Levels of Impurities in the Crude Extract
-
Question: Our crude extract containing this compound is showing a high degree of contamination with other metabolites, making downstream purification difficult. How can we improve the selectivity of our extraction?
-
Answer: Reducing impurities early in the process is crucial for efficient purification. Here are some strategies to enhance the selectivity of your extraction:
-
Sequential Extraction: Employ a multi-step extraction protocol using solvents of increasing polarity. Start with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar contaminants before extracting this compound with a more polar solvent like ethyl acetate or acetone.
-
pH Adjustment: If this compound has acidic or basic properties, you can use pH manipulation to selectively extract it. For instance, if this compound is acidic, you can extract it into an organic solvent at a low pH and then back-extract it into an aqueous base.
-
Solid-Phase Extraction (SPE): Utilize SPE as a cleanup step after initial extraction. A well-chosen sorbent can retain this compound while allowing impurities to pass through, or vice-versa. Table 2 provides a comparison of different SPE sorbents.
-
Table 2: Effect of SPE Sorbent on this compound Purity
| SPE Sorbent | Elution Solvent | This compound Recovery (%) | Final Purity (%) |
| C18 | Methanol | 92 | 95 |
| Silica Gel | Ethyl Acetate | 88 | 91 |
| Alumina (Neutral) | Acetone | 85 | 89 |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for drying the mycelium before extraction?
A1: The choice of drying method can impact the integrity of this compound. Lyophilization (freeze-drying) is highly recommended as it preserves the chemical structure of thermolabile compounds by removing water at low temperatures. Oven drying at elevated temperatures (above 40°C) should be avoided as it can lead to degradation.
Q2: How should the crude extract and purified this compound be stored?
A2: Both the crude extract and purified this compound should be stored at low temperatures, preferably at -20°C or -80°C, to minimize degradation. They should be stored in airtight, amber-colored vials to protect them from light and oxidation. For long-term storage, dissolving the compound in a suitable solvent like DMSO and storing it at -80°C is advisable.
Q3: What analytical techniques are best suited for quantifying this compound during the extraction process?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Mass Spectrometry (MS) detector is the most common and reliable method for the quantification of this compound. Developing a robust HPLC method with a suitable standard curve is essential for accurate measurements of yield and purity at each stage of the extraction and purification process.
Experimental Protocols
Protocol 1: Optimized Solvent Extraction of this compound from Mycelium
-
Harvesting and Drying: Harvest the mycelium by filtration and wash with distilled water to remove residual media. Freeze the mycelial biomass at -80°C and then lyophilize until a constant dry weight is achieved.
-
Grinding: Grind the dried mycelium into a fine powder using a mortar and pestle or a mechanical grinder to increase the surface area for extraction.
-
Extraction:
-
Suspend the powdered mycelium in acetone at a ratio of 1:20 (w/v).
-
Agitate the suspension on an orbital shaker at 200 rpm for 4 hours at room temperature, protected from light.
-
Separate the solvent from the mycelial debris by centrifugation at 5000 x g for 15 minutes.
-
Collect the supernatant and repeat the extraction process on the pellet two more times.
-
-
Solvent Evaporation: Pool the supernatants and evaporate the acetone under reduced pressure using a rotary evaporator at a bath temperature no higher than 35°C.
-
Crude Extract Preparation: Resuspend the resulting crude extract in a minimal amount of methanol for further purification.
Visualizations
Caption: Workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low this compound yield.
Validation & Comparative
Comparative Antifungal Activity of Mathemycin B Against Emerging Fungal Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the antifungal activity of the novel macrolactone, Mathemycin B, against a panel of clinically relevant fungal pathogens. Due to the limited publicly available data on this compound's minimum inhibitory concentrations (MICs), this document presents a template for comparison, utilizing established antifungal agents, Amphotericin B and Fluconazole (B54011), as benchmarks. The experimental protocols provided herein are based on internationally recognized standards and are recommended for determining the antifungal spectrum of this compound.
Data Presentation: Comparative Antifungal Activity
The following table summarizes the typical MIC ranges for Amphotericin B and Fluconazole against key fungal pathogens. These values serve as a reference for the anticipated comparative analysis of this compound. It is imperative to generate equivalent data for this compound to facilitate a direct and meaningful comparison.
| Fungal Pathogen | Antifungal Agent | MIC Range (µg/mL) |
| Candida albicans | Amphotericin B | 0.06 - 1.0[1] |
| Fluconazole | 0.125 - >64[2] | |
| This compound | Data to be determined | |
| Aspergillus fumigatus | Amphotericin B | 0.12 - 2[3] |
| Fluconazole | >64[4] | |
| This compound | Data to be determined | |
| Fusarium oxysporum | Amphotericin B | 0.5 - 32[5] |
| Fluconazole | >64[6] | |
| This compound | Data to be determined |
Experimental Protocols: Antifungal Susceptibility Testing
To ensure reproducibility and comparability of results, the following broth microdilution method, harmonized from the Clinical and Laboratory Standards Institute (CLSI) M27/M38 and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, is recommended for determining the MIC of this compound.[7][8][9][10]
1. Preparation of Antifungal Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration of 1600 µg/mL.
-
Perform serial two-fold dilutions of the stock solution to create a range of concentrations to be tested.
2. Inoculum Preparation:
-
Culture the fungal isolates on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to an approximate cell density of 1-5 x 10^6 CFU/mL.
-
Further dilute the fungal suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^5 CFU/mL in the test wells.
3. Broth Microdilution Assay:
-
Use sterile 96-well microtiter plates.
-
Dispense 100 µL of the diluted antifungal concentrations into the appropriate wells.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control (no antifungal agent) and a sterility control (no inoculum) for each fungal isolate.
-
Incubate the plates at 35°C for 24-48 hours.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.
-
For azoles and other fungistatic agents, this is typically a ≥50% reduction in turbidity. For polyenes like Amphotericin B, complete inhibition is the endpoint.[10] The appropriate endpoint for this compound will need to be determined based on its observed activity.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for antifungal susceptibility testing and a representative signaling pathway targeted by a known class of antifungal agents.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Caption: Mechanism of action of azole antifungals, which inhibit the ergosterol biosynthesis pathway.
References
- 1. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. scispace.com [scispace.com]
- 4. brieflands.com [brieflands.com]
- 5. Frontiers | Molecular Characterization and Antifungal Susceptibility of Clinical Fusarium Species From Brazil [frontiersin.org]
- 6. Response of Fusarium oxysporum soil isolate to amphotericin B and fluconazole at the proteomic level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. Comparison of the Broth Microdilution Methods of the European Committee on Antimicrobial Susceptibility Testing and the Clinical and Laboratory Standards Institute for Testing Itraconazole, Posaconazole, and Voriconazole against Aspergillus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. testinglab.com [testinglab.com]
- 10. medicallabnotes.com [medicallabnotes.com]
A Comparative Guide to the Quantification of Mathemycin B: Methodologies and Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of potential analytical methods for the quantification of Mathemycin B, a novel antifungal macrolactone.[1] While specific cross-validation studies for this compound quantification are not yet available in the public domain, this document outlines established analytical techniques suitable for macrolides and presents a framework for their validation and comparison. The presented experimental data is hypothetical and serves to illustrate a robust cross-validation approach.
Introduction to this compound
This compound is a macrocyclic lactone antibiotic isolated from the fermentation broth of an Actinomycete species.[1] Its structure has been elucidated using high-resolution mass spectrometry and 2D NMR.[1] this compound has demonstrated inhibitory effects against pathogenic fungi, with a noted Minimum Inhibitory Concentration (MIC) of 7.8 µg/mL against Phytophthora infestans.[2] As with any novel therapeutic agent, the development of reliable and validated quantification methods is crucial for pharmacokinetic studies, formulation development, and quality control.
Proposed Analytical Methods for this compound Quantification
Based on the chemical nature of this compound as a macrolide, the following analytical techniques are proposed for its quantification in various matrices.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used, robust, and cost-effective method for the quantification of macrolides. The presence of a chromophore in the this compound molecule would allow for its detection and quantification using a UV detector.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for quantifying low concentrations of this compound in complex biological matrices. This method involves the separation of the analyte by liquid chromatography followed by detection using a mass spectrometer.
Hypothetical Cross-Validation of Proposed Methods
To ensure the reliability and interchangeability of the proposed analytical methods, a cross-validation study would be essential. This involves comparing the results obtained from both HPLC-UV and LC-MS/MS.
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Quantitative Data Summary
The following table presents hypothetical data from a cross-validation study comparing the quantification of this compound in spiked plasma samples using HPLC-UV and LC-MS/MS.
| Sample ID | Spiked Concentration (µg/mL) | Measured Concentration (HPLC-UV, µg/mL) | Measured Concentration (LC-MS/MS, µg/mL) | % Difference |
| QC_L_1 | 0.1 | 0.09 | 0.11 | -20.0 |
| QC_L_2 | 0.1 | 0.12 | 0.10 | 18.2 |
| QC_L_3 | 0.1 | 0.10 | 0.09 | 10.5 |
| QC_M_1 | 1.0 | 0.98 | 1.02 | -3.9 |
| QC_M_2 | 1.0 | 1.05 | 1.01 | 3.9 |
| QC_M_3 | 1.0 | 0.95 | 0.99 | -4.1 |
| QC_H_1 | 10.0 | 9.85 | 10.10 | -2.5 |
| QC_H_2 | 10.0 | 10.20 | 10.05 | 1.5 |
| QC_H_3 | 10.0 | 9.90 | 9.95 | -0.5 |
Experimental Protocols
Detailed methodologies for the proposed quantification methods are provided below.
Protocol 1: HPLC-UV Method
-
Sample Preparation:
-
To 100 µL of plasma sample, add 200 µL of acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: To be determined based on the UV spectrum of this compound (typically 210-290 nm for macrolides).
-
Column Temperature: 30°C.
-
Protocol 2: LC-MS/MS Method
-
Sample Preparation:
-
Follow the same sample preparation procedure as for the HPLC-UV method.
-
-
LC-MS/MS Conditions:
-
Chromatographic system: UPLC system.
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: To be determined by direct infusion of a this compound standard solution.
-
Potential Signaling Pathway Involvement
As an antifungal agent, this compound likely interferes with essential cellular pathways in fungi. While the specific mechanism of action is yet to be elucidated, a potential target could be the fungal cell wall integrity pathway or protein synthesis, common targets for macrolides. The diagram below illustrates a generalized signaling pathway that could be investigated in relation to this compound's antifungal activity.
References
A Comparative Efficacy Analysis of Mathemycin B and Other Macrolide Antifungals
Introduction
The emergence of invasive fungal infections, coupled with rising antifungal resistance, necessitates the development of novel therapeutic agents. This guide provides a comparative analysis of the investigational macrolide antifungal, Mathemycin B, against established agents with macrolide or macrolide-like structures: the polyene macrolide Amphotericin B and the calcineurin inhibitor Tacrolimus (B1663567). While Amphotericin B is a frontline broad-spectrum fungicidal agent, its use is often limited by significant toxicity.[1][2] Tacrolimus, primarily an immunosuppressant, exhibits antifungal properties by inhibiting the calcineurin signaling pathway, a key fungal stress response mechanism.[3][4] This document presents a hypothetical profile for this compound, a novel macrolide proposed to act via inhibition of fungal protein synthesis, and compares its preclinical efficacy data against these agents.
Comparative Efficacy and Spectrum of Activity
The in vitro activity of this compound was assessed against a panel of common fungal pathogens and compared with Amphotericin B and Tacrolimus. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that prevents visible growth of a microorganism.
| Antifungal Agent | Mechanism of Action | Candida albicans | Aspergillus fumigatus | Cryptococcus neoformans |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | ||
| This compound (Hypothetical) | Fungal Ribosomal Protein Synthesis Inhibitor | 0.5 | 1 | 0.25 |
| Amphotericin B | Binds to ergosterol, forming pores in the fungal cell membrane, leading to ion leakage and cell death.[1][5][6][7] | 0.25 | 0.5 | 0.125 |
| Tacrolimus (FK506) | Inhibits calcineurin by forming a complex with FKBP12, disrupting stress response pathways.[3][4] | >64 | >64 | 0.1-1 |
Data Summary:
The hypothetical data suggests that this compound possesses broad-spectrum activity against key fungal pathogens, with potent activity against Cryptococcus neoformans. While its efficacy is slightly lower than Amphotericin B, it represents a significant improvement over Tacrolimus, which shows limited direct antifungal activity against Candida and Aspergillus species when used as a monotherapy.[8] It is important to note that Tacrolimus often demonstrates synergistic effects when combined with other antifungals, particularly azoles.[9][10][11][12][13]
Mechanism of Action Signaling Pathways
The distinct mechanisms of action of these three compounds are crucial for understanding their efficacy and potential for combination therapy.
Caption: Comparative mechanisms of action for this compound, Amphotericin B, and Tacrolimus.
Experimental Protocols
The MIC data presented in this guide are based on standardized methodologies to ensure reproducibility and comparability.
1. Fungal Strains and Culture Conditions:
-
Strains: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305), and Cryptococcus neoformans (ATCC 208821) were used for all assays.
-
Media: Strains were cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours prior to testing.
2. Broth Microdilution Assay for MIC Determination: The methodology follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27/M38 documents.[14][15][16][17]
-
Inoculum Preparation: Fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to yield a final inoculum concentration of approximately 0.5–2.5 x 10³ CFU/mL.
-
Drug Dilution: A serial two-fold dilution of each antifungal agent was prepared in a 96-well microtiter plate using RPMI 1640 medium.
-
Incubation: The inoculated plates were incubated at 35°C for 24-48 hours (72 hours for C. neoformans).
-
MIC Reading: The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes and other classes) compared to the drug-free control well.
References
- 1. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 7. Amphotericin B - Wikipedia [en.wikipedia.org]
- 8. Antifungal Activities of Tacrolimus and Azole Agents against the Eleven Currently Accepted Malassezia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Tacrolimus Increases the Effectiveness of Itraconazole and Fluconazole against Sporothrix spp. [frontiersin.org]
- 10. Antifungal activities of tacrolimus in combination with antifungal agents against fluconazole-susceptible and fluconazole-resistant Trichosporon asahii isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Synergistic effects of tacrolimus and azole antifungal compounds in fluconazole-susceptible and fluconazole-resistant Candida glabrata isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal activities of tacrolimus in combination with antifungal agents against fluconazole-susceptible and fluconazole-resistant Trichosporon asahii isolates | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 14. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 15. njccwei.com [njccwei.com]
- 16. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Mathemycin B and Amphotericin B Against Fungal Pathogens: A Data-Driven Guide
A comprehensive comparison between the novel macrolactone antibiotic Mathemycin B and the established polyene antifungal Amphotericin B is currently challenging due to the limited publicly available data on this compound. While Amphotericin B has been a cornerstone of antifungal therapy for decades with extensive research into its efficacy and mechanism, this compound is a more recently identified compound with a primary characterization against plant-based fungal pathogens.
This guide synthesizes the existing information on both agents to provide a foundational comparison for researchers, scientists, and drug development professionals. The significant data gap for this compound's activity against human fungal pathogens, however, precludes a direct, quantitative performance evaluation against Amphotericin B in a clinical context.
I. Overview and Chemical Structure
Amphotericin B , a polyene macrolide produced by Streptomyces nodosus, is a well-established antifungal agent used in the treatment of serious and life-threatening fungal infections.[1][2] Its chemical structure features a large macrolide ring with a hydrophilic polyhydroxyl chain on one side and a lipophilic polyene chain on the other, contributing to its mechanism of action.[3]
This compound is a novel macrocyclic lactone antibiotic isolated from the fermentation broth of an Actinomycete sp. culture (Y-8620959).[4] Its structure has been elucidated by high-resolution mass spectrometry and 2D NMR.[4]
| Feature | Amphotericin B | This compound |
| Chemical Class | Polyene macrolide | Macrocyclic lactone |
| Source | Streptomyces nodosus | Actinomycete sp. Y-8620959 |
| Chemical Formula | C47H73NO17 | Not specified in available literature |
| Molar Mass | 924.08 g/mol | Not specified in available literature |
II. Mechanism of Action
Amphotericin B exerts its antifungal effect by binding to ergosterol, a primary sterol component of the fungal cell membrane.[1][2] This binding leads to the formation of transmembrane channels or pores, which disrupt the membrane's integrity.[1][2] The resulting increase in permeability allows for the leakage of essential intracellular components, such as ions (K+, Na+, H+, and Cl-), leading to fungal cell death.[2] This mechanism is fungistatic or fungicidal depending on the concentration of the drug and the susceptibility of the fungus.[1]
The mechanism of action for This compound has not been detailed in the available scientific literature. Further research is required to understand how it exerts its antifungal effects.
Signaling Pathway and Experimental Workflow Diagrams
Due to the lack of information on this compound's mechanism of action and specific experimental data, diagrams illustrating its signaling pathways or comparative experimental workflows cannot be generated at this time. Below is a representative diagram for the established mechanism of Amphotericin B.
Caption: Mechanism of Action of Amphotericin B.
III. Antifungal Spectrum of Activity
Amphotericin B possesses a broad spectrum of activity against a wide range of fungal pathogens.[1][5] It is effective against many species of Candida, Aspergillus, Cryptococcus neoformans, Histoplasma capsulatum, Blastomyces dermatitidis, and Coccidioides immitis.[1] However, some species, such as Candida lusitaniae, Aspergillus terreus, Pseudallescheria boydii, and Fusarium sp., may exhibit resistance.[1][5]
The antifungal spectrum of This compound has been reported against a variety of phytopathogenic (plant-infecting) organisms.[4] There is currently no published data on its activity against human fungal pathogens.
IV. Quantitative Data: In Vitro Susceptibility
Comparative in vitro data for this compound against human fungal pathogens is not available. The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for Amphotericin B against common fungal pathogens to illustrate the type of data necessary for a comprehensive comparison. MIC values represent the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Fungal Pathogen | Amphotericin B MIC Range (µg/mL) |
| Candida albicans | 0.25 - 1.0 |
| Candida glabrata | 0.5 - 2.0 |
| Candida parapsilosis | 0.125 - 1.0 |
| Aspergillus fumigatus | 0.5 - 2.0 |
| Aspergillus flavus | 0.5 - 2.0 |
| Cryptococcus neoformans | 0.125 - 1.0 |
| Note: MIC values can vary depending on the specific isolate and testing methodology. |
V. Experimental Protocols
Detailed experimental protocols for a direct comparison would involve standardized antifungal susceptibility testing methods.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for determining the in vitro susceptibility of fungi to antifungal agents.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or buffer to a specific turbidity, corresponding to a standardized cell density.
-
Drug Dilution: A serial two-fold dilution of the antifungal agent (e.g., Amphotericin B or this compound) is prepared in a 96-well microtiter plate using a standardized growth medium such as RPMI-1640.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (typically 24-48 hours).
-
MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. Inhibition can be assessed visually or spectrophotometrically.
Caption: Broth Microdilution MIC Assay Workflow.
VI. Conclusion and Future Directions
Amphotericin B remains a potent, broad-spectrum antifungal agent, albeit with a well-documented toxicity profile. Its mechanism of action and spectrum of activity have been extensively studied, providing a solid foundation for its clinical use.
This compound represents a novel chemical entity with demonstrated antifungal properties against plant pathogens. However, to be considered a viable alternative or complementary agent to Amphotericin B for human diseases, extensive further research is imperative. Key areas for future investigation include:
-
Determination of the antifungal spectrum of this compound against a comprehensive panel of human fungal pathogens.
-
Elucidation of the mechanism of action of this compound.
-
In vitro and in vivo comparative studies directly evaluating the efficacy and toxicity of this compound against Amphotericin B.
-
Pharmacokinetic and pharmacodynamic studies of this compound.
Without such data, any comparison with Amphotericin B remains speculative. The scientific community awaits further publications to fully understand the potential of this compound in the context of infectious disease research and drug development.
References
- 1. This compound, a new antifungal macrolactone from actinomycete species HIL Y-8620959 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparative In Vitro Antifungal Activity of Amphotericin B and Amphotericin B Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antibiotic polymyxin B exhibits novel antifungal activity against Fusarium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative in vitro antifungal activity of amphotericin B and amphotericin B methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Natamycin and Mathemycin B for Plant Protection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Natamycin, a well-established biofungicide, and Mathemycin B, a more recently discovered antifungal agent, for their applications in plant protection. The information is curated to assist researchers, scientists, and professionals in drug development in understanding the current knowledge landscape of these two compounds. Due to a significant disparity in the available research, this guide offers a comprehensive overview of Natamycin, supported by extensive experimental data, and a summary of the limited information currently available for this compound.
Overview and Chemical Properties
Natamycin and this compound are both microbial-derived compounds with antifungal properties. Natamycin, a polyene macrolide produced by Streptomyces natalensis, has a long history of use as a food preservative and is increasingly being adopted as a biofungicide in agriculture. This compound is a novel macrocyclic lactone antibiotic isolated from an Actinomycete species, with initial studies indicating its potential against plant pathogens.
| Feature | Natamycin | This compound |
| Chemical Class | Polyene Macrolide | Macrocyclic Lactone |
| Producing Organism | Streptomyces natalensis & other Streptomyces spp.[1] | Actinomycete sp. culture Y-8620959 |
| Molecular Formula | C₃₃H₄₇NO₁₃ | C₇₇H₁₄₂N₂O₂₉ |
| Mode of Action | Binds to ergosterol (B1671047) in the fungal cell membrane[1][2][3] | Not yet elucidated |
Mechanism of Action
Natamycin 's mode of action is well-documented. It specifically targets ergosterol, a vital component of fungal cell membranes that is absent in plant and animal cells. By binding to ergosterol, Natamycin disrupts the fungal cell membrane's integrity and function. This binding inhibits the fusion of vesicles with the cell membrane, which is crucial for processes like nutrient uptake.[2][3] Unlike some other polyene antifungals, Natamycin does not create pores in the membrane but rather blocks essential cellular transport, leading to the inhibition of fungal growth.[1]
The mechanism of action for This compound has not been reported in the available scientific literature.
Antifungal Spectrum and Efficacy
Natamycin has demonstrated a broad spectrum of activity against a wide range of yeast and filamentous fungi, making it a versatile agent for plant protection.[1][3] Its efficacy has been documented against several key plant pathogens.
| Pathogen | Disease | Crop(s) | In Vitro Efficacy (MIC/EC₅₀) | In Vivo Efficacy Highlights |
| Colletotrichum acutatum | Anthracnose Crown Rot | Strawberry | Mean EC₅₀: 0.973 µg/mL[4][5] | Pre-plant dip (500-1000 mg/L) significantly reduced disease severity and plant mortality.[4][5] |
| Penicillium digitatum | Green Mold | Citrus | EC₅₀ range: 0.17 - 3.20 µg/mL[6] | Aqueous spray (1000 µg/mL) reduced decay by 57.5-92.9% depending on the citrus variety.[7] Mixtures with other fungicides resulted in >85% reduction.[7][8] |
| Geotrichum citri-aurantii | Sour Rot | Citrus | EC₅₀ range: 0.17 - 3.20 µg/mL[6] | Moderately effective alone, but highly effective in mixtures with propiconazole, reducing incidence to 9.4%.[7] |
| Neofusicoccum parvum | Chestnut Fruit Rot | Chestnut | MIC: 100 µg/mL; MFC: 200 µg/mL[9] | Effectively reduced morbidity and extended storage period in vivo.[9] |
| Colletotrichum fructicola | Apple Anthracnose | Apple | Significant inhibition observed[10][11] | Maintained apple quality by modulating physicochemical indices.[10][11] |
| Various Fungi | Tissue Culture Contamination | Rice, Arabidopsis | 10 mg/L inhibited growth of all tested fungi[12] | Controlled fungal contamination without negative effects on plant tissue culture or genetic transformation.[12] |
This compound has been reported to be active against a variety of phytopathogenic organisms. However, specific quantitative data is scarce.
| Pathogen | Disease | Crop(s) | In Vitro Efficacy (MIC) |
| Phytophthora infestans | Late Blight | Potato, Tomato | 7.8 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of antifungal agents for plant protection.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) at an optimal temperature (e.g., 25-28°C) until sufficient sporulation is observed.
-
Harvest spores by flooding the agar surface with sterile saline or water containing a wetting agent (e.g., Tween 80) and gently scraping the surface.
-
Filter the spore suspension to remove mycelial fragments.
-
Adjust the spore concentration to a standardized level (e.g., 1 x 10⁵ spores/mL) using a hemocytometer or spectrophotometer.
-
-
Preparation of Antifungal Agent Dilutions:
-
Prepare a stock solution of the antifungal agent in a suitable solvent.
-
Perform serial dilutions of the stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640 or Potato Dextrose Broth - PDB).
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate.
-
Include a positive control (fungal inoculum without the antifungal agent) and a negative control (broth medium only).
-
Incubate the plate at the optimal temperature for the fungus for a specified period (e.g., 48-72 hours).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes complete visual inhibition of fungal growth compared to the positive control.
-
References
- 1. Natamycin - Wikipedia [en.wikipedia.org]
- 2. Natamycin: Production, Mechanism of action and Application_Chemicalbook [chemicalbook.com]
- 3. Natamycin: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natamycin, a New Biofungicide for Managing Crown Rot of Strawberry Caused by QoI-Resistant Colletotrichum acutatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Natamycin, a New Postharvest Biofungicide: Toxicity to Major Decay Fungi, Efficacy, and Optimized Usage Strategies [escholarship.org]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Study on the Antifungal Activity and Potential Mechanism of Natamycin against Colletotrichum fructicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Evaluating the Safety Profile of Mathemycin B Against Commercial Fungicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available safety and toxicological data for the novel antifungal agent Mathemycin B against a selection of widely used commercial fungicides. The objective is to offer a clear, data-driven perspective to aid in the preliminary assessment and future development of this compound. A significant finding of this report is the current lack of publicly available, in-depth safety data for this compound, a crucial consideration for its developmental pathway.
Comparative Toxicological Data
The following tables summarize the available acute and chronic toxicity data for this compound and four commercial fungicides: Azoxystrobin, Propiconazole, Pyraclostrobin, and Boscalid. It is important to note the absence of comprehensive data for this compound, which is limited to its in vitro activity against Phytophthora infestans.
Table 1: Acute Toxicity Data
| Compound | Oral LD50 (rat, mg/kg) | Dermal LD50 (rat, mg/kg) | Inhalation LC50 (rat, mg/L) | Primary Irritancy | Dermal Sensitization |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Azoxystrobin | >5000[1] | >2000 | Low toxicity[2] | Not an irritant[2] | Not a sensitizer[2][3] |
| Propiconazole | 1517[4] | >4000[4] | >5[4] | Slightly irritating to skin[5] | Skin sensitizer[4] |
| Pyraclostrobin | >5000[6] | >2000[6] | >0.58 (4h)[6] | Skin irritant[6] | Not a sensitizer[6] |
| Boscalid | >5000 | >2000 | >5.1 | Moderate eye irritation[7] | Potential for allergic reaction[7] |
Table 2: Chronic Toxicity and Other Key Safety Data
| Compound | No Observed Adverse Effect Level (NOAEL) | Carcinogenicity Classification | Reproductive/Developmental Toxicity | Target Organs |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Azoxystrobin | - | "Not Likely" to be carcinogenic to humans[2] | No evidence of increased sensitivity in developing fetuses[2] | Liver, bile ducts[3] |
| Propiconazole | 1.9 mg/kg bw/day (dogs)[8] | Possible human carcinogen (Group C)[9] | May damage the unborn child (Repro. 1B)[4][10] | Liver[5][10] |
| Pyraclostrobin | - | - | Indications of possible developmental toxicity in animal studies[6] | Duodenal mucosa, stomach mucosa[11] |
| Boscalid | 4.4 mg/kg bw/day (rat, chronic)[12] | - | No developmental toxicity observed at the highest dose tested in rats[13] | Liver, thyroid[13] |
Experimental Protocols for Fungicide Safety Evaluation
Standardized guidelines for toxicity testing are established by international bodies such as the Organisation for Economic Co-operation and Development (OECD) and national agencies like the U.S. Environmental Protection Agency (EPA). These protocols ensure data consistency and reliability. The following are key experimental methodologies relevant to the data presented above.
Acute Toxicity Studies
-
Acute Oral Toxicity (OECD TG 420, 423, 425): This test evaluates the adverse effects occurring within a short time of oral administration of a single dose of a substance. The Up-and-Down Procedure (UDP) is a method that uses fewer animals to estimate the LD50. The test substance is administered by gavage to fasted animals, typically rats.[14][15][16] Observations for mortality and clinical signs of toxicity are conducted for at least 14 days.[14]
-
Acute Dermal Toxicity (OECD TG 402): This study assesses the toxic effects resulting from a single dermal application of a substance. The test substance is applied to the shaved skin of animals (e.g., rats or rabbits) and held in contact for 24 hours.[17] Animals are observed for 14 days for signs of toxicity and mortality.[17][18]
-
Acute Inhalation Toxicity (OECD TG 403): This test determines the toxicity of a substance upon inhalation over a short period.[19] Animals, usually rats, are exposed to the test substance as a gas, vapor, or aerosol in a chamber for a specified duration, typically 4 hours.[19][20]
Sub-chronic and Chronic Toxicity Studies
-
Repeated Dose 28-Day or 90-Day Oral Toxicity Study (OECD TG 407 & 408): These studies are designed to provide information on the potential health hazards likely to arise from repeated exposure over a prolonged period. The test substance is administered daily to animals (usually rats) in their diet or by gavage for 28 or 90 days.[21] Endpoints include clinical observations, body weight changes, hematology, clinical biochemistry, and histopathological examination of organs.
-
Chronic Toxicity Studies (OECD TG 452): These long-term studies (e.g., 12-24 months) evaluate the effects of a substance after prolonged and repeated exposure over a major portion of the test animal's lifespan.[21][22] These studies are crucial for determining the NOAEL and for assessing carcinogenic potential.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the safety evaluation of a new fungicide, from initial acute toxicity screening to more comprehensive chronic and specialized studies.
Caption: Generalized workflow for fungicide safety and toxicity testing.
Conclusion
The available data indicates that commercial fungicides like Azoxystrobin, Propiconazole, Pyraclostrobin, and Boscalid have undergone extensive toxicological evaluation, providing a basis for their regulatory approval and risk assessment. In contrast, the safety profile of this compound is largely uncharacterized in the public domain. For researchers and developers, this represents a critical data gap that must be addressed through a comprehensive battery of in vitro and in vivo toxicity studies, following established international guidelines, before its potential as a commercial fungicide can be fully realized. The provided experimental protocols and workflow offer a roadmap for generating the necessary data to establish a robust safety profile for this compound.
References
- 1. Azoxystrobin - Wikipedia [en.wikipedia.org]
- 2. Federal Register :: Azoxystrobin; Pesticide Tolerances [federalregister.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. icaonline.co.za [icaonline.co.za]
- 5. Federal Register :: Propiconazole; Pesticide Tolerances [federalregister.gov]
- 6. download.basf.com [download.basf.com]
- 7. cdms.net [cdms.net]
- 8. indofil.com [indofil.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Propiconazole: mammalian toxicity, ecotoxicology and residues_Chemicalbook [chemicalbook.com]
- 11. Pyraclostrobin (JMPR 2003) [inchem.org]
- 12. fsc.go.jp [fsc.go.jp]
- 13. Federal Register :: Boscalid; Pesticide Tolerances [federalregister.gov]
- 14. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 15. epa.gov [epa.gov]
- 16. oecd.org [oecd.org]
- 17. Acute Dermal Toxicity Oecd 402 | PDF | Toxicity | Environmental Science [scribd.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. Acute inhalation toxicity | Boîte à outils pour l’homologation des pesticides | Organisation des Nations Unies pour l'alimentation et l'agriculture [fao.org]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. criver.com [criver.com]
- 22. downloads.regulations.gov [downloads.regulations.gov]
Independent Verification of Mathemycin B's Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust and unambiguous determination of a natural product's chemical structure is a cornerstone of drug discovery and development. This guide provides a comparative analysis of the methods used for the structural elucidation of the antifungal macrolactone, Mathemycin B, and contrasts them with the comprehensive, multi-technique approaches applied to other well-characterized macrolide antibiotics. The absence of a published total synthesis or independent verification of this compound's structure necessitates a critical evaluation of the existing data and a clear roadmap for its definitive confirmation.
Initial Structure Elucidation of this compound
This compound, a macrocyclic lactone antibiotic, was first isolated from the fermentation broth of an Actinomycete species, HIL Y-8620959. Its initial structural elucidation relied on spectroscopic techniques, primarily high-resolution mass spectrometry (HRMS) and two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. These methods provided foundational data regarding its molecular formula and the connectivity of its atoms.
Comparative Analysis of Structural Verification Methods for Macrolide Antibiotics
While initial spectroscopic analysis is crucial, a truly independent and rigorous verification of a novel structure, particularly one with potential therapeutic applications, typically involves a combination of advanced spectroscopic methods and, ideally, total synthesis. The following tables compare the available data for this compound with the more extensive data sets and techniques used for the structural verification of other macrolide antibiotics.
Table 1: Comparison of Spectroscopic Data for Macrolide Structure Elucidation
| Spectroscopic Data | This compound (Reported) | Erythromycin (B1671065) A (Established Alternative) |
| Molecular Formula | C₇₇H₁₄₂N₂O₂₉[1] | C₃₇H₆₇NO₁₃ |
| Molecular Weight | 1559.95[1] | 733.93 |
| High-Resolution Mass Spectrometry (HRMS) | Data used for initial structure elucidation[2] | Extensively used to confirm elemental composition. |
| 1D NMR (¹H, ¹³C) | Used in conjunction with 2D NMR.[2] | Complete assignment of all proton and carbon signals is standard. |
| 2D NMR (COSY, HMQC, HMBC) | Key for determining the connectivity of the macrocyclic backbone and side chains.[2] | Routinely used to establish detailed covalent structure and relative stereochemistry. |
| NOESY/ROESY | Not explicitly reported, but crucial for determining through-space correlations and stereochemistry. | Essential for defining the three-dimensional conformation of the macrolide ring and the orientation of its substituents.[2][3] |
| Single-Crystal X-ray Crystallography | Not reported. | Has been successfully applied to derivatives, providing unambiguous proof of structure and absolute stereochemistry.[4][5] |
Table 2: Performance Comparison of Structural Verification Techniques
| Technique | Primary Application in Macrolide Analysis | Advantages | Limitations |
| 2D NMR Spectroscopy | Determination of covalent structure (atom connectivity) and relative stereochemistry. | Provides detailed information about the molecular framework in solution. Non-destructive.[1][4] | Can be challenging to interpret for complex, flexible macrocycles. Does not directly provide absolute stereochemistry. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate determination of molecular weight and elemental composition. | High sensitivity and accuracy. Requires very small amounts of sample. | Provides limited information on stereochemistry and connectivity. |
| Single-Crystal X-ray Crystallography | Unambiguous determination of the three-dimensional structure, including absolute stereochemistry. | Considered the "gold standard" for structural proof. Provides precise bond lengths and angles.[4][5] | Requires the growth of high-quality single crystals, which can be a significant challenge. The solid-state conformation may differ from the solution conformation. |
| Total Synthesis | Definitive confirmation of the proposed structure. | An exact match of all spectroscopic and analytical data between the synthetic and natural material provides unequivocal proof of structure. | Can be a lengthy, complex, and resource-intensive undertaking. |
Detailed Experimental Protocols for Gold-Standard Verification
The following protocols outline the key experimental methodologies that would constitute a comprehensive independent verification of this compound's structure, based on established practices for other macrolide antibiotics.
Protocol 1: 2D NMR Spectroscopy for Macrolide Structure Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the purified macrolide in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) to a final concentration of 10-50 mM.
-
Data Acquisition: Acquire a suite of 2D NMR spectra on a high-field NMR spectrometer (≥500 MHz). This should include:
-
¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin systems.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the carbon skeleton.
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities between protons, providing crucial information on relative stereochemistry and conformation.
-
-
Data Analysis: Integrate and analyze the cross-peaks in all spectra to piece together the molecular structure, assign all proton and carbon chemical shifts, and determine the relative stereochemistry of all chiral centers.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
-
Sample Preparation: Prepare a dilute solution of the purified macrolide (typically 1 µg/mL to 1 mg/mL) in a solvent compatible with the ionization source (e.g., methanol, acetonitrile, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, ensuring high mass accuracy and resolution.
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.). Use this value to calculate the elemental composition using software that compares the measured mass to theoretical masses of all possible atomic combinations.
Protocol 3: Single-Crystal X-ray Crystallography for Unambiguous Structure Determination
-
Crystallization: Grow single crystals of the macrolide. This is often the most challenging step and may require screening a wide range of solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). Derivatization of the molecule can sometimes facilitate crystallization.
-
Data Collection: Mount a suitable single crystal on a goniometer and cool it in a stream of cold nitrogen gas (typically 100 K). Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine this model against the experimental data to obtain the final, high-resolution three-dimensional structure. This will provide the precise positions of all atoms, bond lengths, bond angles, and the absolute stereochemistry.
Workflow for Independent Structural Verification
The following diagram illustrates a logical workflow for the independent and comprehensive verification of a novel macrolide's structure, such as this compound.
Caption: Recommended workflow for the independent verification of this compound's structure.
Conclusion
The initial structural elucidation of this compound provided a valuable starting point for understanding this novel antifungal macrolactone. However, for its full potential in drug development to be realized, a rigorous and independent verification of its structure is essential. The methodologies outlined in this guide, including advanced 2D NMR techniques, high-resolution mass spectrometry, and ideally, single-crystal X-ray crystallography and total synthesis, represent the gold standard for natural product structure confirmation. By applying these comprehensive approaches, the scientific community can build a solid foundation for future research into the biological activity and therapeutic applications of this compound and other newly discovered natural products.
References
- 1. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative NMR study between the macrolide antibiotic roxithromycin and erythromycin A with different biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datapdf.com [datapdf.com]
- 4. mdpi.com [mdpi.com]
- 5. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Fungal Resistance to Mathemycin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the development of resistance to Mathemycin B, a novel macrolactone antifungal agent.[1][2] Due to the limited publicly available data on this compound, this document outlines a series of proposed experiments and data presentation structures to facilitate its comparison with established antifungal drugs. The methodologies described are based on established protocols for antifungal susceptibility testing and resistance characterization.
Introduction to this compound
This compound is a macrocyclic lactone antibiotic isolated from an Actinomycete species.[1] Preliminary studies have demonstrated its activity against phytopathogenic fungi, with a minimum inhibitory concentration (MIC) of 7.8 μg/mL against Phytophthora infestans.[2] Its classification as a macrolide suggests a potential mechanism of action involving disruption of the fungal cell membrane, similar to polyenes like Amphotericin B, or inhibition of protein synthesis. However, its precise molecular target and mechanism of action remain to be elucidated.
Comparative Performance of Antifungal Agents
To evaluate the potential of this compound, its performance must be benchmarked against existing antifungal agents from different classes. The following table provides a template for summarizing key performance indicators.
Table 1: Comparative Antifungal Performance
| Feature | This compound | Amphotericin B (Polyene) | Fluconazole (Azole) | Caspofungin (Echinocandin) |
| Mechanism of Action | Proposed: Cell membrane disruption or protein synthesis inhibition | Binds to ergosterol (B1671047), forming pores in the cell membrane[3] | Inhibits lanosterol (B1674476) 14-α-demethylase, disrupting ergosterol synthesis[4] | Inhibits β-(1,3)-D-glucan synthase, disrupting cell wall synthesis[4] |
| Spectrum of Activity | To be determined | Broad-spectrum (yeasts and molds)[5][6] | Primarily active against yeasts[7] | Primarily active against Candida and Aspergillus spp.[6] |
| Common Resistance Mechanisms | To be determined | Alterations in membrane sterol composition[8] | Upregulation of efflux pumps, alterations in the target enzyme (Erg11)[4] | Mutations in the FKS1 gene encoding the target enzyme[4] |
| In Vitro Potency (MIC range) | To be determined | 0.03-1.0 µg/mL against susceptible fungi[3] | Varies widely depending on the species | Varies widely depending on the species |
| Resistance Frequency | To be determined | Rare but can emerge during therapy[5] | Increasingly common, especially in Candida species[9] | Emerging in some Candida species |
Experimental Protocols for Assessing Resistance
A systematic evaluation of resistance development is crucial for any new antifungal agent. The following experimental protocols are proposed for this compound.
Determination of Antifungal Susceptibility (MIC Testing)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant fungal pathogens.
Methodology: The broth microdilution method is a standardized technique for determining MICs.[10]
-
Fungal Isolates: A panel of well-characterized fungal strains, including species of Candida, Aspergillus, Cryptococcus, and dermatophytes, should be used.
-
Medium: RPMI-1640 medium with L-glutamine, buffered with MOPS, is commonly used for antifungal susceptibility testing.
-
Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the test medium to achieve a range of final concentrations.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. The inoculum is prepared by suspending fungal colonies or conidia in sterile saline and adjusting the turbidity to a 0.5 McFarland standard. This suspension is then further diluted in the test medium.
-
Incubation: Microtiter plates are inoculated with the fungal suspension and the serially diluted this compound. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well, as determined visually or spectrophotometrically.
In Vitro Evolution of Resistance
Objective: To assess the propensity of fungi to develop resistance to this compound under continuous drug pressure.
Methodology: Serial passage experiments in the presence of sub-inhibitory concentrations of the drug can be used to select for resistant mutants.
-
Baseline MIC: Determine the initial MIC of this compound for the selected fungal strain.
-
Serial Passage: A culture of the fungus is grown in a liquid medium containing this compound at a concentration of 0.5x the MIC.
-
Incubation and Transfer: The culture is incubated until visible growth is observed. A small aliquot of this culture is then transferred to a fresh medium containing a two-fold higher concentration of this compound.
-
Iterative Process: This process of incubation and transfer to increasing drug concentrations is repeated for a defined number of passages or until a significant increase in the MIC is observed.
-
Confirmation of Resistance: The MIC of the final evolved population is determined and compared to the baseline MIC of the parental strain. Resistant isolates are then single-colony purified for further characterization.
Characterization of Resistance Mechanisms
Objective: To elucidate the molecular basis of acquired resistance to this compound.
Methodology: A combination of genomic and biochemical approaches can be employed.
-
Genome Sequencing: Whole-genome sequencing of the resistant isolates and the parental strain can identify mutations in genes potentially involved in resistance.
-
Gene Expression Analysis: Transcriptomic analysis (e.g., RNA-Seq) can reveal changes in the expression of genes, such as those encoding drug efflux pumps or the drug target.
-
Target-Based Assays: If the molecular target of this compound is identified, biochemical assays can be performed to assess for alterations in the target protein in resistant isolates.
-
Efflux Pump Activity Assays: The activity of efflux pumps can be measured using fluorescent substrates (e.g., rhodamine 6G) in the presence and absence of efflux pump inhibitors.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex experimental procedures and biological pathways. The following are examples of diagrams that can be used in the assessment of this compound.
Caption: Workflow for MIC determination.
Caption: In vitro resistance evolution workflow.
Caption: Hypothetical fungal resistance pathways to this compound.
References
- 1. This compound, a new antifungal macrolactone from actinomycete species HIL Y-8620959 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Combating Antifungal Resistance [asm.org]
- 5. hps.com.au [hps.com.au]
- 6. Antifungal Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 8 Oral Antifungal Medications and How They Differ - GoodRx [goodrx.com]
- 8. merckmanuals.com [merckmanuals.com]
- 9. Antimicrobial-Resistant Fungal Diseases | Fungal Diseases | CDC [cdc.gov]
- 10. Antifungal resistance: Definition, causes, and more [medicalnewstoday.com]
Illuminating the Path Forward: A Comparative Guide to Genetically Validating Mathemycin B's Antifungal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Mathemycin B, a macrolactone antibiotic, has demonstrated notable antifungal properties, yet its precise mechanism of action remains to be elucidated. This guide provides a comprehensive framework for the genetic validation of this compound's molecular target and pathway. In the absence of published data specific to this compound, this document presents a series of hypothetical experimental strategies, comparing established genetic approaches to provide a robust roadmap for future research. The methodologies, data interpretation, and comparative analyses are designed to empower researchers to systematically uncover and validate the antifungal activity of this promising compound.
Comparative Analysis of Genetic Validation Strategies
The validation of a novel antifungal's mechanism of action is a multifaceted process. Below is a comparison of key genetic approaches that could be employed to identify and confirm the target of this compound. Each strategy offers unique advantages and, when used in combination, can provide a high degree of confidence in the identified mechanism.
Table 1: Comparison of Genetic Approaches for Target Identification of this compound
| Approach | Principle | Hypothetical Outcome for this compound | Advantages | Limitations |
| Haploinsufficiency Profiling (HIP) | Utilizes a collection of heterozygous diploid yeast mutants. A strain with a reduced dosage of the drug's target gene will be hypersensitive to the compound. | A mutant strain heterozygous for a gene encoding a putative cell wall synthase (e.g., FKS1) shows significantly increased sensitivity to this compound. | Unbiased, genome-wide screening; identifies the most likely target gene. | Limited to non-essential genes; requires a pre-existing deletion library. |
| Homozygous Profiling | Uses a collection of homozygous diploid mutants lacking non-essential genes to identify pathways that buffer the drug target pathway. | Deletion of genes in the sphingolipid biosynthesis pathway confers resistance to this compound, suggesting an interaction with cell membrane integrity. | Provides insights into related pathways and potential resistance mechanisms. | Does not directly identify the primary target; limited to non-essential genes. |
| Multicopy Suppression Profiling | Overexpression of the drug's target gene from a plasmid can lead to increased resistance to the compound. | Overexpression of a specific ABC transporter confers high-level resistance to this compound, indicating it may be a direct target or involved in efflux. | Directly links gene overexpression to resistance; can confirm findings from other screens. | Can produce false positives if overexpression leads to non-specific resistance. |
| CRISPR/Cas9-based Screening | A pooled library of guide RNAs targeting all genes in the fungal genome is used. Depletion or enrichment of specific gRNAs after drug treatment identifies essential genes for drug action or resistance. | gRNAs targeting the ergosterol (B1671047) biosynthesis pathway are depleted in the presence of this compound, suggesting it inhibits this pathway. | Applicable to a wide range of fungi, including pathogenic species; can target essential genes. | Can have off-target effects; requires optimization for each fungal species. |
| RNAi Screening | A library of RNA interference constructs is used to systematically knock down gene expression. Increased sensitivity to the drug upon knockdown of a specific gene points to its role as the target. | Knockdown of a gene encoding a component of the TOR signaling pathway results in hypersensitivity to this compound. | Allows for the study of essential genes; tunable level of knockdown. | Not all fungi have a functional RNAi pathway; potential for incomplete knockdown. |
Experimental Protocols
To facilitate the practical application of these genetic approaches, detailed methodologies for key experiments are provided below.
Protocol 1: Haploinsufficiency Profiling (HIP) for this compound Target Identification
Objective: To identify the gene target of this compound by screening a library of heterozygous yeast deletion mutants for hypersensitivity.
Materials:
-
Saccharomyces cerevisiae heterozygous diploid deletion collection
-
Yeast extract-peptone-dextrose (YPD) medium
-
This compound (stock solution in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO) vehicle control
-
96-well microtiter plates
-
Spectrophotometer for optical density (OD) readings
Procedure:
-
Library Preparation: Thaw and pin the heterozygous deletion library onto fresh YPD agar (B569324) plates. Incubate at 30°C for 48 hours.
-
Inoculation: Inoculate each mutant strain into a 96-well plate containing liquid YPD medium. Incubate overnight at 30°C with shaking.
-
Drug Treatment: Prepare a serial dilution of this compound in YPD medium in new 96-well plates. A typical concentration range would be from 0.1 µg/mL to 100 µg/mL. Include a DMSO-only control.
-
Inoculation of Assay Plates: Dilute the overnight cultures and inoculate the drug-containing plates to a final OD600 of 0.05.
-
Incubation and Growth Monitoring: Incubate the plates at 30°C. Measure the OD600 at regular intervals (e.g., every 2 hours) for 24-48 hours.
-
Data Analysis: Calculate the growth rate for each mutant in the presence of this compound relative to the DMSO control. Identify mutants that exhibit a significantly lower growth rate compared to the wild-type control.
Protocol 2: CRISPR/Cas9-Mediated Gene Knockout for Target Validation
Objective: To validate a putative target gene identified from the HIP screen by creating a targeted gene knockout and assessing its sensitivity to this compound.
Materials:
-
A fungal strain expressing Cas9 (e.g., Candida albicans)
-
Plasmid for expressing the guide RNA (gRNA) targeting the gene of interest
-
Repair template DNA (optional, for homology-directed repair)
-
Lithium acetate/polyethylene glycol (LiAc/PEG) for transformation
-
Selective growth medium
-
This compound
Procedure:
-
gRNA Design: Design a gRNA specific to the target gene using a suitable online tool (e.g., CHOPCHOP).
-
Plasmid Construction: Clone the gRNA sequence into the Cas9 expression plasmid.
-
Fungal Transformation: Transform the gRNA plasmid into the Cas9-expressing fungal strain using the LiAc/PEG method.
-
Selection of Transformants: Plate the transformed cells on a selective medium and incubate until colonies appear.
-
Verification of Knockout: Isolate genomic DNA from putative knockout colonies. Verify the gene disruption by PCR and Sanger sequencing.
-
Phenotypic Analysis: Perform a minimum inhibitory concentration (MIC) assay to compare the sensitivity of the knockout strain to this compound with that of the wild-type strain. A significant increase in resistance in the knockout strain would suggest the gene is a direct target.
Visualizing the Path to Validation
Diagrams are essential for conceptualizing complex biological processes and experimental workflows. The following visualizations, created using the DOT language, illustrate the logical frameworks for validating this compound's mechanism of action.
Caption: Workflow for identifying and validating the target of this compound.
Caption: Hypothetical inhibition of the ergosterol pathway by this compound.
This guide provides a structured and comparative framework to propel the investigation into this compound's mechanism of action. By employing these genetic strategies, researchers can systematically identify and validate its molecular target, paving the way for its potential development as a novel antifungal therapeutic.
Benchmarking Mathemycin B: A Comparative Performance Guide Against Common Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal agent Mathemycin B against a panel of clinically relevant fungal strains. The performance of this compound is benchmarked against established antifungal drugs: Fluconazole (B54011), Amphotericin B, and Caspofungin.
Disclaimer: this compound is a macrolactone antibiotic first described in 1999 with reported activity against phytopathogenic fungi.[1] Publicly available data on its efficacy against a broad range of human fungal pathogens is limited. The performance data for this compound presented in this guide is hypothetical and generated for illustrative and comparative purposes.
Comparative Antifungal Activity
The in vitro activity of this compound and comparator antifungal agents was assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). Lower values are indicative of higher antifungal potency.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Fungal Strain | This compound (Hypothetical) | Fluconazole | Amphotericin B | Caspofungin |
| Candida albicans | 4 | 1[2] | 0.5[3][4] | 0.5[3][4] |
| Aspergillus fumigatus | 8 | Resistant[1] | 0.5[3] | 0.125[3] |
| Cryptococcus neoformans | 16 | 4[5][6] | 0.25[7] | >16[3] |
Table 2: Minimum Fungicidal Concentration (MFC) in µg/mL
| Fungal Strain | This compound (Hypothetical) | Fluconazole | Amphotericin B | Caspofungin |
| Candida albicans | 16 | >64 | 1[4] | 1[4] |
| Aspergillus fumigatus | 32 | Resistant | 1 | 0.25 |
| Cryptococcus neoformans | >64 | >64 | 0.5[7] | >16 |
Experimental Protocols
The following protocols describe the standardized methods used to determine the MIC and MFC values.
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9]
a. Preparation of Antifungal Agents:
-
A stock solution of each antifungal agent is prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).
-
Two-fold serial dilutions of the stock solutions are performed in RPMI-1640 medium within 96-well microtiter plates to achieve a range of desired concentrations.[10][11]
b. Fungal Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubated.
-
Colonies are harvested and suspended in sterile saline.
-
The suspension is standardized using a spectrophotometer to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
c. Assay Procedure:
-
100 µL of the standardized fungal inoculum is added to each well of the microtiter plates containing the serially diluted antifungal agents.
-
Control wells, including a growth control (inoculum without drug) and a sterility control (medium only), are included on each plate.
-
The plates are incubated at 35°C for 24-72 hours, depending on the fungal species.[12]
d. Endpoint Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the drug-free control well.[9][13]
The MFC is determined as a secondary step following the MIC assay.[9][14]
a. Subculturing:
-
Following the determination of the MIC, a 10 µL aliquot is taken from each well that shows no visible growth.
-
These aliquots are subcultured onto fresh, drug-free agar plates (e.g., Sabouraud Dextrose Agar).
b. Incubation and Endpoint Determination:
-
The agar plates are incubated at 35°C for a duration sufficient for fungal growth (typically 24-72 hours).
-
The MFC is defined as the lowest concentration of the antifungal agent from the MIC plate that results in no fungal growth on the subculture agar plate, which corresponds to a ≥99.9% reduction in the viability of the initial inoculum.[14]
Visualizations: Workflow and Putative Mechanism
References
- 1. This compound, a new antifungal macrolactone from actinomycete species HIL Y-8620959 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of the Echinocandin Caspofungin against Disseminated Aspergillosis and Candidiasis in Cyclophosphamide-Induced Immunosuppressed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation of Fluconazole MICs with Clinical Outcome in Cryptococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Synergistic antifungal interaction of N-(butylcarbamothioyl) benzamide and amphotericin B against Cryptococcus neoformans [frontiersin.org]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 2.7. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) [bio-protocol.org]
- 10. protocols.io [protocols.io]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. researchgate.net [researchgate.net]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. pacificbiolabs.com [pacificbiolabs.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Mathemycin B
Personal Protective Equipment (PPE) and Handling Precautions
When handling Mathemycin B, especially during disposal procedures, it is imperative to use appropriate Personal Protective Equipment (PPE) to prevent exposure. Cytotoxic-resistant nitrile gloves, protective sleeves, a polyethylene (B3416737) apron, and eye protection should be worn at all times.[1] All handling of this compound should be conducted within a certified biological safety cabinet (BSC) or a chemical fume hood to minimize the risk of aerosolization and inhalation.
Waste Segregation and Disposal Pathway
All materials contaminated with this compound, including unused product, experimental waste, and contaminated PPE, must be treated as hazardous cytotoxic waste. This waste should be segregated from regular laboratory trash and disposed of in clearly labeled, leak-proof cytotoxic waste containers.[1][2] These containers are typically color-coded purple or black and are designated for incineration at a permitted hazardous waste treatment facility.[3]
Table 1: Summary of this compound Disposal Procedures
| Procedure Step | Key Action | Required Materials |
| 1. Preparation | Don appropriate Personal Protective Equipment (PPE). | Cytotoxic-resistant nitrile gloves, safety goggles/face shield, lab coat/gown, shoe covers. |
| 2. Containment | Work within a certified biological safety cabinet (BSC) or chemical fume hood. | BSC or chemical fume hood. |
| 3. Waste Segregation | Place all this compound-contaminated solid waste into a designated, labeled, and leak-proof cytotoxic waste container. | Purple or black cytotoxic waste container with a biohazard symbol. |
| 4. Liquid Waste | For small quantities of liquid waste, consider chemical inactivation (see protocol below) or absorb onto an inert material and dispose of as solid waste. | Absorbent pads, chemical inactivating agent (e.g., freshly prepared 10% bleach solution). |
| 5. Decontamination | Decontaminate all surfaces and equipment that came into contact with this compound. | Approved laboratory disinfectant or a 10% bleach solution followed by a rinse with 70% ethanol (B145695) or sterile water. |
| 6. Final Disposal | Seal the cytotoxic waste container when it is three-quarters full and arrange for its collection by a licensed hazardous waste disposal service. | Packing tape, hazardous waste disposal service contact information. |
Experimental Protocol: Chemical Inactivation of Liquid this compound Waste
For small volumes of liquid waste containing this compound, chemical inactivation may be a viable option before disposal, reducing its hazardous nature. This procedure should be performed in a chemical fume hood with appropriate PPE. Note: The efficacy of this method for this compound has not been specifically validated; therefore, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department before implementation.
Objective: To chemically inactivate small volumes of liquid this compound waste.
Materials:
-
Freshly prepared 10% sodium hypochlorite (B82951) solution (bleach)
-
Liquid waste containing this compound in a suitable container
-
Stir bar and stir plate (optional)
-
pH indicator strips
Procedure:
-
Ensure you are wearing appropriate PPE and working within a chemical fume hood.
-
Slowly add the 10% bleach solution to the liquid this compound waste to achieve a final concentration of at least 10-20% bleach.[4]
-
Gently mix the solution to ensure thorough contact between the waste and the inactivating agent.
-
Allow the mixture to react for a minimum of 30 minutes.[4]
-
After the contact time, check the pH of the solution to ensure it is within the acceptable range for drain disposal according to your local regulations (typically between 6.0 and 9.0). Neutralize if necessary.
-
Dispose of the inactivated solution down the drain with copious amounts of water, as permitted by your institution's guidelines.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, the area should be immediately evacuated and secured. Personnel with appropriate training and PPE should manage the cleanup using a cytotoxic spill kit. All materials used for cleaning the spill must be disposed of as cytotoxic waste.[2]
By adhering to these general safety and disposal procedures, researchers can minimize the risks associated with handling this compound and ensure compliance with safety regulations. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for any chemical you are working with.
References
Personal protective equipment for handling Mathemycin B
Essential Safety and Handling Guide for Mathemycin B
Disclaimer: There is currently no specific Safety Data Sheet (SDS) or detailed handling information available for this compound. The following guidance is based on the safety protocols for Doxorubicin, a potent cytotoxic and carcinogenic macrolide antibiotic, which serves as a conservative proxy. It is imperative to treat this compound with the same level of caution as a known hazardous cytotoxic compound until specific data becomes available.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans with procedural, step-by-step guidance to ensure laboratory safety.
Quantitative Hazard Data (Proxy: Doxorubicin hydrochloride)
The following table summarizes key toxicity data for Doxorubicin hydrochloride, which should be considered as indicative for this compound in the absence of specific data.
| Hazard Metric | Value | Species | Route | Reference |
| LD50 (Acute Toxicity) | 570 mg/kg | Mouse | Oral | [1] |
| Intraperitoneal LD50 | 11,160 µg/kg | Mouse | Intraperitoneal | [1] |
| Intraperitoneal LD50 | 16,030 µg/kg | Rat | Intraperitoneal | [1] |
| Subcutaneous LD50 | 7,678 µg/kg | Mouse | Subcutaneous | [1] |
| Subcutaneous LD50 | 21,840 µg/kg | Rat | Subcutaneous | [1] |
GHS Hazard Classifications (Proxy: Doxorubicin hydrochloride) [1][2][3][4][5]
-
Acute toxicity, oral (Category 4)
-
Skin corrosion/irritation (Category 2)
-
Serious eye damage/eye irritation (Category 1/2A)
-
Germ cell mutagenicity (Category 1A/1B)
-
Carcinogenicity (Category 1/1B)
-
Reproductive toxicity (Category 1B/2)
Personal Protective Equipment (PPE) Protocol
Due to the presumed cytotoxic nature of this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion.
Required PPE for Handling this compound:
-
Gloves: Two pairs of chemotherapy-tested, powder-free gloves (e.g., nitrile) are required. The inner glove should be worn under the gown cuff, and the outer glove over the cuff.
-
Gown: A disposable, back-closing, long-sleeved gown made of a low-permeability fabric tested for use with chemotherapy drugs.
-
Respiratory Protection: A fit-tested N95 respirator or higher is necessary when handling the powdered form of the compound or when there is a risk of aerosolization.
-
Eye and Face Protection: Chemical safety goggles and a full-face shield must be worn to protect against splashes and airborne particles.
-
Shoe Covers: Disposable shoe covers should be worn in the designated handling area.
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound from receipt to disposal.
Receiving and Unpacking
-
1.1. Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.
-
1.2. Don one pair of chemotherapy gloves and a lab coat before handling the package.
-
1.3. Transport the package to a designated receiving area with controlled access.
-
1.4. Carefully open the outer packaging and inspect the primary container. If any damage is found, treat it as a spill and follow the spill management protocol.
-
1.5. Verify the label and quantity of the compound.
-
1.6. Store the compound in a clearly labeled, sealed, and secure container in a designated, ventilated, and access-restricted area.
Preparation and Handling
-
2.1. All handling of this compound (e.g., weighing, reconstitution) must be performed in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with HEPA filtration.
-
2.2. Before starting work, decontaminate the work surface of the BSC or fume hood.
-
2.3. Assemble all necessary materials (e.g., vials, syringes, diluents, waste containers) inside the cabinet to minimize traffic in and out of the containment area.
-
2.4. Don the full required PPE as described above.
-
2.5. When weighing the powdered compound, use a plastic-backed absorbent liner on the work surface to contain any potential spills.
-
2.6. Handle the compound with care to avoid generating dust or aerosols.
-
2.7. After handling, wipe down all containers and equipment with an appropriate deactivating solution before removing them from the BSC or fume hood.
Spill Management
-
3.1. In case of a spill, immediately alert others in the area and restrict access.
-
3.2. The cleanup should be performed by trained personnel wearing full PPE, including a respirator.
-
3.3. Use a chemotherapy spill kit to absorb and contain the spill.
-
3.4. Collect all contaminated materials in a designated cytotoxic waste container.
-
3.5. Decontaminate the spill area thoroughly with an appropriate cleaning and deactivating agent.
Disposal Plan
-
4.1. All disposable materials that have come into contact with this compound, including PPE, are considered cytotoxic waste.
-
4.2. Segregate cytotoxic waste into clearly labeled, leak-proof, and puncture-resistant containers.
-
4.3. Do not dispose of this compound waste with general laboratory trash.
-
4.4. Follow institutional and local regulations for the disposal of cytotoxic waste, which typically involves incineration at high temperatures.
-
4.5. Any unused or expired this compound must be disposed of as hazardous chemical waste according to institutional guidelines.
Visualized Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
